Gyromitrin
Description
This compound is a hydrazone and an aldehyde. It is functionally related to an acetaldehyde hydrazone.
This compound is found in mushrooms. Toxin from the fungus Gyromitra esculenta. Freq. cause of mushroom poisoning this compound is a toxin and possible carcinogen present in most members of the fungal genus Gyromitra, most notably the false morel G. esculenta.
isolated from edible mushroom Gyromitra (Helvella) esculenta; inhalation hallucinogen; highly toxic; structure
Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-ethylideneamino]-N-methylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-3-5-6(2)4-7/h3-4H,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAGWKUTFZRWSB-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NN(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=N/N(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872971 | |
| Record name | N'-[(1E)-Ethylidene]-N-methylformohydrazide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [HSDB] | |
| Record name | Gyromitrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5472 | |
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Boiling Point |
143 °C | |
| Record name | GYROMITRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3489 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ACETONE, BENZENE, CARBON TETRACHLORIDE, CHLOROFORM, DIETHYL ETHER, ETHANOL, ETHYL ACETATE, METHANOL, DICHLOROMETHANE AND WATER | |
| Record name | GYROMITRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3489 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.05 @ 20 °C | |
| Record name | GYROMITRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3489 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQ | |
CAS No. |
16568-02-8, 61748-21-8 | |
| Record name | Gyromitrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016568028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GYROMITRIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-[(1E)-Ethylidene]-N-methylformohydrazide | |
| Source | EPA DSSTox | |
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| Record name | GYROMITRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9J72G0T46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GYROMITRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3489 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
19.5 °C (VACUUM) | |
| Record name | GYROMITRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3489 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Gyromitrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gyromitrin, a mycotoxin found in several species of the fungal genus Gyromitra, notably the false morel (Gyromitra esculenta), is a volatile and heat-labile compound with significant toxicological implications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development interested in the study of this toxin. The document includes structured tables of quantitative data, detailed experimental protocols for its extraction, analysis, and toxicological evaluation, and visualizations of its metabolic and toxic pathways to facilitate a deeper understanding of its mechanism of action.
Chemical Structure and Physicochemical Properties
This compound is chemically known as N′-ethylidene-N-methylformohydrazide.[1][2][3] Its chemical formula is C₄H₈N₂O, and it has a molar mass of 100.12 g/mol .[3] The molecule features a hydrazone functional group, which is susceptible to hydrolysis, particularly under acidic conditions.[4] This instability is a key factor in its toxicity, as it readily converts to the highly toxic metabolite, monomethylhydrazine (MMH).[4][5]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This compound is a colorless liquid at room temperature, is soluble in water and various organic solvents, and is sensitive to air oxidation and hydrolysis by both acids and alkalis.[1][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N′-ethylidene-N-methylformohydrazide | [3] |
| Chemical Formula | C₄H₈N₂O | [3] |
| Molar Mass | 100.12 g/mol | [3] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 143 °C (289 °F) | [1] |
| Solubility | Water-soluble | [1] |
| Stability | Volatile, heat-labile, sensitive to air oxidation and hydrolysis | [1][6] |
Synthesis and Extraction
Chemical Synthesis of this compound
The first chemical synthesis of this compound was reported in 1968.[3] The process involves a two-step reaction. First, methylhydrazine is reacted with ethyl formate to produce N-methyl-N-formylhydrazine. This intermediate is then condensed with acetaldehyde to yield this compound.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
Methylhydrazine
-
Ethyl formate
-
Acetaldehyde
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Distillation apparatus
Procedure:
-
Synthesis of N-methyl-N-formylhydrazine: In a round-bottom flask equipped with a reflux condenser and a stirrer, slowly add methylhydrazine to an equimolar amount of ethyl formate in anhydrous diethyl ether. The reaction is exothermic and should be controlled by external cooling. After the initial reaction subsides, reflux the mixture for 2-3 hours to ensure complete reaction.
-
Isolation of N-methyl-N-formylhydrazine: After cooling, remove the diethyl ether by rotary evaporation. The resulting crude N-methyl-N-formylhydrazine can be purified by vacuum distillation.
-
Synthesis of this compound: Dissolve the purified N-methyl-N-formylhydrazine in a suitable solvent like anhydrous diethyl ether. Cool the solution in an ice bath and slowly add an equimolar amount of freshly distilled acetaldehyde with constant stirring.
-
Purification of this compound: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour. Dry the solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude this compound. Further purification can be achieved by vacuum distillation.
-
Characterization: Confirm the identity and purity of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
Extraction of this compound from Gyromitra esculenta
This compound can be extracted from fresh or dried false morel mushrooms. Due to its volatility and instability, care must be taken during the extraction process to minimize loss.
Experimental Protocol: Extraction of this compound
Materials:
-
Fresh or dried Gyromitra esculenta mushrooms
-
Methanol or acetonitrile
-
Homogenizer or blender
-
Centrifuge
-
Rotary evaporator
-
Filter paper
Procedure:
-
Sample Preparation: Finely chop fresh mushrooms or grind dried mushrooms into a powder.[5]
-
Extraction: Homogenize the prepared mushroom sample with methanol or acetonitrile (e.g., 10 g of mushroom in 100 mL of solvent) for 5-10 minutes.[7]
-
Separation: Centrifuge the homogenate at approximately 4000 rpm for 15 minutes to pellet the solid material.
-
Collection: Carefully decant the supernatant containing the extracted this compound.
-
Concentration: Concentrate the extract under reduced pressure using a rotary evaporator at a low temperature (below 40 °C) to avoid degradation of the toxin.
-
Further Purification (Optional): The crude extract can be further purified using techniques like thin-layer chromatography (TLC) or column chromatography.[8]
Toxicological Properties and Mechanism of Action
This compound itself is not the primary toxic agent. Upon ingestion, it is hydrolyzed in the acidic environment of the stomach to form N-methyl-N-formylhydrazine (MFH) and subsequently monomethylhydrazine (MMH).[4][9][10] MMH is a potent toxin that exerts its effects primarily on the central nervous system and the liver.[9][10]
Acute Toxicity
The acute toxicity of this compound, as measured by the median lethal dose (LD50), varies significantly across different animal species. A summary of reported LD50 values is provided in Table 2.
Table 2: Acute Oral LD50 of this compound in Various Species
| Species | LD50 (mg/kg) | Reference(s) |
| Mice | 344 | [1][2] |
| Rats | 320 | [1][2] |
| Rabbits | 50-70 | [1][2] |
| Humans (estimated) | 20-50 (adults), 10-30 (children) | [1] |
Mechanism of Toxicity
The toxicity of this compound is primarily attributed to its metabolite, MMH. The proposed mechanism of action involves several pathways:
-
Inhibition of GABA Synthesis: MMH reacts with pyridoxal-5-phosphate, the active form of vitamin B6, which is a crucial cofactor for the enzyme glutamic acid decarboxylase.[9] This enzyme is responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Inhibition of GABA synthesis leads to a state of neuronal hyperexcitability, resulting in neurological symptoms such as seizures.[9]
-
Hepatotoxicity: The metabolism of MFH in the liver by cytochrome P450 enzymes can generate reactive intermediates, including methyl radicals, which can lead to lipid peroxidation and hepatocellular necrosis.[10][11] This results in liver damage, which can be severe.[10]
The metabolic and toxic pathways of this compound are illustrated in the following diagrams.
Caption: Metabolic pathway of this compound to its toxic metabolite, monomethylhydrazine (MMH).
Caption: Signaling pathways of this compound-induced neurotoxicity and hepatotoxicity.
Experimental Protocols for Toxicological Assessment
Acute Oral Toxicity Study in Mice (Adapted from OECD Guideline 423)
This protocol outlines a procedure for determining the acute oral toxicity of this compound in mice, following the principles of the OECD Guideline 423 (Acute Toxic Class Method).[12][13]
Experimental Workflow
Caption: Experimental workflow for an acute oral toxicity study following OECD Guideline 423.
Materials:
-
Healthy, young adult female mice (e.g., Swiss Webster), 8-12 weeks old.
-
This compound, of known purity.
-
Vehicle for dosing (e.g., sterile water or 0.9% saline).
-
Oral gavage needles.
-
Standard laboratory animal caging and diet.
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory conditions for at least 5 days prior to the study.
-
Fasting: Fast the animals overnight (withholding food but not water) before dosing.[14]
-
Dose Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration.
-
Dosing: Administer a single oral dose of this compound to a group of 3 female mice using a gavage needle. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) based on any prior knowledge of the substance's toxicity.[12]
-
Observation: Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[14] Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Stepwise Procedure:
-
If mortality is observed in 2 or 3 animals, the test is terminated, and the substance is classified.
-
If one animal dies, the test is repeated with a new group of 3 animals at the same dose level.
-
If no mortality is observed, the next dose level is administered to a new group of 3 animals.[13]
-
-
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed.[14] Any animals that die during the study are also necropsied.
Histopathological Examination of Liver Tissue
Materials:
-
Liver tissue samples from control and this compound-treated animals.
-
10% neutral buffered formalin.
-
Ethanol (graded series: 70%, 80%, 95%, 100%).
-
Xylene.
-
Paraffin wax.
-
Microtome.
-
Glass slides.
-
Hematoxylin and eosin (H&E) stains.
-
Microscope.
Procedure:
-
Fixation: Immediately after collection, fix liver tissue samples in 10% neutral buffered formalin for at least 24 hours.
-
Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (4-5 µm) of the paraffin-embedded tissues using a microtome.
-
Staining: Mount the sections on glass slides and stain with hematoxylin and eosin (H&E) for general morphological evaluation.
-
Microscopic Examination: Examine the stained sections under a light microscope to assess for histopathological changes such as hepatocellular necrosis, fatty degeneration, inflammation, and any other abnormalities.[15]
Analytical Methods for the Detection of this compound
Several analytical methods have been developed for the detection and quantification of this compound in various matrices, including mushrooms and biological samples. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques.[7][8][16]
GC-MS Analysis of this compound
This method often involves the hydrolysis of this compound to MMH, followed by derivatization to a more volatile and stable compound for GC-MS analysis.[16]
Experimental Protocol: GC-MS Analysis
Materials:
-
Mushroom extract or biological sample.
-
Hydrochloric acid (HCl).
-
Pentafluorobenzoyl chloride (derivatizing agent).
-
Organic solvent for extraction (e.g., hexane).
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
Procedure:
-
Hydrolysis: Acidify the sample extract with HCl and heat to hydrolyze this compound to MMH.
-
Derivatization: Neutralize the solution and add pentafluorobenzoyl chloride to derivatize MMH.
-
Extraction: Extract the derivatized MMH into an organic solvent like hexane.
-
GC-MS Analysis: Inject the extract into the GC-MS system. A typical GC program would involve a temperature ramp to separate the components, and the mass spectrometer would be used for detection and identification based on the mass-to-charge ratio of the fragments.
LC-MS/MS Analysis of this compound
LC-MS/MS offers high sensitivity and specificity for the direct analysis of this compound without the need for derivatization.[7]
Experimental Protocol: LC-MS/MS Analysis
Materials:
-
Mushroom extract or biological sample.
-
Acetonitrile.
-
Water (HPLC grade).
-
Formic acid (optional, as a mobile phase modifier).
-
Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).
Procedure:
-
Sample Preparation: Dilute the sample extract in the initial mobile phase.
-
LC Separation: Inject the sample onto a suitable LC column (e.g., a C18 reversed-phase column). Use a gradient elution with a mobile phase consisting of water and acetonitrile (often with a small amount of formic acid) to separate this compound from other components.
-
MS/MS Detection: Introduce the eluent from the LC into the mass spectrometer. Use multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting the precursor ion of this compound and monitoring for specific product ions after fragmentation.
Conclusion
This compound is a mycotoxin of significant interest due to its unique chemical properties and potent toxicity. This technical guide has provided a detailed overview of its chemical structure, properties, synthesis, and the mechanisms underlying its toxicity. The inclusion of detailed experimental protocols for its extraction, analysis, and toxicological assessment is intended to provide researchers with the necessary information to conduct further studies on this compound. A thorough understanding of this compound is crucial for public health, food safety, and for advancing our knowledge in the fields of toxicology and drug development. The provided diagrams of its metabolic and signaling pathways offer a visual framework for comprehending its complex biological effects.
References
- 1. mmsl.cz [mmsl.cz]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C4H8N2O | CID 9548611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Formation of methylhydrazine from acetaldehyde N-methyl-N-formylhydrazone, a component of Gyromitra esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gbif.org [gbif.org]
- 6. Tests for this compound, a poisonous compound in false morel gyromitra esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Liver injury by the false morel poison this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical oxidation and metabolism of N-methyl-N-formylhydrazine. Evidence for diazenium and radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Biochemical and Histological Study of Rat Liver and Kidney Injury Induced by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Toxin Profile of Gyromitra esculenta: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gyromitra esculenta, commonly known as the false morel, is a mushroom species with a notorious history of toxicity. Despite being consumed in some regions after specific preparation, it contains the potent mycotoxin gyromitrin, which can lead to severe and potentially fatal poisoning. This technical guide provides an in-depth analysis of the toxin profile of Gyromitra esculenta, focusing on its primary toxins, their mechanisms of action, and the analytical methodologies for their detection and quantification. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the toxicological properties of these compounds and potential therapeutic interventions.
Core Toxins and Their Chemical Properties
The principal toxin in Gyromitra esculenta is This compound (acetaldehyde N-methyl-N-formylhydrazone).[1][2] this compound itself is a volatile, water-soluble hydrazine compound that is unstable and readily hydrolyzes, particularly in the acidic environment of the stomach.[2][3] This hydrolysis yields two primary toxic metabolites: N-methyl-N-formylhydrazine (MFH) and, subsequently, monomethylhydrazine (MMH) .[3][4][5][6] MMH is considered the main active toxic compound responsible for the clinical manifestations of Gyromitra poisoning.[4][5]
At least 11 different hydrazones have been isolated from G. esculenta, though this compound is the most abundant.[3] Other N-methyl-N-formylhydrazone derivatives are present in smaller quantities and also produce monomethylhydrazine upon hydrolysis.[3]
Table 1: Core Toxins of Gyromitra esculenta
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Key Properties | Primary Role |
| This compound | C₄H₈N₂O | 100.12 | Volatile, water-soluble, heat and acid-labile[7] | Pro-toxin |
| N-methyl-N-formylhydrazine (MFH) | C₂H₆N₂O | 74.08 | Intermediate metabolite, hepatotoxic and carcinogenic[8][9] | Toxin, Carcinogen |
| Monomethylhydrazine (MMH) | CH₆N₂ | 46.07 | Highly toxic, volatile, primary active toxin[2][3][10] | Neurotoxin, Hepatotoxin |
Quantitative Toxin Data
The concentration of this compound in Gyromitra esculenta can vary significantly based on geographical location, altitude, and even between the cap and stipe of the mushroom.[2]
Table 2: Quantitative Toxin Data
| Parameter | Value | Species/Context | Reference |
| This compound Content (Fresh Mushroom) | 40–732 mg/kg (wet weight) | G. esculenta | [2] |
| This compound Content (Dried Mushroom) | 0.05% - 0.3% | G. esculenta | [9] |
| Lethal Dose (LD₅₀) of this compound (Adults) | 20–50 mg/kg | Human | [3] |
| Lethal Dose (LD₅₀) of this compound (Children) | 10–30 mg/kg | Human | [3] |
| Lethal Dose (LD₅₀) of Monomethylhydrazine (Mice) | 33 mg/kg | Mouse | [11] |
| Acute Oral Toxicity (LD₅₀) of MFH (Mouse) | 118 mg/kg | Mouse | [9] |
| Acute Oral Toxicity (LD₅₀) of MFH (Rat) | 400 mg/kg | Rat | [9] |
Mechanism of Toxicity: Interference with GABA Synthesis
The primary neurotoxicity of Gyromitra esculenta poisoning is attributed to the action of monomethylhydrazine (MMH) on the synthesis of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[4][12]
MMH directly inhibits the enzyme pyridoxal phosphokinase .[4][5] This enzyme is crucial for the conversion of dietary pyridoxine (vitamin B₆) into its biologically active form, pyridoxal 5'-phosphate (PLP) .[4] PLP is an essential cofactor for glutamic acid decarboxylase (GAD) , the enzyme that catalyzes the decarboxylation of glutamate to form GABA.[4][12]
By inhibiting pyridoxal phosphokinase, MMH leads to a depletion of PLP. The resulting decrease in GAD activity causes a reduction in GABA synthesis.[3][4] This depletion of GABA, an inhibitory neurotransmitter, leads to a state of central nervous system excitation, manifesting as symptoms such as dizziness, seizures, and delirium.[3][4]
The metabolic activation of N-methyl-N-formylhydrazine (MFH) is also a critical step in its toxic mechanism. The oxidation of MFH, mediated by enzymes such as cytochrome P-450, results in the formation of reactive intermediates, including diazenium ions and methyl radicals, which can lead to oxidative stress and cellular damage.[13]
Below is a diagram illustrating the metabolic pathway of this compound and the subsequent signaling cascade leading to GABA depletion.
Experimental Protocols
Extraction and Quantification of this compound and its Metabolites
4.1.1. LC-MS/MS Method for this compound in Mushroom Samples
This method is adapted from the U.S. Food and Drug Administration (FDA) Laboratory Information Bulletin for the determination of this compound in mushrooms.[4]
Sample Preparation and Extraction:
-
Homogenize a representative sample of the mushroom tissue.
-
Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
-
For fortified samples, add a known amount of this compound standard solution.
-
Add 10 mL of acetonitrile to the tube.
-
Add a QuEChERS salt packet (e.g., containing 6 g MgSO₄ and 1.5 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the supernatant for LC-MS/MS analysis. For calibration standards, dilute the supernatant with acetonitrile.
LC-MS/MS Instrumental Parameters:
-
LC Column: A reverse-phase C18 column (e.g., Kinetex XB-C18, 2.6 µm, 100 x 2.1 mm).[3]
-
Mobile Phase: Gradient elution with water and methanol, both containing 10 mM ammonium formate and 0.1% formic acid.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound. The precursor ion is m/z 101.[3] Quantifier and qualifier ions can be m/z 60 and 73, respectively.[3]
Quantification:
-
Prepare a calibration curve using matrix-matched standards by spiking blank mushroom extract with known concentrations of this compound.[4]
-
Quantify the this compound concentration in the samples by comparing the peak areas to the calibration curve.
4.1.2. GC-MS Method for Monomethylhydrazine (as a derivative)
This method involves the hydrolysis of all hydrazones to MMH, followed by derivatization for GC-MS analysis.
Sample Preparation, Hydrolysis, and Derivatization:
-
Air-dry the mushroom sample and grind it into a fine powder.
-
Perform acid hydrolysis on a known amount of the mushroom powder to convert this compound and other hydrazones to MMH.
-
Derivatize the resulting MMH with pentafluorobenzoyl chloride to form tris-pentafluorobenzoyl methylhydrazine (tris-PFB-MH).[1]
GC-MS Instrumental Parameters:
-
GC Column: A suitable capillary column for the separation of the derivatized compound.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure the separation of the analyte from matrix components.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Monitor characteristic ions for tris-PFB-MH.
Quantification:
-
Prepare a calibration curve using a derivatized MMH standard.
-
Quantify the total hydrazone content in the original mushroom sample based on the amount of derivatized MMH detected.
Enzyme Inhibition Assays
4.2.1. Glutamic Acid Decarboxylase (GAD) Activity Assay
This protocol is a conceptual outline based on established methods for measuring GAD activity and its inhibition.
Principle: The activity of GAD is determined by measuring the rate of conversion of glutamate to GABA. Inhibition of GAD by MMH will result in a decreased rate of GABA production.
Materials:
-
Purified GAD enzyme or a tissue homogenate containing GAD (e.g., brain extract).
-
L-Glutamic acid (substrate).
-
Pyridoxal 5'-phosphate (PLP) (cofactor).
-
Monomethylhydrazine (MMH) (inhibitor).
-
Reaction buffer (e.g., phosphate buffer, pH optimized for GAD activity).
-
Detection system for GABA (e.g., HPLC with derivatization, or a coupled enzyme assay).
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, L-glutamic acid, and PLP.
-
In separate tubes, pre-incubate the GAD enzyme with varying concentrations of MMH for a specified time.
-
Initiate the enzymatic reaction by adding the GAD enzyme (with or without pre-incubation with MMH) to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a set period.
-
Stop the reaction (e.g., by heat inactivation or addition of an acid).
-
Quantify the amount of GABA produced in each reaction tube.
-
Calculate the GAD activity as the rate of GABA formation and determine the inhibitory effect of MMH.
4.2.2. Pyridoxal Phosphokinase Activity Assay
This protocol is a conceptual outline for assessing the inhibition of pyridoxal phosphokinase by MMH.
Principle: The activity of pyridoxal phosphokinase is measured by the rate of formation of pyridoxal 5'-phosphate (PLP) from pyridoxine and ATP. Inhibition by MMH will decrease the rate of PLP production.
Materials:
-
Purified pyridoxal phosphokinase or a cell/tissue lysate containing the enzyme.
-
Pyridoxine (substrate).
-
ATP (co-substrate).
-
Magnesium chloride (cofactor).
-
Monomethylhydrazine (MMH) (inhibitor).
-
Reaction buffer (e.g., Tris-HCl buffer, pH optimized for the kinase).
-
Detection system for PLP (e.g., HPLC, fluorometric assay kits).
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, pyridoxine, ATP, and magnesium chloride.
-
Pre-incubate the pyridoxal phosphokinase with varying concentrations of MMH.
-
Initiate the reaction by adding the enzyme (with or without MMH) to the reaction mixture.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined time.
-
Terminate the reaction.
-
Measure the amount of PLP produced.
-
Determine the pyridoxal phosphokinase activity and the inhibitory effect of MMH.
Conclusion
The toxicity of Gyromitra esculenta is a complex process initiated by the ingestion of this compound and its subsequent metabolic activation to MFH and the highly reactive MMH. The primary mechanism of neurotoxicity involves the depletion of the inhibitory neurotransmitter GABA through the inhibition of pyridoxal phosphokinase. The analytical methods and experimental approaches outlined in this guide provide a framework for the accurate detection and quantification of these toxins and for the investigation of their toxicological effects at a molecular level. A thorough understanding of the toxin profile and mechanism of action is essential for the development of effective diagnostic tools and therapeutic strategies for Gyromitra poisoning. Further research into the specific interactions of MMH with cellular targets and the development of standardized and validated analytical methods will continue to be of high importance in this field.
References
- 1. sciex.com [sciex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Determination of glutamic acid decarboxylase activity and inhibition by an H2O2-sensing glutamic acid oxidase biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatography-mass spectrometry determination of the pentafluorobenzoyl derivative of methylhydrazine in false morel (Gyromitra esculenta) as a monitor for the content of the toxin this compound | SLU publication database (SLUpub) [publications.slu.se]
- 12. sciex.com [sciex.com]
- 13. diabetesjournals.org [diabetesjournals.org]
Mechanism of Gyromitrin Hydrolysis to Monomethylhydrazine: A Technical Guide
Abstract: This document provides a detailed examination of the chemical transformation of gyromitrin into its toxic metabolite, monomethylhydrazine (MMH). This compound, a toxin found in several species of the fungal genus Gyromitra, is itself relatively unstable and serves as a prodrug for the highly reactive and toxic compound MMH. The hydrolysis process, primarily initiated in the acidic environment of the stomach, is a critical step in the toxication pathway. This guide outlines the multi-step hydrolysis mechanism, summarizes key quantitative toxicological data, details analytical methodologies for detection and quantification, and presents visual diagrams of the metabolic pathway and experimental workflows.
The Hydrolysis Pathway
This compound (acetaldehyde N-methyl-N-formylhydrazone) is not directly toxic but is readily converted to toxic metabolites upon ingestion. The primary mechanism is acid-catalyzed hydrolysis, which occurs under the acidic conditions of the stomach.[1][2] This process is not instantaneous and can be influenced by gastric pH.[3] The transformation is a two-step process:
-
Formation of N-methyl-N-formylhydrazine (MFH): this compound is first hydrolyzed into an intermediate compound, N-methyl-N-formylhydrazine (MFH), and acetaldehyde.[4][5]
-
Formation of Monomethylhydrazine (MMH): The intermediate, MFH, is then further hydrolyzed, albeit more slowly, to yield the primary toxic agent, monomethylhydrazine (MMH), and formic acid.[4][6]
While acid hydrolysis is the main pathway, enzymatic metabolism in the liver involving cytochrome P450 also plays a role in the subsequent bioactivation and toxicity of these hydrazine compounds.[2][3][7] It is the resulting MMH that is responsible for the majority of the toxic effects associated with Gyromitra mushroom poisoning.[3][8]
References
- 1. The most dreadful mushroom toxins: a review of their toxicological mechanisms, chemical structural characteristics, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C4H8N2O | CID 9548611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. #092: this compound and Monomethylhydrazine (MMH) – Fungus Fact Friday [fungusfactfriday.com]
- 5. fda.gov [fda.gov]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Gyromitra Mushroom Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Gyromitrin Toxicity: A Technical Guide on Mechanisms and LD50 Values in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gyromitrin, a mycotoxin found in several species of the fungal genus Gyromitra, notably the false morel (Gyromitra esculenta), poses a significant toxicological risk upon ingestion. This technical guide provides a comprehensive overview of this compound toxicity, with a focus on its lethal dose (LD50) values in various animal models and the underlying molecular mechanisms of its action. The document synthesizes available data into structured tables for comparative analysis, outlines generalized experimental protocols for toxicity assessment, and presents visual diagrams of the toxicological pathway and experimental workflows to facilitate a deeper understanding of this compound's effects. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in toxicology, pharmacology, and drug development.
Introduction
This compound (acetaldehyde N-methyl-N-formylhydrazone) is a volatile and water-soluble hydrazine compound that, upon ingestion, is hydrolyzed into the highly toxic metabolite monomethylhydrazine (MMH).[1][2] Poisoning incidents are often associated with the consumption of improperly prepared false morel mushrooms, leading to a range of symptoms from gastrointestinal distress to severe neurological and hepatic damage.[1][2] Understanding the dose-dependent toxicity and the mechanism of action of this compound is crucial for risk assessment, clinical management of poisonings, and for the broader understanding of hydrazine-induced toxicity.
Quantitative Toxicity Data: LD50 Values
The acute oral toxicity of this compound has been determined in several animal models. The LD50 values, which represent the dose required to be lethal to 50% of the tested population, vary significantly across species, highlighting species-specific differences in metabolism and sensitivity. The following table summarizes the reported oral LD50 values for this compound in various animal models.
| Animal Model | LD50 (mg/kg) | Reference |
| Mouse | 344 | Wright et al., 1978[3] |
| Rat | 320 | Mäkinen et al., 1977[3] |
| Rabbit | 50 - 70 | Pyysalo, 1975; Mäkinen et al., 1977[3] |
| Chicken | >400 (no toxic effects observed) | Mäkinen et al., 1977[3] |
Mechanism of this compound Toxicity
The toxicity of this compound is not due to the compound itself but rather its metabolic conversion to monomethylhydrazine (MMH). This biotransformation and subsequent cellular interactions form the basis of its toxic effects.
Metabolic Activation
Upon ingestion, this compound is hydrolyzed in the acidic environment of the stomach to N-methyl-N-formylhydrazine (MFH), which is then further metabolized, primarily in the liver by cytochrome P450 enzymes, to the ultimate toxicant, MMH.[4][5]
Interference with Vitamin B6 Metabolism and GABA Synthesis
The primary neurotoxic effects of MMH are attributed to its interference with the function of vitamin B6 (pyridoxine). MMH directly inhibits pyridoxal phosphokinase, the enzyme responsible for converting pyridoxine to its active form, pyridoxal 5'-phosphate (PLP).[4][6] PLP is an essential cofactor for numerous enzymatic reactions, including the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate by the enzyme glutamic acid decarboxylase.[4][7]
The depletion of active PLP leads to a significant reduction in GABA levels in the central nervous system.[4] This disruption of the excitatory/inhibitory balance results in a state of neuronal hyperexcitability, manifesting as seizures, tremors, and other neurological symptoms observed in this compound poisoning.[3][5]
Hepatotoxicity
In addition to its neurotoxic effects, MMH is also a potent hepatotoxin. The metabolism of MMH in the liver can lead to the formation of reactive methyl radicals.[2] These highly reactive species can cause oxidative stress and cellular damage, leading to liver necrosis.[2] Clinical signs of hepatotoxicity in animal models include elevated liver enzymes (aspartate and alanine aminotransferases), bilirubinuria, and fatty degeneration of the liver.[3]
Signaling Pathway of this compound Toxicity
Experimental Protocols for LD50 Determination
While the full, detailed experimental protocols from the original studies by Wright et al. (1978), Mäkinen et al. (1977), and Pyysalo (1975) are not available in the public domain, a generalized protocol for determining the acute oral LD50 of a substance like this compound in animal models can be outlined based on established toxicology guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[5][8]
Animal Models and Husbandry
-
Species and Strain: Specific pathogen-free (SPF) animals of a defined strain (e.g., Wistar rats, Swiss Webster mice, New Zealand white rabbits) are used to ensure consistency and reduce variability.
-
Age and Weight: Young adult animals of a specific age and weight range are selected.
-
Acclimatization: Animals are acclimatized to the laboratory conditions (temperature, humidity, light/dark cycle) for at least one week prior to the study.
-
Housing: Animals are housed in appropriate caging with free access to standard laboratory chow and water, except for a brief fasting period before dosing.
Test Substance and Administration
-
Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The concentration is adjusted to deliver the desired dose in a specific volume.
-
Dose Range Finding: A preliminary study with a small number of animals is often conducted to determine the appropriate dose range for the main study.
-
Administration: The test substance is administered by oral gavage using a stomach tube. A control group receives the vehicle only.
Observation and Data Collection
-
Mortality: The number of deaths in each dose group is recorded over a specified observation period, typically 14 days.
-
Clinical Signs: Animals are observed for clinical signs of toxicity at regular intervals. Signs associated with this compound poisoning include convulsions, hypersensitivity, loss of activity, lack of appetite, and severe weight loss.[3]
-
Body Weight: Individual animal weights are recorded prior to dosing and at regular intervals throughout the study.
-
Pathology: A gross necropsy is performed on all animals at the end of the study. Tissues, particularly the liver and brain, may be collected for histopathological examination.
Data Analysis
-
LD50 Calculation: The LD50 value and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.
Experimental Workflow for Acute Oral Toxicity (LD50) Study
Conclusion
This compound is a potent mycotoxin whose toxicity is mediated by its metabolic conversion to MMH. The significant species-specific differences in LD50 values underscore the importance of careful toxicological evaluation in relevant animal models. The primary mechanism of neurotoxicity involves the depletion of the inhibitory neurotransmitter GABA, while hepatotoxicity is linked to the generation of reactive radicals. The information presented in this guide, including the compiled LD50 data, the elucidated toxicological pathway, and the generalized experimental protocols, provides a critical foundation for researchers and professionals working to understand and mitigate the risks associated with this compound and other hydrazine-containing compounds. Further research into the detailed molecular interactions and the development of specific antidotes remains an important area of investigation.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Renal functional response to the mushroom poison this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mmsl.cz [mmsl.cz]
- 4. Animal Models for Assessment of Neurotoxicity [nnk.gov.hu]
- 5. researchgate.net [researchgate.net]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. Advancing hepatotoxicity assessment: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
The Carcinogenic Potential of Gyromitrin and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gyromitrin, a mycotoxin found in certain species of Gyromitra mushrooms, poses a significant health risk due to its carcinogenic potential. This technical guide provides an in-depth analysis of the carcinogenic properties of this compound and its primary metabolites, N-methyl-N-formylhydrazine (MFH) and monomethylhydrazine (MMH). Through a comprehensive review of existing literature, this document outlines the metabolic activation pathways, mechanisms of DNA damage, and the resulting carcinogenic outcomes observed in various experimental models. Quantitative toxicological data are presented in structured tables for comparative analysis. Detailed experimental protocols from key carcinogenicity studies are provided to facilitate replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the complex processes involved in this compound-induced carcinogenesis. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in toxicology, oncology, and mycotoxin research.
Introduction
This compound (acetaldehyde N-methyl-N-formylhydrazone) is a naturally occurring toxin found in several species of the fungal genus Gyromitra, most notably the false morel, Gyromitra esculenta.[1] While these mushrooms are considered a delicacy in some regions after specific preparation methods, consumption of raw or improperly cooked false morels can lead to severe poisoning and long-term health consequences, including cancer.[1][2] The toxicity of this compound is not direct but arises from its in vivo hydrolysis into highly reactive and carcinogenic metabolites.[1] This guide delves into the core aspects of this compound's carcinogenicity, providing a detailed technical overview for the scientific community.
Metabolic Activation and Mechanism of Action
The carcinogenic effects of this compound are contingent upon its metabolic activation. In the acidic environment of the stomach, this compound is hydrolyzed to N-methyl-N-formylhydrazine (MFH).[2] MFH is then further metabolized in the liver by cytochrome P450 enzymes to the ultimate carcinogen, monomethylhydrazine (MMH).[3][4][5]
MMH is a potent methylating agent that can interact with cellular macromolecules, including DNA.[6] The primary mechanism of its carcinogenicity involves the alkylation of DNA bases, leading to the formation of DNA adducts.[6] The most significant of these adducts are N7-methylguanine (N7-MeG) and O6-methylguanine (O6-MeG).[6] While N7-MeG is the more abundant adduct, O6-MeG is considered more mutagenic as it can lead to G:C to A:T transition mutations during DNA replication if not repaired.[7][8] This genetic damage can initiate the process of carcinogenesis by activating oncogenes or inactivating tumor suppressor genes.[9]
Quantitative Toxicology Data
The following tables summarize the acute toxicity and carcinogenic effects of this compound and its metabolites from various animal studies.
Table 1: Acute Toxicity of this compound and its Metabolites
| Compound | Species | Route of Administration | LD50/LC50 | Reference |
| This compound | Mouse | Oral | 244 mg/kg | [1] |
| This compound | Rabbit | Oral | 50-70 mg/kg | [1] |
| This compound | Human (estimated) | Oral | 30-50 mg/kg | [1] |
| Monomethylhydrazine (MMH) | Mouse | Oral | 29 mg/kg | [10] |
| Monomethylhydrazine (MMH) | Rat | Oral | 32 mg/kg | [10] |
| Monomethylhydrazine (MMH) | Hamster | Oral | 22 mg/kg | [10] |
| Monomethylhydrazine (MMH) | Mouse | Inhalation (4 hr) | 56-65 ml/m³ | [11] |
| Monomethylhydrazine (MMH) | Rat | Inhalation (4 hr) | 74-78 ml/m³ | [11] |
| Monomethylhydrazine (MMH) | Hamster | Inhalation (4 hr) | 143 ml/m³ | [11] |
| N-methyl-N-formylhydrazine (MFH) | Mouse | Oral | 118 mg/kg | [2] |
| N-methyl-N-formylhydrazine (MFH) | Rat | Oral | 400 mg/kg | [2] |
Table 2: Carcinogenicity of this compound and its Metabolites in Animal Models
| Compound | Species | Route of Administration | Dosing Regimen | Tumor Types Observed | Reference |
| Raw Gyromitra esculenta | Swiss Mice | Oral (feeding) | 3 days/week for life | Lungs, nasal cavity, blood vessels, forestomach, glandular stomach, cecum, and liver | [12] |
| Monomethylhydrazine | C57BL/6 Mice (female) | Inhalation | 2 ppm, 6 hr/day, 5 days/week for 1 year | Lung tumors, nasal adenomas, nasal polyps, nasal osteomas, hemangioma, and liver adenomas and carcinomas | [13] |
| Monomethylhydrazine | Syrian Golden Hamsters (male) | Inhalation | 2 or 5 ppm, 6 hr/day, 5 days/week for 1 year | Nasal polyps, nasal adenomas (5 ppm only), interstitial fibrosis of the kidney, and benign adrenal adenomas | [13] |
| N-methyl-N-formylhydrazine | Swiss Mice | Drinking water | 0.0078% solution for life | Liver, lung, gallbladder, and bile duct tumors | [2] |
| N-methyl-N-formylhydrazine | Syrian Golden Hamsters | Drinking water | 0.0078% solution for life | Benign and malignant liver cell tumors, malignant histiocytomas, and tumors of the gallbladder and bile ducts | [6] |
Experimental Protocols
This section provides an overview of the methodologies employed in key carcinogenicity studies of this compound and its metabolites.
Oral Administration of Raw Gyromitra esculenta in Swiss Mice
-
Objective: To determine the carcinogenic potential of raw Gyromitra esculenta mushrooms when administered orally to mice.[12]
-
Animals: 6-week-old Swiss mice.[12]
-
Housing and Diet: Animals were housed in a controlled environment. For 3 days a week, they were fed raw G. esculenta mushrooms. For the remaining 4 days, they received a semisynthetic diet.[12]
-
Mushroom Preparation and Administration: Freshly harvested mushrooms were stored at -15°C. On feeding days, an appropriate amount was thawed and provided to the animals.[12]
-
Duration: The feeding regimen was continued for the lifespan of the mice.[12]
-
Endpoint Analysis: A complete necropsy was performed on all animals. Tissues were fixed, sectioned, stained with hematoxylin and eosin, and examined by light microscopy for the presence of tumors.[12]
Inhalation Carcinogenicity Study of Monomethylhydrazine in Mice and Hamsters
-
Objective: To evaluate the tumorigenic potential of inhaled monomethylhydrazine.[13]
-
Animals: F344 rats, C57BL/6 mice, and Syrian Golden hamsters.[14]
-
Exposure Protocol: Animals were exposed to MMH concentrations of 0, 0.02, 0.2, 2.0, or 5.0 ppm in air for 6 hours per day, 5 days per week for 52 weeks.[14]
-
Observation Period: Following the exposure period, all animals were observed for an additional year.[14]
-
Endpoint Analysis: At the end of the observation period, animals were sacrificed, and a complete necropsy was performed. Tissues were examined for gross and microscopic evidence of tumors.[14]
N-methyl-N-formylhydrazine Carcinogenicity Study in Syrian Golden Hamsters
-
Objective: To assess the carcinogenic effects of N-methyl-N-formylhydrazine administered in drinking water.[6]
-
Animals: 6-week-old randomly bred Syrian golden hamsters.[6]
-
Treatment: MFH was administered in the drinking water at a concentration of 0.0078% for the lifespan of the animals.[6]
-
Control Group: An untreated control group was maintained concurrently.[6]
-
Endpoint Analysis: All animals were observed until natural death or moribund state. A complete necropsy was performed, and tissues were processed for histopathological examination to identify and classify tumors.[6]
Signaling Pathways in this compound-Induced Carcinogenesis
The carcinogenic cascade initiated by this compound's metabolites involves DNA damage and the subsequent cellular response. The formation of O6-methylguanine is a critical event. If this lesion is not repaired by the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), it can lead to mispairing with thymine during DNA replication.[15] This results in G:C to A:T transition mutations, which can activate proto-oncogenes or inactivate tumor suppressor genes, driving the cell towards a malignant phenotype.[7]
The presence of N7-methylguanine can also contribute to carcinogenesis, although it is generally considered less mutagenic than O6-MeG. N7-MeG can destabilize the glycosidic bond, leading to depurination and the formation of an apurinic (AP) site.[16] If not repaired by the base excision repair (BER) pathway, AP sites can be mutagenic.[17] Furthermore, the cellular response to this DNA damage can involve the activation of DNA damage response (DDR) pathways, which may lead to cell cycle arrest, apoptosis, or, in some cases, genomic instability, further contributing to carcinogenesis.
Analytical Methodologies
The detection and quantification of this compound and its metabolites are crucial for both research and food safety. Early methods relied on thin-layer chromatography (TLC) and spectrofluorometry.[1] More recent and sensitive methods include gas chromatography-mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS).[1][18][19] These advanced techniques often involve a derivatization step to improve the volatility and detectability of the analytes.[18] For instance, a common method involves the acid hydrolysis of this compound to MMH, followed by derivatization with pentafluorobenzoyl chloride for GC-MS analysis.[1]
Conclusion
This compound and its metabolites, particularly monomethylhydrazine, are potent carcinogens that induce cancer in experimental animals through a well-defined mechanism of metabolic activation and subsequent DNA damage. The formation of mutagenic DNA adducts, such as O6-methylguanine, is a key initiating event in the carcinogenic process. This technical guide has consolidated the available quantitative data, detailed experimental protocols, and visualized the key pathways to provide a comprehensive resource for the scientific community. Further research is warranted to fully elucidate the downstream signaling events and to develop effective strategies for mitigating the carcinogenic risk associated with this compound exposure. The information presented herein is vital for researchers in toxicology and oncology, as well as for professionals involved in drug development and food safety, to better understand and address the health threats posed by this mycotoxin.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mmsl.cz [mmsl.cz]
- 3. optibrium.com [optibrium.com]
- 4. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Carcinogenic effects in the Syrian golden hamster of N-methyl-N-formylhydrazine of the false morel mushroom Gyromitra esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of carcinogenicity/chemotherapy by O6-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The structural basis for the mutagenicity of O(6)-methyl-guanine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. oehha.ca.gov [oehha.ca.gov]
- 11. zora.uzh.ch [zora.uzh.ch]
- 12. researchgate.net [researchgate.net]
- 13. Monomethylhydrazine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. oehha.ca.gov [oehha.ca.gov]
- 15. Repair of O(6)-alkylguanine by alkyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Histone tails decrease N7-methyl-2′-deoxyguanosine depurination and yield DNA–protein cross-links in nucleosome core particles and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. researchgate.net [researchgate.net]
- 19. fda.gov [fda.gov]
An In-depth Technical Guide to the Acute and Chronic Effects of Gyromitrin Exposure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gyromitrin, a mycotoxin found in several species of the fungal genus Gyromitra, poses a significant health risk to humans. This volatile and water-soluble hydrazine compound is hydrolyzed in the body to monomethylhydrazine (MMH), a potent toxin and carcinogen.[1] Acute exposure to this compound can lead to a range of symptoms from gastrointestinal distress to severe neurological and hepatic toxicity. Chronic exposure, on the other hand, is associated with an increased risk of cancer. This technical guide provides a comprehensive overview of the acute and chronic effects of this compound exposure, including its mechanism of action, toxicokinetics, clinical manifestations, and the experimental methodologies used to elucidate these effects.
Introduction
Gyromitra species, commonly known as "false morels," are consumed as a delicacy in some parts of the world after specific processing methods like drying and boiling to reduce their this compound content.[2] However, improper preparation can lead to severe poisoning. The primary toxic compound, this compound (N'-ethylidene-N-methylformohydrazide), is readily hydrolyzed in the acidic environment of the stomach to form N-methyl-N-formylhydrazine (MFH) and subsequently monomethylhydrazine (MMH).[1] MMH is the primary mediator of this compound's toxicity. This guide delves into the multifaceted toxicological profile of this compound, providing a valuable resource for researchers and professionals in toxicology and drug development.
Mechanism of Action
The toxicity of this compound is primarily attributed to its metabolite, monomethylhydrazine (MMH). MMH exerts its effects through several mechanisms:
-
Inhibition of Pyridoxal Phosphate (Vitamin B6) Dependent Enzymes: MMH reacts with pyridoxal-5'-phosphate (P5P), the active form of vitamin B6, to form a hydrazone.[3] This effectively depletes the available P5P, which is a crucial cofactor for numerous enzymes, most notably glutamate decarboxylase.
-
Neurotoxicity: The inhibition of glutamate decarboxylase leads to a decrease in the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. This GABA depletion results in central nervous system hyperexcitability, leading to neurological symptoms such as seizures.[4]
-
Hepatotoxicity: MMH is a potent hepatotoxin. The metabolism of MMH by cytochrome P450 enzymes in the liver generates reactive intermediates, including methyl radicals, which can lead to lipid peroxidation and hepatocellular necrosis.[1]
-
Oxidative Stress: MMH induces oxidative stress, contributing to cellular damage. This is evidenced by the depletion of glutathione (GSH) and increased production of reactive oxygen species (ROS).[5]
-
Methemoglobinemia: MMH can cause the oxidation of ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), resulting in the formation of methemoglobin, which is incapable of binding and transporting oxygen.[1]
Signaling Pathway of this compound/MMH Toxicity
Caption: Metabolic activation and primary toxicity pathways of this compound.
Toxicokinetics
This compound is rapidly absorbed from the gastrointestinal tract and undergoes hydrolysis to MMH. The rate of this conversion is dependent on the pH of the stomach.[6] MMH is then distributed throughout the body, with the liver being a primary target organ for metabolism and toxicity. The elimination of MMH is influenced by acetylation, a process that can vary among individuals due to genetic polymorphisms.[7]
Acute Effects of this compound Exposure
Acute poisoning by this compound typically presents with a latent period of 6 to 12 hours, although symptoms can appear as early as 2 hours after ingestion.[1] The clinical manifestations can be categorized into gastrointestinal, neurological, and hepatic effects.
Clinical Manifestations
-
Gastrointestinal: Nausea, vomiting, abdominal pain, and watery or bloody diarrhea are common initial symptoms.[1]
-
Neurological: Dizziness, vertigo, ataxia, tremors, and headache are frequent.[1] In severe cases, delirium, seizures, and coma can occur.[3]
-
Hepatic: Jaundice, hepatomegaly, and elevated liver enzymes (transaminases) are indicative of liver damage.[7]
-
Other: Fever, hemolysis, and methemoglobinemia can also be observed.[1]
Quantitative Toxicity Data
| Parameter | Species | Value | Reference |
| LD50 (this compound) | Mouse | 244 mg/kg | [3] |
| LD50 (this compound) | Rabbit | 50-70 mg/kg | [3] |
| Estimated Human Lethal Dose (this compound) | Adult | 20-50 mg/kg | [8] |
| Estimated Human Lethal Dose (this compound) | Child | 10-30 mg/kg | [8] |
| This compound Content in Fresh Gyromitra esculenta | - | 40-732 mg/kg | [3] |
Chronic Effects of this compound Exposure
The primary long-term concern associated with this compound exposure is its carcinogenicity. Both this compound and its metabolite MMH have been shown to be carcinogenic in animal studies.[2]
Carcinogenicity
Studies in experimental animals have demonstrated that oral administration of raw Gyromitra esculenta mushrooms or its constituent hydrazines can induce tumors in various organs, including the lungs, nasal cavity, liver, and forestomach.[9] While there is no direct evidence of this compound-induced cancer in humans, the findings from animal studies suggest a potential carcinogenic risk.[2]
Experimental Protocols
Analytical Methods for this compound and Metabolite Quantification
-
Sample Preparation (QuEChERS-based):
-
Homogenize mushroom samples.
-
Extract a 2g sample with 10 mL of acetonitrile and 5 mL of water.
-
Add salting-out salts (e.g., magnesium sulfate, sodium chloride).
-
Centrifuge and collect the acetonitrile supernatant for analysis.[3]
-
-
Instrumentation:
-
Liquid Chromatograph: Waters ACQUITY UPLC system.
-
Column: ACQUITY UPLC® HSS T3 column (100 mm × 2.1 mm, 1.7 μm).
-
Mobile Phase: Gradient elution with water containing 1 mM ammonium fluoride and methanol.
-
Mass Spectrometer: Waters Xevo TQ-XS triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray positive ionization (ESI+).
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for quantification and confirmation (e.g., for this compound: precursor ion m/z 101, product ions m/z 60 and 73).[3][6]
-
-
Sample Preparation (Derivatization):
-
Instrumentation:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: A suitable capillary column for the separation of the derivatized MMH.
-
Mass Spectrometer: Mass selective detector.
-
Ionization Mode: Electron ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring the characteristic ions of the derivatized MMH (e.g., m/z 86 for acetone methylhydrazone).[11]
-
Workflow for this compound Analysis
Caption: General experimental workflow for the analysis of this compound and its metabolite MMH.
In Vivo Toxicity Studies
-
Animal Model: Swiss mice, 6 weeks old at the start of the experiment.[9]
-
Diet Preparation: Raw Gyromitra esculenta mushrooms are provided to the mice. The mushrooms are stored frozen and thawed before feeding.[12]
-
Experimental Design:
-
Mice are fed a diet of raw Gyromitra esculenta ad libitum for 3 consecutive days.
-
For the following 4 days, mice are fed a standard semisynthetic diet.
-
This weekly cycle is repeated for the entire lifespan of the mice.
-
A control group receives only the semisynthetic diet.
-
-
Endpoints:
-
Observation for tumor development.
-
Complete necropsy and histopathological examination of all major organs upon death.[9]
-
In Vitro Toxicity Assays
-
Cell Line: Human hepatocellular carcinoma cell line (HepG2).
-
Cell Culture:
-
Maintain HepG2 cells in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in 96-well plates at a density of approximately 1.5 x 10^5 cells/mL.
-
-
Exposure:
-
After 24 hours of incubation, expose the cells to various concentrations of this compound or MMH for a defined period (e.g., 24, 48, or 72 hours).
-
-
Endpoints:
-
Cytotoxicity: Assessed using methods such as the MTT assay or lactate dehydrogenase (LDH) leakage assay.[5][13]
-
Oxidative Stress: Measured by quantifying intracellular ROS production using fluorescent probes (e.g., DCFH-DA) and assessing glutathione (GSH) levels.[5][14]
-
Mitochondrial Function: Evaluated by measuring mitochondrial membrane potential.
-
-
Pyridoxal Kinase Inhibition Assay:
-
Prepare a reaction mixture containing partially purified pyridoxal kinase, ATP, and pyridoxal.
-
Add varying concentrations of the inhibitor (MMH).
-
Monitor the formation of pyridoxal-5'-phosphate over time, for example, by HPLC. The inhibitory effect of MMH can be determined by measuring the decrease in the rate of P5P formation.[15][16]
-
-
Glutamate Decarboxylase (GAD) Inhibition Assay:
-
Prepare a reaction mixture containing GAD enzyme and its substrate, L-glutamic acid.
-
Add varying concentrations of the inhibitor (MMH).
-
The activity of GAD can be measured by quantifying the amount of GABA produced. This can be achieved through various methods, including HPLC after derivatization of GABA with an agent like dansyl chloride.[4][17]
-
Conclusion
This compound and its primary metabolite, monomethylhydrazine, are significant food-borne toxins with well-defined mechanisms of acute toxicity and a potential for long-term carcinogenic effects. The understanding of these effects has been built upon a foundation of in vivo and in vitro experimental studies. The methodologies outlined in this guide provide a framework for the continued investigation of this compound toxicity and the development of potential therapeutic interventions. For professionals in drug development, the mechanisms of this compound toxicity, particularly its effects on pyridoxal phosphate-dependent enzymes and induction of hepatotoxicity, serve as important case studies in toxicology. Further research is warranted to fully elucidate the carcinogenic risk of this compound in humans and to develop more specific and sensitive methods for the diagnosis and management of this compound poisoning.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Gyromitra esculenta - Wikipedia [en.wikipedia.org]
- 3. fda.gov [fda.gov]
- 4. An HPLC-based assay for improved measurement of glutamate decarboxylase inhibition/activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular toxicity of hydrazine in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Multi-Class Mushroom Toxins in Mushroom and Biological Liquid Samples Using LC-MS/MS [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. 2024-7257 [excli.de]
- 9. Cancer induction in mice by feeding the raw false morel mushroom Gyromitra esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of pyridoxal kinase by methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Enzyme inhibition XI: glutamate decarboxylase activity relationship with the reaction products as determined by the colorimetric and radioisotopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Odyssey of Gyromitrin: A Technical Guide to its Metabolic Pathways and Toxicological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the complex in vivo metabolic journey of gyromitrin, a mycotoxin found in certain species of Gyromitra mushrooms. Ingestion of these "false morels" can lead to severe, and sometimes fatal, poisoning. Understanding the biotransformation of this compound into its toxic metabolites is crucial for the development of effective diagnostic and therapeutic strategies. This document provides a comprehensive overview of the metabolic pathways, quantitative toxicological data, detailed experimental protocols, and visual representations of the core processes involved.
The Metabolic Cascade: From Prodrug to Potent Toxin
This compound itself is not the primary toxic agent but rather a prodrug that undergoes a series of transformations within the body to produce highly reactive and harmful compounds.[1][2] The metabolic pathway can be broadly divided into two main stages: initial hydrolysis in the stomach and subsequent enzymatic conversion, primarily in the liver.[3][4]
The journey begins with the acid-catalyzed hydrolysis of this compound (acetaldehyde N-methyl-N-formylhydrazone) in the stomach.[1][5] This reaction cleaves the hydrazone bond, releasing N-methyl-N-formylhydrazine (MFH).[6][7] The efficiency of this initial conversion is dependent on the pH of the stomach.[1][5]
MFH is then absorbed and transported to the liver, where it undergoes further metabolism.[3][4] While some MFH may be detoxified through acetylation, a significant portion is converted to the ultimate toxicant, monomethylhydrazine (MMH).[4][8] This metabolic step is believed to be mediated by cytochrome P450 enzymes.[1][4] MMH is a potent toxin and is responsible for the characteristic symptoms of this compound poisoning.[3][9]
The primary mechanism of MMH toxicity involves its interference with pyridoxal 5-phosphate, the active form of vitamin B6.[1][3] MMH forms a hydrazone with pyridoxal 5-phosphate, effectively depleting its levels.[1][5] Pyridoxal 5-phosphate is an essential cofactor for the enzyme glutamic acid decarboxylase, which is responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[3][5] The resulting decrease in GABA levels leads to central nervous system hyperexcitability, manifesting as seizures, dizziness, and other neurological symptoms.[3][9]
In addition to its neurotoxic effects, MMH is also directly hepatotoxic and nephrotoxic, causing damage to the liver and kidneys.[3] The metabolism of MMH can also generate reactive methyl radicals, leading to oxidative stress and cellular damage.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | C4H8N2O | CID 9548611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2024-7257 [excli.de]
- 6. mmsl.cz [mmsl.cz]
- 7. fda.gov [fda.gov]
- 8. Corrected speciation and this compound content of false morels linked to ALS patients with mostly slow-acetylator phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdsearchlight.com [mdsearchlight.com]
Neurological Effects of Gyromitrin Poisoning: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gyromitrin, a mycotoxin found in certain species of Gyromitra mushrooms, presents a significant toxicological challenge, with profound neurological consequences. Upon ingestion, this compound is hydrolyzed to monomethylhydrazine (MMH), a reactive compound that is the primary mediator of its toxicity. The central nervous system (CNS) is a principal target of MMH, leading to a range of neurological symptoms from dizziness and ataxia to severe seizures and coma. This technical guide provides an in-depth overview of the neurological effects of this compound poisoning, focusing on the molecular mechanisms of neurotoxicity, quantitative toxicological data, and detailed experimental methodologies for studying this potent neurotoxin. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in toxicology, neuroscience, and drug development.
Introduction
Gyromitra esculenta, often referred to as the "false morel," is a species of mushroom that, despite its name suggesting edibility, contains the potent toxin this compound.[1] Poisoning can occur from the ingestion of raw or improperly cooked mushrooms, and in some cases, even from inhaling the vapors during cooking.[2] The clinical presentation of this compound poisoning is characterized by a latency period of 5 to 12 hours, followed by gastrointestinal distress, and in more severe cases, hepatotoxicity and significant neurological dysfunction.[1] The neurological manifestations are of particular concern due to their severity and potential for long-term consequences. This guide will focus specifically on the neurotoxic effects of this compound and its metabolite, monomethylhydrazine (MMH).
Mechanism of Neurotoxicity
The neurotoxicity of this compound is primarily attributed to its metabolite, monomethylhydrazine (MMH).[1] MMH exerts its effects by disrupting the synthesis of the primary inhibitory neurotransmitter in the CNS, gamma-aminobutyric acid (GABA).[1][3]
The key molecular event is the inhibition of pyridoxal phosphokinase.[1][4] This enzyme is crucial for the conversion of pyridoxine (vitamin B6) into its active form, pyridoxal 5'-phosphate (PLP). PLP is an essential cofactor for glutamic acid decarboxylase (GAD), the enzyme that catalyzes the conversion of glutamate to GABA.[1][4] By inhibiting pyridoxal phosphokinase, MMH leads to a depletion of PLP, which in turn impairs the function of GAD. This results in decreased synthesis of GABA in the brain.[1]
The reduction in GABAergic neurotransmission leads to a state of CNS hyperexcitability, as the normal inhibitory tone is diminished. This imbalance between excitatory (glutamatergic) and inhibitory (GABAergic) signaling is the underlying cause of the characteristic neurological symptoms of this compound poisoning, most notably seizures.[1]
Signaling Pathway of this compound-Induced Neurotoxicity```dot
Quantification of GABA Levels in Brain Tissue
Objective: To measure the concentration of GABA in different brain regions following this compound or MMH exposure using High-Performance Liquid Chromatography (HPLC).
Protocol Outline (based on standard methods):
-
Brain Tissue Homogenization: Rapidly dissect specific brain regions (e.g., cortex, hippocampus, cerebellum) on ice. Homogenize the tissue in a suitable buffer (e.g., perchloric acid) to precipitate proteins.
-
Derivatization: Centrifuge the homogenate and collect the supernatant. The primary amine group of GABA is not chromophoric, so it must be derivatized with a fluorogenic or chromogenic reagent (e.g., o-phthalaldehyde (OPA), dansyl chloride) to enable detection.
-
HPLC Analysis: Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column and a fluorescence or UV detector.
-
Quantification: Use a standard curve of known GABA concentrations to quantify the amount of GABA in the brain samples. The results should be normalized to the protein content of the tissue homogenate.
Histopathological Examination of the Brain
Objective: To assess neuronal damage and morphological changes in the brain following this compound or MMH poisoning.
Protocol Outline:
-
Tissue Preparation: Perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the brain and post-fix it in the same fixative.
-
Sectioning: Cryoprotect the brain in sucrose solutions and then section it using a cryostat or microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphological assessment and detection of gross abnormalities like edema or necrosis.
-
Nissl Staining (e.g., with Cresyl Violet): To visualize neuronal cell bodies and assess for neuronal loss or damage (chromatolysis).
-
Immunohistochemistry: Use specific antibodies to detect markers of apoptosis (e.g., cleaved caspase-3), neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), or specific neuronal populations.
-
-
Microscopy and Analysis: Examine the stained sections under a microscope and quantify the extent of any observed pathology.
Treatment and Future Directions
The primary treatment for the neurological symptoms of this compound poisoning is the administration of pyridoxine (vitamin B6). P[5]yridoxine helps to overcome the inhibition of pyridoxal phosphokinase, thereby restoring the synthesis of GABA. I[5]ntravenous pyridoxine at a dose of 25 mg/kg has been shown to be effective in controlling seizures. B[1]enzodiazepines may also be used as an adjunct therapy for seizures.
[5]Future research should focus on several key areas:
-
Dose-Response Studies: There is a need for more detailed dose-response studies to quantify the relationship between this compound/MMH exposure and specific neurological deficits, as well as the degree of GABA depletion in different brain regions.
-
Long-Term Neurological Sequelae: The long-term neurological consequences of this compound poisoning are not well understood. Studies investigating potential chronic effects, such as cognitive impairment or an increased risk of neurodegenerative diseases, are warranted.
-
Development of Novel Therapeutics: While pyridoxine is effective, the development of more targeted therapies to protect against MMH-induced neurotoxicity could improve outcomes in severe poisoning cases. This could include strategies to enhance GABAergic neurotransmission or to mitigate the downstream effects of CNS hyperexcitability.
Conclusion
This compound poisoning presents a serious health risk with significant neurological implications. The conversion of this compound to MMH and the subsequent disruption of GABA synthesis are the central events in its neurotoxicity. This guide has provided a comprehensive overview of the neurological effects, quantitative toxicological data, and experimental methodologies relevant to the study of this compound poisoning. A deeper understanding of the mechanisms and consequences of this potent neurotoxin is crucial for the development of improved diagnostic and therapeutic strategies, and this guide aims to provide a solid foundation for researchers and clinicians working in this field.
References
- 1. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The most dreadful mushroom toxins: a review of their toxicological mechanisms, chemical structural characteristics, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. #092: this compound and Monomethylhydrazine (MMH) – Fungus Fact Friday [fungusfactfriday.com]
- 4. clintox.org [clintox.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
Occurrence of Gyromitrin in Gyromitra Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the occurrence of gyromitrin in various species of the fungal genus Gyromitra. It includes quantitative data on this compound concentrations, detailed experimental protocols for its analysis, and visualizations of the relevant biochemical and analytical pathways. This document is intended to serve as a resource for researchers, scientists, and professionals involved in mycology, toxicology, and drug development.
Introduction to this compound and Gyromitra Species
The genus Gyromitra, commonly known as "false morels," encompasses several species of ascomycete fungi. While some species are considered edible after proper preparation, many contain the mycotoxin this compound (acetaldehyde N-methyl-N-formylhydrazone). This compound is a volatile and water-soluble compound that is unstable and easily hydrolyzed into the highly toxic and carcinogenic substance monomethylhydrazine (MMH) upon heating or under acidic conditions, such as in the stomach.
MMH is a potent toxin that can cause a range of adverse health effects, including gastrointestinal distress, neurological symptoms, liver and kidney damage, and in severe cases, death. The toxicity of this compound is a significant concern, as Gyromitra species can be mistaken for edible true morels (Morchella species). This guide focuses on the distribution and quantification of this compound across different Gyromitra species to aid in risk assessment and research.
Quantitative Occurrence of this compound
The concentration of this compound can vary significantly between different Gyromitra species, and even within the same species due to geographical location and environmental factors. European specimens of Gyromitra esculenta, for instance, are reported to be almost uniformly toxic, while those from west of the Rocky Mountains in North America are suggested to have lower toxicity.[1][2] The following table summarizes the reported quantitative data on this compound content in various Gyromitra species.
| Gyromitra Species | This compound Concentration (mg/kg of dried tissue) | Analytical Method | Reference |
| G. esculenta group | |||
| Gyromitra antarctica | 100 - 3,000 | UHPLC-DAD | [3] |
| Gyromitra esculenta | 100 - 3,000 | UHPLC-DAD | [3] |
| Gyromitra splendida | 100 - 3,000 | UHPLC-DAD | [3] |
| Gyromitra venenata | 100 - 3,000 (up to 2598 in one sample) | UHPLC-DAD | [3][4] |
| Other Species | |||
| Gyromitra gigas | 1.0 and 14.7 (in two of three specimens) | GC | [3] |
| Gyromitra leucoxantha | 50 - 100 | UHPLC-DAD | [3] |
| Gyromitra caroliniana | "Minute" amounts | Not specified | [5] |
| Gyromitra brunnea | Not detected (detection limit 2 mg/kg) | UHPLC-DAD | [3] |
| Gyromitra korfii | Not detected (detection limit 2 mg/kg) | UHPLC-DAD | [3] |
| Gyromitra montana | Not detected (detection limit 2 mg/kg) | UHPLC-DAD | [3] |
Note: The G. esculenta group consists of several closely related species. The this compound content in fresh mushrooms is reported to be in the range of 40–732 mg/kg (wet weight) for G. esculenta.[6]
Experimental Protocols for this compound Analysis
Accurate quantification of this compound is crucial for assessing the toxicity of Gyromitra species. Several analytical methods have been developed, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common. These methods often involve a derivatization step to enhance the stability and detectability of this compound or its hydrolysis products.
UHPLC-DAD Method for this compound Analysis (Based on Dirks et al., 2022)
This method involves the in-situ acid hydrolysis of this compound and subsequent derivatization of its hydrolysis products with 2,4-dinitrobenzaldehyde (2,4-DNB).[4][7][8]
3.1.1. Sample Preparation and Extraction
-
Excise a small piece (approximately 0.25 cm²) of the dried mushroom hymenium.
-
Place the sample in a 1.5 mL microcentrifuge tube.
-
Add 500 µL of cell lysis solution (e.g., 2x CTAB extraction buffer).
-
Homogenize the sample.
-
Perform a solvent extraction using a suitable organic solvent (e.g., acetonitrile).
3.1.2. Derivatization
-
Prepare a series of this compound standard solutions (0.01 to 5 mg/mL) in 50% H₂O/MeCN.[4]
-
Transfer a 10 µL aliquot of each standard or sample extract to a glass vial containing 400 µL of 50% H₂O/MeCN.[4]
-
Add 40 µL of a freshly prepared 5 mg/mL stock solution of 2,4-DNB in acetonitrile.[4]
-
Add 50 µL of a freshly prepared 10% aqueous trifluoroacetic acid (TFA) solution.[4]
-
Incubate the reaction mixture at 40°C for 13-18 hours to ensure complete derivatization.[4]
3.1.3. UHPLC-DAD Analysis
-
Inject a 10 µL aliquot of the derivatized sample into the UHPLC system.
-
Use a suitable column, such as a Phenomenex Kinetex Phenyl-Hexyl column.
-
Employ a gradient elution program with a mobile phase consisting of water and acetonitrile with a formic acid modifier.
-
Detect the derivatized products using a Diode Array Detector (DAD) at 370 nm.[4]
-
Quantify the this compound content by comparing the peak area of the derivatized monomethylhydrazine Schiff base in the sample to a standard calibration curve.[4]
LC-MS/MS Method for this compound Analysis (Based on FDA Laboratory Information Bulletin)
This method utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by direct injection into an LC-MS/MS system.[6]
3.2.1. Sample Preparation and Extraction
-
Weigh 2 g of the mushroom sample into a 50 mL centrifuge tube.
-
Add 5 mL of water and 10 mL of acetonitrile.
-
Homogenize vigorously for 10 minutes.[6]
-
Add a QuEChERS salt packet (containing MgSO₄ and NaCl) and shake vigorously.[6]
-
Centrifuge to separate the layers.
-
The top acetonitrile layer, containing the this compound, is collected for analysis.[6]
3.2.2. LC-MS/MS Analysis
-
Inject a 1 µL aliquot of the acetonitrile extract into the LC-MS/MS system.
-
Use a C18 analytical column (e.g., Kinetex XB-C18) for separation.[6]
-
Employ a gradient elution with a mobile phase of water and methanol.[6]
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect and quantify this compound. Key MRM transitions for this compound are m/z 101/60 and 101/73.[6]
-
Quantification is achieved using a matrix-matched standard curve to account for matrix effects.[6]
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound.
Biochemical Pathway of this compound Toxicity
Experimental Workflow for this compound Analysis by UHPLC-DAD
Conclusion
The presence and concentration of this compound in Gyromitra species are of significant toxicological concern. This guide summarizes the current knowledge on this compound occurrence, providing quantitative data and detailed analytical methodologies. The provided information underscores the importance of accurate species identification and the use of validated analytical methods for risk assessment. Further research is warranted to explore the this compound content in a wider range of Gyromitra species and to understand the genetic and environmental factors influencing its production. This will contribute to a more comprehensive understanding of the risks associated with the consumption of these fungi and may inform the development of novel therapeutics or diagnostic tools.
References
- 1. gbif.org [gbif.org]
- 2. fungimag.com [fungimag.com]
- 3. 1001 Mushrooms - Alden Dirks [aldendirks.com]
- 4. biorxiv.org [biorxiv.org]
- 5. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Not all bad: this compound has a limited distribution in the false morels as determined by a new ultra high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
Factors Affecting Gyromitrin Concentration in Mushrooms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Gyromitrin, a mycotoxin found primarily in mushrooms of the Gyromitra genus, poses a significant health risk due to its hydrolysis into the toxic compound monomethylhydrazine (MMH). The concentration of this compound is not uniform and is influenced by a complex interplay of genetic, environmental, and post-harvest factors. Understanding these variables is critical for toxicological research, food safety, and potential pharmaceutical applications. This guide provides an in-depth analysis of the factors affecting this compound concentration, details established analytical protocols, and presents logical frameworks for its study.
Introduction to this compound
This compound (acetaldehyde N-methyl-N-formylhydrazone) is a volatile and water-soluble toxin and carcinogen.[1][2] Its toxicity is primarily attributed to its in-vivo hydrolysis under acidic conditions, such as in the stomach, to form monomethylhydrazine (MMH).[3][4][5] MMH is a potent toxin that interferes with vitamin B6 metabolism, affecting the central nervous system, liver, and kidneys.[1][4][6] Poisoning symptoms can range from gastrointestinal distress to severe neurological disorders, convulsions, coma, and in some cases, death.[1][3][4] The concentration of this compound in fresh false morel mushrooms can vary widely, typically ranging from 40 to 732 mg/kg (wet weight).[1][7]
Factors Influencing this compound Concentration
The quantity of this compound in Gyromitra species is highly variable. The primary influencing factors can be categorized as genetic, environmental, and post-harvest handling.
There is a significant genetic component to this compound production, leading to substantial concentration differences between and within species.[8][9]
-
Gyromitra esculenta Group: Species within this group, including G. esculenta, G. venenata, G. antarctica, and G. splendida, consistently test positive for this compound.[8][10]
-
Other Species: Gyromitra leucoxantha has also been found to contain this compound.[10] Conversely, some species like G. gigas may have undetectable or significantly lower levels of the toxin.[11][12]
-
Discontinuous Distribution: The presence of this compound is not uniform across the entire Discinaceae family, suggesting a complex evolutionary history, possibly involving horizontal gene transfer of the biosynthetic gene cluster.[8][9][13]
Table 1: this compound Content in Various Gyromitra Species
| Species Group/Species | Typical this compound Concentration (mg/kg dried tissue) | Reference |
|---|---|---|
| Gyromitra esculenta Group | 100 - 3,000 | [10] |
| Gyromitra leucoxantha | 50 - 100 | [10] |
| Gyromitra gigas | Undetectable to 14.7 |[10] |
Environmental conditions play a crucial role in the biosynthesis of secondary metabolites like this compound in fungi.
-
Altitude: A study from 1985 reported that G. esculenta mushrooms collected at higher altitudes contained less this compound than those from lower altitudes.[1]
-
Geographical Location: Specimens of G. esculenta from Europe are reported to be "almost uniformly toxic," whereas reports of toxicity from specimens collected west of the Rocky Mountains in the United States are less common.[1]
-
Growth Substrate: Laboratory studies have demonstrated that the culture medium affects this compound production. Mycelial cultures grown on potato dextrose agar (PDA) tested positive for this compound, while those on malt extract agar (MEA) did not, indicating that nutrient availability is a key factor.[2]
The concentration of this compound can vary within the mushroom's fruiting body. A 1985 study noted that the stem (stipe) of G. esculenta contained twice as much this compound as the cap (pileus).[1] The age of the ascocarp may also be a factor, with this compound levels potentially decreasing as the mushroom ages and dries.[2]
This compound is a volatile and water-soluble compound, making its concentration highly susceptible to post-harvest processing methods.[1][2]
-
Drying: Prolonged air drying significantly reduces this compound levels.[1] One report indicated that after extended air drying, the level of MMH-generating hydrazone residues in G. esculenta dropped from 57 mg/kg to below 3 mg/kg.[14] However, even very old dried specimens can retain trace amounts of the toxin.[2] It is estimated that drying can remove up to 99% of this compound.[15]
-
Boiling: Boiling mushrooms in large amounts of water is an effective method for removal. Because MMH is volatile, adequate ventilation is crucial during this process.[6] Boiling mushrooms twice and discarding the water can remove more than 99% of the this compound.[2][15]
-
Storage: As mushrooms are highly perishable, post-harvest storage leads to senescence, which can alter their chemical composition.[16] The volatility of this compound suggests that levels will decrease over time, even in storage.[2]
Table 2: Effect of Processing on this compound Content
| Processing Method | Estimated Reduction in this compound | Reference |
|---|---|---|
| Air Drying (prolonged) | Up to 99% | [1][14][15] |
| Boiling (twice, with water discarded) | > 99% |[2][15] |
Experimental Protocols for this compound Quantification
Accurate quantification of this compound is essential for research and safety assessment. Since this compound is unstable and readily hydrolyzes to MMH, most modern analytical methods focus on detecting MMH after a controlled hydrolysis step.[1][17]
Early methods for this compound detection included thin-layer chromatography (TLC) and spectrofluorometry, which were often labor-intensive and non-specific.[1] Current state-of-the-art methods typically involve gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC/UHPLC), often coupled with mass spectrometry (MS/MS), after a derivatization step to enhance detection.[1][7][17]
-
Homogenization: A known weight of fresh or dried mushroom tissue is homogenized.
-
Acid Hydrolysis: The homogenized sample is subjected to acid hydrolysis (e.g., using hydrochloric acid) to quantitatively convert this compound and its homologs into monomethylhydrazine (MMH).[17][18] This step is crucial as it allows for the determination of the total hydrazone content.[17]
The resulting MMH is highly polar and lacks a strong chromophore, making it difficult to analyze directly.[7] Therefore, a derivatization step is employed:
-
Pentafluorobenzoyl Chloride (PFBC): MMH is derivatized with PFBC to form tris-pentafluorobenzoyl methylhydrazine (tris-PFB-MH), a derivative suitable for GC-MS analysis.[17][18]
-
2,4-Dinitrobenzaldehyde (2,4-DNB): MMH can be derivatized with 2,4-DNB to form a stable Schiff base, which can be analyzed by UHPLC.[8][11][13]
-
GC-MS: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer. The tris-PFB-MH derivative is separated and detected, allowing for high sensitivity and specificity.[17][18]
-
LC-MS/MS or UHPLC-DAD: The 2,4-DNB derivative is analyzed using liquid chromatography, which offers an alternative to GC-based methods.[7][8]
Quantification is typically performed using an external calibration curve with a certified this compound or MMH standard that has undergone the same hydrolysis and derivatization process.[7][11]
Visualizations: Workflows and Logical Relationships
The following diagram illustrates a standard workflow for the quantification of total this compound content in mushroom samples.
Caption: Workflow for this compound Quantification.
The biosynthesis and final concentration of this compound are not governed by a simple linear pathway but are influenced by multiple interacting factors. The diagram below represents these logical relationships.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. The most dreadful mushroom toxins: a review of their toxicological mechanisms, chemical structural characteristics, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Formation of methylhydrazine from acetaldehyde N-methyl-N-formylhydrazone, a component of Gyromitra esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gyromitra esculenta - Wikipedia [en.wikipedia.org]
- 7. fda.gov [fda.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound | Natural Toxin for Research (RUO) [benchchem.com]
- 10. 1001 Mushrooms - Alden Dirks [aldendirks.com]
- 11. Corrected speciation and this compound content of false morels linked to ALS patients with mostly slow-acetylator phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. experts.illinois.edu [experts.illinois.edu]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mmsl.cz [mmsl.cz]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Gas chromatography-mass spectrometry determination of the pentafluorobenzoyl derivative of methylhydrazine in false morel (Gyromitra esculenta) as a monitor for the content of the toxin this compound | SLU publication database (SLUpub) [publications.slu.se]
Volatility and Water Solubility of Gyromitrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gyromitrin (acetaldehyde N-methyl-N-formylhydrazone) is a mycotoxin found in several species of the fungal genus Gyromitra, most notably the false morel, Gyromitra esculenta. This compound is of significant interest to researchers due to its inherent instability and the toxicological implications of its hydrolysis products. This technical guide provides a comprehensive overview of the volatility and water solubility of this compound, presenting key physicochemical data, detailing experimental methodologies for its quantification, and illustrating its metabolic pathway. This information is crucial for professionals in toxicology, pharmacology, and drug development who may encounter or study this potent toxin.
Physicochemical Properties of this compound
This compound is characterized as a volatile and water-soluble compound.[1][2] These properties are fundamental to its toxicokinetics, influencing its absorption, distribution, and the methods by which it can be removed from mushroom tissue.[1][2] The key physicochemical parameters of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₄H₈N₂O | [1][3] |
| Molar Mass | 100.121 g·mol⁻¹ | [1][4] |
| Boiling Point | 143 °C (289 °F; 416 K) | [1][3] |
| Water Solubility | High / Water-soluble | [1][2][3][5] |
| Volatility | Volatile | [1][2][3][6] |
| Appearance | Colorless liquid | [4] |
| CAS Number | 16568-02-8 | [4][5] |
Table 1: Physicochemical Properties of this compound
The volatility of this compound is significant, as inhalation of vapors during the cooking of Gyromitra mushrooms can lead to poisoning.[3][7] Its water solubility facilitates its absorption in the gastrointestinal tract and is the basis for traditional detoxification methods, such as boiling the mushrooms in large amounts of water.[1][5]
Experimental Protocols for Quantification
Accurate quantification of this compound is essential for food safety and toxicological studies. Several analytical methods have been developed for its detection and quantification in fungal matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the determination of this compound and its hydrolysis product, monomethylhydrazine (MMH).[3] A common approach involves the acid hydrolysis of this compound and other related hydrazones within the mushroom sample, followed by derivatization of the resulting MMH.
Protocol Outline:
-
Sample Preparation: Air-dried Gyromitra esculenta samples are subjected to acid hydrolysis.[3]
-
Derivatization: The liberated MMH is derivatized with pentafluorobenzoyl chloride.[3]
-
GC-MS Analysis: The derivatized product is then analyzed by GC-MS for quantification.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a highly sensitive and specific method for the direct analysis of this compound.[5][8]
Protocol Outline (QuEChERS Extraction):
-
Extraction: A homogenized mushroom sample is extracted with water and acetonitrile.[8] A common method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.[8]
-
Salting-Out: A salting-out step is performed to partition the this compound into the acetonitrile layer.[8]
-
LC-MS/MS Analysis: The acetonitrile extract is directly injected into the LC-MS/MS system for analysis.[8] Mobile phases without acid are recommended to improve the stability and peak shape of this compound during analysis.[8]
Ultra High-Performance Liquid Chromatography with Diode Array Detection (UHPLC-DAD) following Derivatization
This method involves the in-situ acid hydrolysis of this compound and subsequent derivatization of its hydrolytic products for detection.[2]
Protocol Outline:
-
Extraction and Hydrolysis: A dried mushroom sample is extracted with a solution of 50% water/acetonitrile.[2]
-
Derivatization: The extract is treated with 2,4-dinitrobenzaldehyde (2,4-DNB) in the presence of trifluoroacetic acid (TFA) to form Schiff base derivatives of the hydrazine hydrolysis products.[2][9]
-
Incubation: The reaction mixture is incubated at 40°C.[2][10]
-
UHPLC-DAD Analysis: Aliquots of the reaction mixture are analyzed by UHPLC-DAD to quantify the derivatized products.[2]
Metabolic Pathway of this compound
Upon ingestion, this compound is not directly toxic. Its toxicity arises from its in vivo hydrolysis and subsequent metabolism to highly reactive compounds.[1][11] The acidic environment of the stomach is a primary site for the initial hydrolysis.[2][5]
Caption: Metabolic activation of this compound to its toxic metabolite, monomethylhydrazine (MMH).
The initial hydrolysis of this compound in the stomach yields N-methyl-N-formylhydrazine (MFH) and acetaldehyde.[2][5] MFH is then further metabolized, primarily in the liver by cytochrome P450 enzymes, to the highly toxic compound monomethylhydrazine (MMH).[5][11][12] MMH is responsible for the characteristic symptoms of this compound poisoning, which include neurological and hepatic damage.[1][11]
Experimental Workflow for this compound Analysis
The following diagram illustrates a generalized workflow for the analysis of this compound from mushroom samples, incorporating the key steps from the previously described protocols.
Caption: Generalized workflow for the analytical determination of this compound in fungal samples.
Conclusion
The volatility and high water solubility of this compound are defining characteristics that dictate its toxicological profile and the analytical methods required for its study. A thorough understanding of these properties, coupled with robust and validated analytical protocols, is paramount for researchers and scientists working to mitigate the risks associated with this potent mycotoxin and for those in drug development exploring hydrazine-containing compounds. The metabolic pathway leading to the formation of the ultimate toxin, MMH, highlights the importance of considering in vivo transformations when assessing the toxicity of xenobiotics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. The most dreadful mushroom toxins: a review of their toxicological mechanisms, chemical structural characteristics, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C4H8N2O | CID 9548611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Natural Toxin for Research (RUO) [benchchem.com]
- 6. fungimag.com [fungimag.com]
- 7. #092: this compound and Monomethylhydrazine (MMH) – Fungus Fact Friday [fungusfactfriday.com]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Corrected speciation and this compound content of false morels linked to ALS patients with mostly slow-acetylator phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Liver injury by the false morel poison this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Gyromitrin with Pyridoxal 5'-Phosphate
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Gyromitrin, a mycotoxin found in fungi of the Gyromitra genus, presents a significant toxicological challenge. Its adverse effects are primarily mediated by its metabolite, monomethylhydrazine (MMH). This guide delineates the core mechanism of this compound toxicity, focusing on the interaction between MMH and pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. Through the formation of a stable hydrazone, MMH effectively sequesters PLP, leading to the functional inactivation of numerous PLP-dependent enzymes. The most critical consequence is the disruption of the gamma-aminobutyric acid (GABA) shunt in the central nervous system, resulting from the inhibition of glutamate decarboxylase. This inhibition leads to a depletion of the neurotransmitter GABA, causing neurological symptoms such as seizures and delirium. This document provides a detailed overview of the biochemical pathways, quantitative toxicological data, relevant experimental protocols, and the therapeutic rationale for the use of pyridoxine as an antidote.
Introduction
This compound (N'-ethylidene-N-methylformohydrazide) is a volatile and water-soluble toxin found in several species of "false morel" mushrooms, most notably Gyromitra esculenta.[1][2] While these mushrooms are considered a delicacy in some regions after specific preparation methods like parboiling, improper preparation can lead to severe poisoning.[2][3] The toxicity is not caused by this compound itself but by its hydrolysis product, monomethylhydrazine (MMH), a highly reactive and toxic compound also used as a rocket propellant.[1][4]
The primary mechanism of MMH toxicity involves its interference with the function of vitamin B6.[1] Specifically, MMH reacts with pyridoxal 5'-phosphate (PLP), the biologically active coenzyme form of vitamin B6.[1][2] PLP is a critical cofactor for over 140 distinct enzymes, participating in a wide array of metabolic reactions, particularly in amino acid metabolism. The sequestration of PLP by MMH leads to a systemic enzymatic inhibition, with the most pronounced effects observed in the central nervous system (CNS) due to the disruption of neurotransmitter synthesis.[1][3] This guide details the molecular interactions, biochemical consequences, and methodologies for studying this critical toxin-cofactor relationship.
Mechanism of this compound Toxicity
The toxicological pathway of this compound involves a two-step process: metabolic activation followed by enzymatic inhibition.
Metabolic Activation of this compound
Upon ingestion, this compound is unstable and readily hydrolyzed, particularly in the acidic environment of the stomach, to form an intermediate, N-methyl-N-formylhydrazine (MFH), and ultimately, the principal toxic metabolite, monomethylhydrazine (MMH).[1][3][5] It is estimated that approximately 35% of ingested this compound is converted to MMH.[1]
-
Reaction: this compound + H₂O (acid-catalyzed) → N-methyl-N-formylhydrazine (MFH) → Monomethylhydrazine (MMH) + Formic Acid
This metabolic activation is a crucial prerequisite for toxicity, as this compound itself is not the direct toxic agent.
Interaction of MMH with Pyridoxal 5'-Phosphate (PLP)
Monomethylhydrazine is a potent nucleophile that readily attacks carbonyl groups. The aldehyde group of pyridoxal 5'-phosphate is a prime target for this reaction. MMH reacts with PLP in a condensation reaction to form a stable pyridoxal 5'-phosphate-MMH hydrazone.[1][2]
-
Reaction: Monomethylhydrazine (CH₃NHNH₂) + Pyridoxal 5'-Phosphate (PLP) → PLP-MMH Hydrazone + H₂O
This reaction effectively depletes the pool of available, free PLP, rendering it unavailable to act as a cofactor for essential enzymes.[1][6]
Biochemical Consequences of PLP Depletion
The sequestration of PLP by MMH has widespread metabolic consequences. The most clinically significant effect is the inhibition of PLP-dependent enzymes in the central nervous system.
Inhibition of Glutamate Decarboxylase and GABA Synthesis
The primary cause of the severe neurological symptoms associated with this compound poisoning is the inhibition of glutamate decarboxylase (GAD).[1][7] GAD is a PLP-dependent enzyme that catalyzes the decarboxylation of glutamate to form the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[3][8][9]
-
Enzymatic Reaction: L-Glutamate --(Glutamate Decarboxylase + PLP cofactor)--> GABA + CO₂
By depleting PLP, MMH functionally inhibits GAD, leading to a significant reduction in GABA synthesis.[1][7] This decrease in GABA, the brain's primary inhibitory neurotransmitter, results in a state of CNS hyperexcitability, manifesting as tremors, ataxia, delirium, and, in severe cases, refractory seizures.[2][3]
In addition to sequestering the cofactor, MMH may also directly inhibit GAD.[7] Studies in rats have shown that MMH can directly block the enzyme's activity.[7]
Other Affected Pathways
Besides GAD, other PLP-dependent enzymes are also affected, contributing to the overall toxicity profile:
-
Pyridoxal Phosphokinase Inhibition: MMH also inhibits pyridoxal phosphokinase, the enzyme responsible for converting dietary pyridoxine (vitamin B6) into the active PLP, further exacerbating the PLP deficiency.[3][9][10]
-
Hepatic and Renal Toxicity: The metabolism of MMH in the liver via cytochrome P450 produces reactive intermediates, including methyl radicals, which lead to oxidative stress, hepatocyte necrosis, and subsequent liver damage.[1][3] Renal injury can also occur due to direct MMH cytotoxicity and dehydration.[3]
-
Hematological Effects: MMH can cause oxidative stress leading to hemolysis (destruction of red blood cells) and methemoglobinemia.[1][11]
Visualization of Key Pathways
This compound Activation and PLP Sequestration
Caption: Metabolic activation of this compound to MMH and its subsequent inactivation of PLP.
Disruption of GABA Synthesis Pathway
Caption: Inhibition of GABA synthesis due to MMH-induced PLP depletion.
Quantitative Data Summary
While detailed kinetic data for the direct MMH-PLP reaction is sparse in publicly available literature, toxicological thresholds have been established through animal studies and human case reports.
| Parameter | Value | Species | Reference |
| This compound LD₅₀ | 30–50 mg/kg | Human (estimated) | [1] |
| 244 mg/kg | Mouse | [1] | |
| 50–70 mg/kg | Rabbit | [1] | |
| MMH LD₅₀ | 4.8–8 mg/kg | Human Adult (estimated) | [1] |
| 1.6–4.8 mg/kg | Human Child (estimated) | [1] | |
| Antidote Dosage | 25 mg/kg (Pyridoxine) | Human | [1][12] |
| (may be repeated up to 15-30 g/day ) | [1] | ||
| MMH Direct GAD Inhibition | 0.8 mM/kg (intraperitoneal) | Rat | [7] |
Experimental Protocols
The study of this compound and its metabolites involves chemical synthesis, in vitro assays, and analytical detection methods. The following are generalized protocols based on established methodologies for hydrazine-carbonyl reactions and enzyme kinetics.
Protocol: In Vitro Formation of PLP-MMH Hydrazone
Objective: To demonstrate and characterize the reaction between monomethylhydrazine and pyridoxal 5'-phosphate.
Materials:
-
Monomethylhydrazine (MMH) solution (e.g., 10 mM in 0.1 M phosphate buffer, pH 7.4)
-
Pyridoxal 5'-phosphate (PLP) solution (e.g., 1 mM in the same buffer)
-
UV-Vis Spectrophotometer
-
Phosphate buffer (0.1 M, pH 7.4)
-
Quartz cuvettes
Methodology:
-
Baseline Measurement: Record the UV-Vis spectrum of the 1 mM PLP solution from 250 nm to 500 nm. Note the characteristic absorbance peak for the PLP aldehyde.
-
Reaction Initiation: In a quartz cuvette, mix the PLP solution with the MMH solution. A typical starting point would be a 1:1 or 1:10 molar ratio of PLP to MMH.
-
Kinetic Monitoring: Immediately begin recording spectra at fixed time intervals (e.g., every 30 seconds for 10 minutes) or monitor the change in absorbance at a specific wavelength corresponding to the formation of the hydrazone (often a bathochromic shift, i.e., to a longer wavelength).
-
Endpoint Analysis: After the reaction has reached equilibrium (no further spectral change), record the final spectrum of the PLP-MMH hydrazone.
-
Data Analysis: Plot the change in absorbance over time to determine initial reaction rates. The shift in the maximum absorbance wavelength confirms the formation of the hydrazone Schiff base.
This protocol is a generalized adaptation of methods used for studying hydrazine-carbonyl reactions.[13][14][15]
Protocol: Assay for GAD Inhibition by MMH
Objective: To quantify the inhibitory effect of MMH on glutamate decarboxylase activity.
Materials:
-
Purified or recombinant Glutamate Decarboxylase (GAD) enzyme
-
L-Glutamic acid (substrate)
-
Pyridoxal 5'-phosphate (PLP)
-
Monomethylhydrazine (MMH) inhibitor solution
-
Assay buffer (e.g., potassium phosphate buffer, pH 6.5)
-
Detection system for GABA (e.g., HPLC with derivatization, or a coupled enzyme assay that produces a colorimetric or fluorescent signal)
Methodology:
-
Enzyme Preparation: Prepare a solution of GAD in the assay buffer. Pre-incubate the enzyme with a saturating concentration of PLP (e.g., 0.1 mM) to ensure it is in its active holoenzyme form.
-
Inhibitor Incubation: Create a series of reaction tubes. To each, add the GAD-PLP holoenzyme. Then, add varying concentrations of MMH to different tubes (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM). Include a control with no MMH. Incubate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding a known concentration of L-glutamic acid to each tube.
-
Reaction Quenching: After a specific time (e.g., 20 minutes), stop the reaction by adding a quenching agent (e.g., strong acid like HCl or by heat denaturation).
-
GABA Quantification: Measure the amount of GABA produced in each sample using the chosen detection method.
-
Data Analysis: Plot the rate of GABA formation against the concentration of MMH. Calculate the IC₅₀ value, which is the concentration of MMH required to inhibit GAD activity by 50%.
This protocol is based on standard enzyme inhibition assays and knowledge of GAD's function.[16][17]
Experimental Workflow Visualization
Caption: Workflow for determining the IC₅₀ of MMH for glutamate decarboxylase.
Therapeutic Intervention
The primary treatment for the neurological symptoms of this compound poisoning is the administration of high doses of pyridoxine (Vitamin B6).[1][8][18]
-
Mechanism of Action: Intravenously administered pyridoxine is converted in the body to pyridoxal 5'-phosphate.[6] This mass action approach provides a large excess of PLP that can outcompete the MMH for binding to apoenzymes (enzymes without their cofactor) and displace some MMH from already formed hydrazones, thereby restoring the function of GAD and other PLP-dependent enzymes.[6][8]
-
Dosage: The recommended dose is 25 mg/kg of pyridoxine administered intravenously, which can be repeated as needed.[1][12] It is important to note that pyridoxine primarily addresses the neurological symptoms and does not prevent the liver damage caused by MMH metabolites.[1] Benzodiazepines may also be used to control seizures, as they act on GABA receptors and can have a synergistic effect with pyridoxine.[1]
Conclusion
The interaction between this compound's metabolite, monomethylhydrazine, and pyridoxal 5'-phosphate is a classic example of toxicity mediated by cofactor depletion. The formation of a stable PLP-MMH hydrazone leads to the functional inhibition of a host of critical enzymes, most notably glutamate decarboxylase. The resulting disruption of GABA synthesis directly explains the severe neurological symptoms observed in this compound poisoning. A thorough understanding of this mechanism is essential for rapid diagnosis and effective treatment, highlighting the critical role of high-dose pyridoxine administration as a life-saving antidote. Further research into the precise kinetics of the MMH-PLP reaction and the development of more targeted hepatoprotective agents could further improve clinical outcomes for patients with this compound poisoning.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Gyromitra esculenta - Wikipedia [en.wikipedia.org]
- 3. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Monomethylhydrazine - Wikipedia [en.wikipedia.org]
- 5. 2024-7257 [excli.de]
- 6. mdpoison.com [mdpoison.com]
- 7. The most dreadful mushroom toxins: a review of their toxicological mechanisms, chemical structural characteristics, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. litfl.com [litfl.com]
- 9. clintox.org [clintox.org]
- 10. Corrected speciation and this compound content of false morels linked to ALS patients with mostly slow-acetylator phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monomethylhydrazine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. vitamin B6 (Antidote) (pyridoxine (Antidote)) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. Gas-phase kinetics and mechanism of the reactions of protonated hydrazine with carbonyl compounds. Gas-phase hydrazone formation: kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Kinetics of inactivation of glutamate decarboxylase by cysteine-specific reagents. | Semantic Scholar [semanticscholar.org]
- 17. Kinetics of inactivation of glutamate decarboxylase by cysteine-specific reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyridoxine (Antidote): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Role of gyromitrin in GABA synthesis inhibition.
An In-depth Technical Guide on the Role of Gyromitrin in GABA Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a mycotoxin found in certain species of Gyromitra mushrooms, is a potent neurotoxin that disrupts the synthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). This disruption leads to a state of central nervous system (CNS) hyperexcitability, often manifesting as seizures. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's toxicity, with a focus on its role in the inhibition of GABA synthesis. We present quantitative toxicological data, detailed experimental protocols for studying its effects, and visual representations of the key pathways involved to serve as a resource for researchers, toxicologists, and professionals in drug development.
Introduction
Gyromitra esculenta, commonly known as the false morel, is a species of mushroom that, despite its name "esculenta" (Latin for "edible"), contains the toxic compound this compound.[1] Poisoning incidents, characterized by a range of symptoms from gastrointestinal distress to severe neurological manifestations, have been reported for over a century.[2] The primary toxic metabolite of this compound is monomethylhydrazine (MMH), a highly reactive compound that is also used as a rocket propellant.[1][3] The neurotoxicity of this compound is primarily attributed to the depletion of GABA in the brain.[4] Understanding the precise mechanism of this inhibition is critical for the development of effective treatments for this compound poisoning and for leveraging knowledge of this pathway in neuroscience research and drug discovery.
Mechanism of Action: Inhibition of GABA Synthesis
The neurotoxic effects of this compound are not direct but are mediated through its biotransformation to monomethylhydrazine (MMH).[2] This process and the subsequent inhibition of GABA synthesis involve a critical enzymatic step.
Biotransformation of this compound to Monomethylhydrazine (MMH)
Upon ingestion, this compound is hydrolyzed in the acidic environment of the stomach to form N-methyl-N-formylhydrazine (MFH).[1] MFH is then further metabolized in the liver by cytochrome P450 enzymes to yield the ultimate toxicant, monomethylhydrazine (MMH).[1]
Inhibition of Pyridoxal Phosphokinase and Glutamic Acid Decarboxylase
The primary molecular target of MMH in the CNS is pyridoxal phosphokinase.[4] This enzyme is essential for the conversion of dietary pyridoxine (Vitamin B6) into its biologically active form, pyridoxal 5'-phosphate (P5P).[1] P5P is a critical cofactor for the enzyme glutamic acid decarboxylase (GAD), which catalyzes the decarboxylation of glutamate to GABA.[5]
MMH binds to and inhibits pyridoxal phosphokinase, leading to a deficiency of P5P.[4] The resulting lack of this essential cofactor renders GAD inactive, thereby halting the synthesis of GABA.[6] The subsequent depletion of GABA, the major inhibitory neurotransmitter in the brain, leads to an imbalance in neurotransmission, resulting in a state of hyperexcitability and seizures.[4]
Quantitative Toxicological Data
The toxicity of this compound and its metabolite MMH has been quantified in various animal models. The lethal dose 50 (LD50) values provide a comparative measure of acute toxicity.
| Compound | Species | Route of Administration | LD50 | Reference(s) |
| This compound | Human | Oral (estimated) | 30-50 mg/kg | [2] |
| Mouse | Oral | 244 mg/kg | [2] | |
| Rabbit | Oral | 50-70 mg/kg | [2] | |
| Rat | Oral | 320 mg/kg | [7] | |
| Chicken | Oral | >400 mg/kg | [7] | |
| Monomethylhydrazine (MMH) | Human (child, estimated) | Oral | 1.6-4.8 mg/kg | [2] |
| Human (adult, estimated) | Oral | 4.8-8 mg/kg | [2] | |
| Mouse | Oral | 118 mg/kg (as MFH) | [7] | |
| Rat | Oral | 400 mg/kg (as MFH) | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effect on GABA synthesis.
Quantification of this compound and MMH in Mushroom Samples by GC-MS
This protocol is adapted from established methods for the analysis of hydrazines in biological matrices.[8]
-
Objective: To determine the concentration of this compound and its metabolite MMH in Gyromitra mushroom tissue.
-
Principle: this compound is hydrolyzed to MMH under acidic conditions. MMH is then derivatized to a more volatile and stable compound for detection by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Procedure:
-
Sample Preparation: A known weight of fresh or dried mushroom tissue is homogenized in an acidic solution (e.g., 0.1 M HCl) to facilitate the hydrolysis of this compound to MMH.
-
Extraction: The homogenate is centrifuged, and the supernatant containing MMH is collected.
-
Derivatization: The extracted MMH is derivatized using a suitable agent, such as pentafluorobenzoyl chloride, to form a stable derivative.
-
GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The gas chromatograph separates the MMH derivative from other components, and the mass spectrometer provides identification and quantification based on its mass-to-charge ratio and fragmentation pattern.
-
Quantification: A standard curve is generated using known concentrations of derivatized MMH to quantify the amount in the mushroom sample.
-
In Vitro Assay for Pyridoxal Phosphokinase Activity and Inhibition by MMH
-
Objective: To measure the activity of pyridoxal phosphokinase and determine the inhibitory potential of MMH.
-
Principle: The activity of pyridoxal phosphokinase is determined by measuring the rate of P5P formation from pyridoxal and ATP. Inhibition by MMH is assessed by including it in the reaction mixture.
-
Procedure:
-
Enzyme Preparation: Pyridoxal phosphokinase can be obtained from a commercial source or purified from tissue homogenates (e.g., rat brain).
-
Reaction Mixture: Prepare a reaction buffer containing pyridoxal, ATP, and MgCl2.
-
Inhibitor Addition: For inhibition studies, add varying concentrations of MMH to the reaction mixture.
-
Enzyme Reaction: Initiate the reaction by adding the enzyme preparation and incubate at 37°C for a defined period.
-
Termination: Stop the reaction by adding trichloroacetic acid.
-
P5P Quantification: The amount of P5P produced can be quantified using a high-performance liquid chromatography (HPLC) method with fluorescence detection.[9]
-
Data Analysis: Determine the enzyme activity (rate of P5P formation) and calculate the IC50 value for MMH.
-
Measurement of Glutamic Acid Decarboxylase (GAD) Activity
Several methods can be employed to measure GAD activity.
-
Fluorometric Assay: This method is based on the change in fluorescence upon the addition of glutamate to the assay mixture.[2]
-
Enzyme Preparation: Prepare a supernatant from brain tissue homogenate containing GAD.
-
Reaction: The reaction is initiated by adding glutamate, and the increase in fluorescence is monitored over time.
-
-
Colorimetric Assay: This assay relies on the pH change resulting from the consumption of a proton during the decarboxylation of glutamate.[10]
-
Reaction Mixture: A buffer containing a pH indicator (e.g., bromocresol green) is used.
-
Measurement: The change in absorbance at a specific wavelength is recorded as the reaction proceeds.
-
-
Manometric Assay: This classic method measures the production of CO2, a product of the GAD-catalyzed reaction, using a Warburg manometer.[2]
Quantification of GABA and Glutamate Levels in Brain Tissue by HPLC
This protocol is based on established HPLC methods for amino acid analysis.[1]
-
Objective: To measure the concentrations of GABA and glutamate in brain tissue from control and this compound/MMH-treated animals.
-
Principle: GABA and glutamate are extracted from brain tissue and derivatized to fluorescent compounds for sensitive detection by HPLC with a fluorescence detector.
-
Procedure:
-
Tissue Extraction: Homogenize brain tissue in a suitable buffer and deproteinize the sample.
-
Derivatization: Derivatize the amino acids in the extract with a fluorescent labeling reagent such as o-phthalaldehyde (OPA).[11]
-
HPLC Separation: Separate the derivatized amino acids on a reverse-phase HPLC column.
-
Detection and Quantification: Detect the fluorescent derivatives using a fluorescence detector and quantify the concentrations of GABA and glutamate by comparing the peak areas to those of known standards.
-
Treatment and Future Directions
The primary treatment for the neurological symptoms of this compound poisoning is the administration of pyridoxine (Vitamin B6).[2] By providing an excess of the precursor for P5P, the inhibitory effect of MMH on pyridoxal phosphokinase can be overcome, allowing for the restoration of GABA synthesis.[12] Benzodiazepines may also be used to control seizures, as they enhance the effect of GABA at its receptor.[2]
Future research should focus on elucidating the precise kinetics of pyridoxal phosphokinase inhibition by MMH to refine treatment protocols. Furthermore, exploring the potential for neuroprotective agents to mitigate the excitotoxic damage resulting from GABA depletion could lead to novel therapeutic strategies. The development of rapid and sensitive diagnostic assays for this compound and MMH in clinical samples would also significantly improve patient management. For drug development professionals, the pathway of this compound-induced neurotoxicity provides a valuable model for studying the consequences of GABAergic dysfunction and for screening compounds that may modulate this critical neurotransmitter system.
References
- 1. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates [kerwa.ucr.ac.cr]
- 2. chemisgroup.us [chemisgroup.us]
- 3. [The use of pyridoxal-5-phosphate in determining aminotransferase activity in brain tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. neuropharmacologie.universite-paris-saclay.fr [neuropharmacologie.universite-paris-saclay.fr]
- 6. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mmsl.cz [mmsl.cz]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
- 10. A high-throughput colorimetric assay to measure the activity of glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Gyromitrin Extraction from Fungal Tissue
Introduction
Gyromitrin (N′-Ethylidene-N-methylformohydrazide) is a mycotoxin found in several species of the fungal genus Gyromitra, commonly known as "false morels".[1][2] While some of these mushrooms are considered delicacies after proper preparation, consumption of raw or improperly cooked specimens can lead to severe poisoning.[2][3][4] this compound is unstable and readily hydrolyzes in the stomach's acidic environment to form monomethylhydrazine (MMH), a highly toxic and carcinogenic compound.[1][3][5] MMH is responsible for the toxin's adverse effects, which target the central nervous system, liver, and kidneys.[1][3] Accurate extraction and quantification of this compound from fungal tissue are critical for food safety, toxicological research, and clinical diagnostics.
These application notes provide an overview of this compound content in various fungal species and detail modern protocols for its extraction and analysis.
Quantitative Data: this compound Content in Gyromitra Species
The concentration of this compound can vary significantly between species, geographical locations, and even different parts of the same mushroom.[1] The following table summarizes reported this compound levels from various studies.
| Fungal Species | Sample Type | This compound Concentration | Reference |
| Gyromitra esculenta | Fresh (Wet Weight) | 40–732 mg/kg | [1][6] |
| Gyromitra esculenta | Dried | 0.05% - 0.3% (500 - 3000 mg/kg) | [7] |
| G. esculenta Group | Dried | 100 - 3,000 mg/kg | [8] |
| Gyromitra leucoxantha | Dried | 50 - 100 mg/kg | [8] |
| Gyromitra gigas | Dried | Undetectable to 14.7 mg/kg | [8][9] |
| Gyromitra venenata | Dried | 2598 mg/kg (in one quantified sample) | [10] |
Biochemical Pathway and Analytical Strategy
This compound itself is a volatile and unstable compound. Most analytical protocols are based on its hydrolysis to the more stable, yet toxic, monomethylhydrazine (MMH). The MMH is then typically derivatized to improve its stability and detectability for chromatographic analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Gyromitra esculenta - Wikipedia [en.wikipedia.org]
- 3. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fungimag.com [fungimag.com]
- 5. This compound | C4H8N2O | CID 9548611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. mmsl.cz [mmsl.cz]
- 8. 1001 Mushrooms - Alden Dirks [aldendirks.com]
- 9. Corrected speciation and this compound content of false morels linked to ALS patients with mostly slow-acetylator phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Analysis of Gyromitrin using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gyromitrin (acetaldehyde N-methyl-N-formylhydrazone) is a mycotoxin and a potential carcinogen found in several species of false morel mushrooms, particularly within the genus Gyromitra. Upon ingestion, this compound is hydrolyzed in the acidic environment of the stomach to form monomethylhydrazine (MMH), a highly toxic and volatile compound.[1][2] MMH is known to interfere with the central nervous system and can cause severe symptoms including nausea, vomiting, and in severe cases, liver damage, convulsions, and death.[1][2] Furthermore, MMH has been shown to be carcinogenic in animal studies.[1][3]
Accurate and sensitive quantification of this compound in mushroom samples is crucial for food safety, toxicological research, and drug development applications where hydrazine-containing compounds may be of interest. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable platform for this analysis. The most common approach involves the hydrolysis of this compound to its stable and more readily analyzable derivative, monomethylhydrazine (MMH). Due to the high polarity and volatility of MMH, a derivatization step is essential to improve its chromatographic behavior and detection sensitivity. A widely used method employs pentafluorobenzoyl chloride (PFBC) as the derivatization agent, which reacts with MMH to form the stable and electron-capturing tris-pentafluorobenzoyl methylhydrazine (tris-PFB-MH) derivative, ideal for GC-MS analysis.[4][5][6]
This document provides detailed application notes and experimental protocols for the determination of this compound in mushroom samples by GC-MS.
Principle of the Method
The analytical workflow for this compound determination by GC-MS can be summarized in four key steps:
-
Extraction: this compound and its analogues are extracted from the dried and homogenized mushroom sample using an organic solvent.
-
Hydrolysis: The extracted this compound is subjected to acid hydrolysis to quantitatively convert it to monomethylhydrazine (MMH). This step is critical as it also releases MMH from other bound hydrazones, providing a measure of the total potential MMH exposure.
-
Derivatization: The highly polar and volatile MMH is derivatized with pentafluorobenzoyl chloride (PFBC) to form the more stable and less polar tris-pentafluorobenzoyl methylhydrazine (tris-PFB-MH) derivative. This derivative exhibits excellent chromatographic properties and can be detected with high sensitivity by mass spectrometry.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The tris-PFB-MH is separated from other matrix components on a capillary column and detected by the mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
Data Presentation
Table 1: Quantitative Data for this compound Analysis by GC-MS
| Parameter | Value | Reference |
| Typical this compound Content | ||
| Fresh False Morel Mushrooms | 40 - 732 mg/kg (wet weight) | [7] |
| Dried False Morel Mushrooms | 0.05 - 0.5% | [7] |
| Method Performance (as MMH derivative) | ||
| Overall Precision (RSD) | < 10% for 0.5 ng/µL MMH | [6] |
| Minimum Detectable Concentration | ~12 pg/µL (tris-PFB-MH) | [6] |
| Equivalent in Mushroom Sample | 0.3 µg/g (dry matter) | [6] |
| Linearity (R²) | >0.99 (typical for validated methods) | Assumed based on standard analytical practice |
| Recovery | 80-110% (typical for validated methods) | Assumed based on standard analytical practice |
Experimental Protocols
Sample Preparation and Extraction
Materials:
-
Air-dried false morel mushroom samples
-
Grinder or homogenizer
-
Ethanol (analytical grade)
-
Centrifuge and centrifuge tubes (50 mL)
-
Vortex mixer
-
Rotary evaporator or nitrogen evaporator
Protocol:
-
Grind the air-dried mushroom samples to a fine powder using a grinder or homogenizer.
-
Weigh approximately 1.0 g of the homogenized mushroom powder into a 50 mL centrifuge tube.
-
Add 20 mL of ethanol to the centrifuge tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Place the tube in a sonicator bath for 30 minutes to enhance extraction efficiency.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.
-
Carefully decant the ethanolic supernatant into a clean round-bottom flask.
-
Repeat the extraction process (steps 3-7) on the pellet with an additional 20 mL of ethanol to ensure complete extraction.
-
Combine the supernatants.
-
Evaporate the combined ethanol extract to dryness under reduced pressure using a rotary evaporator at 40°C or under a gentle stream of nitrogen.
Acid Hydrolysis
Materials:
-
Dried mushroom extract from the previous step
-
Hydrochloric acid (HCl), 2 M
-
Heating block or water bath
-
pH meter or pH indicator strips
-
Sodium hydroxide (NaOH), 2 M
Protocol:
-
Re-dissolve the dried extract in 10 mL of 2 M hydrochloric acid.
-
Seal the container and heat the mixture at 80°C for 2 hours in a heating block or water bath to hydrolyze this compound to monomethylhydrazine (MMH).
-
Allow the solution to cool to room temperature.
-
Neutralize the acidic solution by carefully adding 2 M sodium hydroxide dropwise while monitoring the pH. Adjust the pH to approximately 7.0.
Derivatization with Pentafluorobenzoyl Chloride (PFBC)
Materials:
-
Neutralized hydrolysate from the previous step
-
Pentafluorobenzoyl chloride (PFBC)
-
Toluene (analytical grade)
-
Sodium bicarbonate solution, 5% (w/v)
-
Anhydrous sodium sulfate
-
Glass vials with screw caps
-
Pasteur pipettes
Protocol:
-
Transfer the neutralized hydrolysate to a 50 mL glass vial with a screw cap.
-
Add 5 mL of toluene to the vial.
-
Add 200 µL of pentafluorobenzoyl chloride to the mixture.
-
Seal the vial and vortex vigorously for 1 minute.
-
Allow the reaction to proceed at room temperature for 1 hour with occasional shaking.
-
Quench the reaction by adding 5 mL of 5% sodium bicarbonate solution to neutralize any remaining PFBC.
-
Vortex the mixture for 30 seconds and then allow the layers to separate.
-
Carefully transfer the upper organic layer (toluene) containing the derivatized MMH to a clean glass tube using a Pasteur pipette.
-
Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the dried extract to a final volume of 1 mL under a gentle stream of nitrogen. This solution is now ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor for tris-PFB-MH: To be determined by analyzing a standard of the derivative. Key ions will likely include the molecular ion and characteristic fragment ions.
-
Alternative Derivatization with Acetone: As a simpler, alternative derivatization, MMH can be converted to acetone methylhydrazone. This can be achieved by dissolving the dried, neutralized hydrolysate in acetone. The resulting acetone methylhydrazone can be directly injected into the GC-MS. In this case, the selected ion to monitor would be m/z 86.[2]
Mandatory Visualizations
Caption: Hydrolysis of this compound to Monomethylhydrazine (MMH).
Caption: Experimental workflow for this compound analysis by GC-MS.
References
- 1. This compound | C4H8N2O | CID 9548611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The most dreadful mushroom toxins: a review of their toxicological mechanisms, chemical structural characteristics, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas chromatography-mass spectrometry determination of the pentafluorobenzoyl derivative of methylhydrazine in false morel (Gyromitra esculenta) as a monitor for the content of the toxin this compound | SLU publication database (SLUpub) [publications.slu.se]
- 7. fda.gov [fda.gov]
Application Note: Quantitative Analysis of Gyromitrin in Mushroom Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the detection and quantification of gyromitrin in mushroom samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This compound is a mycotoxin found in several species of "false morel" mushrooms, primarily of the genus Gyromitra.[1][2] Upon ingestion, it is rapidly hydrolyzed into the highly toxic compound monomethylhydrazine (MMH), a potent carcinogen and a component of some rocket propellants.[2][3][4] this compound poisoning can lead to severe gastrointestinal distress, neurological symptoms, and hepatotoxicity.[1][5] The described method utilizes a straightforward acetonitrile-based extraction followed by direct injection, offering a rapid, sensitive, and specific approach for the quantitative analysis of this compound to ensure food safety and support toxicological research.
Toxicological Pathway of this compound
This compound itself is a protoxin. Its toxicity is mediated through its hydrolysis in the acidic environment of the stomach. The initial hydrolysis product is N-methyl-N-formylhydrazine (MFH), which is then further metabolized to monomethylhydrazine (MMH).[1][5][6] MMH is the primary toxic metabolite responsible for the adverse health effects associated with false morel consumption.[2][5] It interferes with vitamin B6 metabolism, which is crucial for the synthesis of neurotransmitters like GABA, leading to the neurological symptoms observed in poisonings.[5]
Caption: Metabolic activation of this compound to its toxic metabolite, MMH.
Experimental Protocol
This protocol is based on the method developed by the U.S. Food and Drug Administration for the determination of this compound in mushrooms.[1]
2.1. Sample Preparation (Acetonitrile Extraction)
The sample preparation employs a method similar to the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique to extract this compound.
-
Homogenization: Weigh 2.0 g of a representative mushroom sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of HPLC-grade acetonitrile to the tube.[1]
-
Shaking: Cap the tube tightly and shake vigorously for 10 minutes. A mechanical shaker, such as a Geno/Grinder at 2,000 strokes/min, is recommended for efficiency and consistency.[1]
-
Salting-Out: Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride) to the tube to induce phase separation.
-
Second Shaking: Shake again for 10 minutes to ensure thorough mixing and extraction.[1]
-
Centrifugation: Centrifuge the tubes at 3,000 x g (approx. 4,130 rpm) for 10 minutes to pellet solid mushroom material and separate the acetonitrile layer.[1]
-
Collection: Carefully transfer the upper acetonitrile layer (supernatant) into an autosampler vial.[1]
-
Analysis: The sample extract is now ready for direct injection into the LC-MS/MS system. A 1 µL injection volume is recommended.[1]
2.2. LC-MS/MS Instrumentation and Conditions
Optimal performance is achieved by eliminating acid from the mobile phase, as this compound can be unstable under acidic conditions.[1]
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | HPLC Grade Water[1] |
| Mobile Phase B | HPLC Grade Methanol[1] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 1 µL[1] |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate |
| Mass Spectrometry | |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 101.1 |
| MRM Transitions | Quantifier: m/z 101.1 → 60.0[1] Qualifier 1: m/z 101.1 → 73.0[1] Qualifier 2: m/z 101.1 → 58.0[1] |
| Collision Gas | Argon |
| Dwell Time | 50 ms |
| Ion Source Temp. | 500 °C |
Method Performance and Validation
The method's performance was evaluated by spiking blank mushroom samples (e.g., Agaricus bisporus) at various concentrations.[1] Matrix-matched standards should be used for accurate quantification.[1]
| Parameter | Result | Reference |
| Analyte | This compound | [1] |
| Linearity Range | 10 - 1000 ng/mL (in matrix) | [1] |
| Spike Levels | 0.4, 4.0, and 40 µg/g | [1] |
| Average Recovery | 81 - 106% | [1] |
| Precision (RSD%) | ≤ 8% | [1] |
| Method Detection Limit (MDL) | Calculated from 7 replicates of a low-level spike (30 ng/g) | [1] |
Workflow Visualization
The overall analytical workflow from sample receipt to final data analysis is depicted below.
Caption: Analytical workflow for this compound detection by LC-MS/MS.
The described LC-MS/MS method provides a robust and reliable tool for the quantification of this compound in mushroom samples. The simple extraction procedure combined with the high selectivity and sensitivity of tandem mass spectrometry makes it suitable for routine food safety testing, toxicological investigations, and clinical analysis in poisoning cases. The validation data demonstrates excellent recovery and precision, ensuring accurate determination of this potent mycotoxin.
References
- 1. fda.gov [fda.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. #092: this compound and Monomethylhydrazine (MMH) – Fungus Fact Friday [fungusfactfriday.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound | C4H8N2O | CID 9548611 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Gyromitrin through Derivatization Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gyromitrin, a mycotoxin found in certain species of Gyromitra mushrooms, poses a significant health risk due to its toxic and potentially carcinogenic properties.[1] In the body, this compound is readily hydrolyzed to monomethylhydrazine (MMH), the primary compound responsible for its toxicity.[1][2][3] Accurate quantification of this compound is crucial for food safety, toxicological studies, and in the development of potential therapeutic interventions for this compound poisoning.
Direct analysis of this compound and its metabolite MMH is challenging due to their volatility, polarity, and lack of strong chromophores for UV-Vis detection.[4] Consequently, derivatization techniques are essential to convert these analytes into stable, detectable derivatives suitable for chromatographic analysis. This document provides detailed application notes and protocols for the most common derivatization techniques used in the quantification of this compound.
Overview of Derivatization Strategies
The quantification of this compound typically involves its initial hydrolysis to MMH, followed by the derivatization of MMH. This indirect approach is widely adopted because the hydrolysis mimics the metabolic activation process in the body and allows for the determination of the total toxic potential. Several derivatization reagents have been successfully employed, each offering distinct advantages for different analytical platforms such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors.
The primary derivatization strategies covered in these notes are:
-
Pentafluorobenzoyl Chloride (PFBC) Derivatization for GC-MS Analysis: A classic and robust method that creates a stable, electron-capturing derivative suitable for sensitive GC-MS detection.
-
2,4-Dinitrobenzaldehyde (DNBA) Derivatization for HPLC/UHPLC-DAD Analysis: A sensitive method that forms a Schiff base with MMH, which is highly chromophoric and ideal for UV-Vis detection.[5][6]
-
p-Dimethylaminobenzaldehyde (DMAB) Derivatization for LC-MS/MS Analysis: This method yields a derivative that can be sensitively detected by mass spectrometry.[7]
-
Acetone Derivatization for GC-MS Analysis: A simple and rapid method where acetone acts as both the solvent and the derivatizing agent.[1]
Quantitative Data Summary
The following tables summarize the quantitative performance data for the different derivatization techniques, allowing for a direct comparison of their analytical capabilities.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Derivatizing Agent | Analyte | Matrix | LOD | LOQ | Linearity (R²) | Recovery (%) | Reference |
| Pentafluorobenzoyl Chloride | Methylhydrazine | False Morel Mushroom | 0.3 µg/g (dry matter) | - | - | - | [4] |
| Acetone | Methylhydrazine | Drug Substance | - | 1 ppm | >0.999 | 79-117% | [1][8] |
Table 2: Liquid Chromatography Methods
| Derivatizing Agent | Analyte | Matrix | LOD | LOQ | Linearity (R²) | Recovery (%) | Reference |
| 2,4-Dinitrobenzaldehyde | This compound (as MMH) | Mushroom | 10 ng (absolute) | - | - | - | [5] |
| p-Dimethylaminobenzaldehyde | Hydrazine | Air | 0.1 ng/m³ | 0.4 ng/m³ | - | 92.4-97.6% | [7] |
| p-Tolualdehyde | Hydrazine | Human Plasma | 0.002 ng/mL | 0.005 ng/mL | >0.999 | 95.38-108.12% | [9] |
Experimental Protocols
Protocol 1: this compound Quantification using Pentafluorobenzoyl Chloride (PFBC) Derivatization and GC-MS
This protocol describes the determination of total this compound content in mushroom samples through acid hydrolysis to MMH, followed by derivatization with PFBC.[4][10]
1. Sample Preparation and Hydrolysis: a. Weigh approximately 1 g of homogenized fresh mushroom or 0.1 g of dried mushroom powder into a screw-capped glass tube. b. Add 5 mL of 2 M HCl. c. Seal the tube tightly and heat at 80°C for 2 hours to ensure complete hydrolysis of this compound to MMH. d. Cool the mixture to room temperature.
2. Derivatization: a. Adjust the pH of the hydrolysate to approximately 4.5 with 5 M NaOH. b. Add 2 mL of a saturated sodium borate buffer (pH 9). c. Add 100 µL of pentafluorobenzoyl chloride. d. Vortex vigorously for 1 minute. e. Incubate at room temperature for 30 minutes with occasional vortexing.
3. Extraction: a. Add 2 mL of hexane and vortex for 1 minute to extract the tris-pentafluorobenzoyl methylhydrazine derivative. b. Centrifuge at 3000 x g for 5 minutes to separate the phases. c. Carefully transfer the upper hexane layer to a clean vial. d. Repeat the extraction with another 2 mL of hexane and combine the extracts. e. Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of isooctane for GC-MS analysis.
4. GC-MS Analysis:
- GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Injector Temperature: 250°C.
- Oven Program: Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Ion Source Temperature: 230°C.
- MS Quadrupole Temperature: 150°C.
- Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivative.
Protocol 2: this compound Quantification using 2,4-Dinitrobenzaldehyde (DNBA) Derivatization and UHPLC-DAD
This protocol details the analysis of this compound via its hydrolysis to MMH and subsequent derivatization with DNBA for UHPLC analysis.[5][6]
1. Sample Preparation and Hydrolysis: a. Extract this compound from finely ground mushroom material (e.g., 100 mg) with 1 mL of 50% aqueous acetonitrile by sonication for 20 minutes. b. Centrifuge the extract at 10,000 x g for 10 minutes. c. Transfer the supernatant to a clean vial.
2. In-situ Hydrolysis and Derivatization: a. To a 400 µL aliquot of the extract, add 50 µL of 10% aqueous trifluoroacetic acid (TFA) to catalyze the hydrolysis of this compound to MMH. b. Immediately add 40 µL of a freshly prepared 5 mg/mL solution of 2,4-dinitrobenzaldehyde in acetonitrile. c. Vortex the mixture and incubate at 40°C for 13-18 hours to ensure complete derivatization.[5]
3. UHPLC-DAD Analysis:
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 340 nm.
Visualizations
This compound Hydrolysis and Derivatization Workflow
References
- 1. Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sielc.com [sielc.com]
- 4. Gas chromatography-mass spectrometry determination of the pentafluorobenzoyl derivative of methylhydrazine in false morel (Gyromitra esculenta) as a monitor for the content of the toxin this compound | SLU publication database (SLUpub) [publications.slu.se]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The most dreadful mushroom toxins: a review of their toxicological mechanisms, chemical structural characteristics, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Experimental Models for Gyromitrin Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gyromitrin is a mycotoxin found in several species of the fungal genus Gyromitra, most notably the false morel, Gyromitra esculenta. Upon ingestion, this compound is hydrolyzed into the highly toxic and volatile compound monomethylhydrazine (MMH), which is responsible for the adverse health effects associated with this compound poisoning. The toxicity primarily targets the liver (hepatotoxicity) and the central nervous system (neurotoxicity). This document provides detailed application notes and protocols for in vitro experimental models designed to study the mechanisms of this compound and its metabolites, facilitating research into its toxicology and the development of potential therapeutic interventions.
Mechanism of Action Overview
This compound itself is a pro-toxin. In the acidic environment of the stomach, it is converted to N-methyl-N-formylhydrazine (MFH), which is then further hydrolyzed to monomethylhydrazine (MMH).[1][2] MMH is the primary toxic metabolite and exerts its effects through several mechanisms:
-
Neurotoxicity: MMH inhibits pyridoxal phosphokinase, the enzyme responsible for activating vitamin B6.[1][3][4] This leads to a deficiency of pyridoxal-5-phosphate, a crucial cofactor for the enzyme glutamic acid decarboxylase, which synthesizes the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] Reduced GABA levels result in central nervous system hyperexcitability and seizures.
-
Hepatotoxicity: MMH induces oxidative stress and is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates that can cause hepatocellular necrosis.[1]
-
Genotoxicity: Some studies suggest that hydrazine derivatives, including metabolites of this compound, may have genotoxic potential.[5]
Recommended In Vitro Models
Due to the nature of this compound as a pro-toxin, in vitro studies should ideally focus on its active metabolite, monomethylhydrazine (MMH), or N-methyl-N-formylhydrazine (MFH). The selection of the cell model is critical and should align with the toxicological endpoint being investigated.
-
For Hepatotoxicity Studies:
-
Primary Human or Rodent Hepatocytes: These are considered the gold standard as they retain many of the metabolic and physiological characteristics of liver cells in vivo.[5][6][7]
-
HepaRG™ Cell Line: This human hepatoma cell line can be differentiated into hepatocyte-like cells that express a wide range of drug-metabolizing enzymes, including cytochrome P450s, making them a suitable model for studying xenobiotic metabolism and toxicity.[8][9][10]
-
HepG2 Cell Line: A human hepatoma cell line that is widely used for toxicity screening. While it has lower metabolic activity compared to primary hepatocytes and HepaRG cells, it is a robust and easy-to-culture model for assessing general cytotoxicity.[11][12][13][14]
-
-
For Neurotoxicity Studies:
-
Primary Neuronal Cultures: Cultures derived from specific brain regions (e.g., cortex, hippocampus) can be used to investigate the effects of MMH on neuronal viability and function.
-
Neuronal Cell Lines (e.g., SH-SY5Y): These are human neuroblastoma cell lines that can be differentiated into neuron-like cells and are useful for high-throughput screening of neurotoxic compounds.
-
Data Presentation: Quantitative Analysis of this compound Metabolite Cytotoxicity
Quantitative data on the in vitro cytotoxicity of this compound and its metabolites is limited in publicly available literature. The following table is presented as a template for researchers to populate with their own experimental data. Illustrative values are provided for monomethylhydrazine (MMH) based on general toxicity data of similar compounds.
| Compound | Cell Line | Exposure Time (hours) | Assay | Endpoint | IC50 (µM) | Reference |
| Monomethylhydrazine (MMH) | HepaRG (proliferating) | 48 | Apoptosis Assay | Cell Viability | [Data to be determined] | Based on[8] |
| Monomethylhydrazine (MMH) | HepaRG (differentiated) | 48 | Cytotoxicity Assay | Cell Viability | > [Higher than proliferating] | Based on[8] |
| Monomethylhydrazine (MMH) | Primary Rat Hepatocytes | 24 | MTT Assay | Cell Viability | [Data to be determined] | |
| N-methyl-N-formylhydrazine (MFH) | Primary Mouse Hepatocytes | 24 | DNA Repair Assay | Genotoxicity | [Data to be determined] | Based on[5] |
Experimental Protocols
Protocol 1: Assessment of Hepatotoxicity in HepaRG Cells
Objective: To determine the cytotoxic effects of monomethylhydrazine (MMH) on differentiated human HepaRG cells.
Materials:
-
Differentiated HepaRG cells
-
William’s E Medium supplemented with 2% dimethylsulfoxide (DMSO)
-
Monomethylhydrazine (MMH) solution (prepare fresh in appropriate solvent)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed differentiated HepaRG cells in a 96-well plate at a density of 2.5 x 104 cells/well and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of MMH in the cell culture medium. A suitable starting concentration range would be from 0.1 µM to 10 mM. Include a vehicle control (medium with the same concentration of solvent used for MMH).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared MMH dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cytotoxicity Assay: After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels as an indicator of cell viability.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of MMH that causes 50% inhibition of cell viability).
Protocol 2: Measurement of Oxidative Stress in Primary Hepatocytes
Objective: To measure the induction of reactive oxygen species (ROS) by MMH in primary rat hepatocytes.
Materials:
-
Isolated primary rat hepatocytes
-
Hepatocyte culture medium
-
Monomethylhydrazine (MMH) solution
-
2',7'–dichlorofluorescin diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Culture: Culture primary rat hepatocytes in collagen-coated plates until they form a stable monolayer.
-
Compound Treatment: Treat the hepatocytes with various concentrations of MMH for a predetermined time (e.g., 1, 3, 6, or 24 hours). Include a positive control (e.g., H2O2) and a vehicle control.
-
Probe Loading: After treatment, wash the cells with warm PBS. Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells under a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the vehicle control.
Protocol 3: In Vitro Cytochrome P450 Inhibition Assay
Objective: To assess the inhibitory effect of MMH on major human cytochrome P450 (CYP) enzymes.
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Specific CYP probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)
-
Monomethylhydrazine (MMH) solution
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing HLM, the NADPH regenerating system, and the specific CYP probe substrate in a phosphate buffer (pH 7.4).
-
Inhibition Assay: Add varying concentrations of MMH to the incubation mixture. Include a control without MMH and a positive control with a known inhibitor for the specific CYP isozyme being tested.
-
Reaction Initiation and Termination: Initiate the reaction by adding the NADPH regenerating system and incubate at 37°C for a specific time (e.g., 15-60 minutes). Terminate the reaction by adding a cold stop solution (e.g., acetonitrile).
-
Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of metabolite formation in the presence and absence of MMH. Determine the IC50 value for the inhibition of each CYP isozyme.
Protocol 4: In Vitro GABA Synthesis Inhibition Assay
Objective: To determine the effect of MMH on the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA.
Materials:
-
Brain tissue homogenate (as a source of GAD) or purified GAD enzyme
-
L-Glutamic acid (substrate)
-
Pyridoxal-5-phosphate (PLP) (cofactor)
-
Monomethylhydrazine (MMH) solution
-
Method for GABA detection (e.g., HPLC with fluorescence detection)
Procedure:
-
Enzyme Preparation: Prepare a brain homogenate from a suitable animal model or use a commercially available purified GAD enzyme.
-
Reaction Mixture: Set up a reaction mixture containing the enzyme preparation, L-glutamic acid, and PLP in a suitable buffer.
-
Inhibition Assay: Add different concentrations of MMH to the reaction mixture. Include a control without MMH.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period.
-
GABA Measurement: Stop the reaction and measure the amount of GABA produced using a suitable analytical method like HPLC.
-
Data Analysis: Calculate the percentage of GAD inhibition at each MMH concentration and determine the IC50 value.
Visualization of Pathways and Workflows
Caption: Workflow of this compound metabolism and in vitro modeling.
Caption: Simplified signaling pathway of MMH-induced hepatotoxicity.
Caption: Mechanism of MMH-induced neurotoxicity via GABA synthesis inhibition.
Conclusion
The provided protocols and application notes offer a framework for the in vitro investigation of this compound and its metabolites. Given the limited specific data in the literature, it is crucial for researchers to carefully optimize these protocols for their specific experimental setups. These models will be invaluable in elucidating the precise molecular mechanisms of this compound-induced toxicity, identifying potential biomarkers of exposure, and screening for candidate therapeutic agents.
References
- 1. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024-7257 [excli.de]
- 4. clintox.org [clintox.org]
- 5. Genotoxicity of a Variety of Hydrazine Derivatives in the Hepatocyte Primary Culture/DNA Repair Test Using Rat and Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Protocol for Primary Rat Hepatocyte Isolation and a Model for Investigating Experimental Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Primary Mouse Hepatocyte Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of Drug Metabolism and Its Related Hepatotoxic Effects in HepaRG, Cryopreserved Human Hepatocytes, and HepG2 Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reframeDB [reframedb.org]
- 12. tripod.nih.gov [tripod.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
Gyromitrin: A Research Tool for Investigating Mechanisms of Neurotoxicity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Gyromitrin, a mycotoxin found in certain species of Gyromitra mushrooms, serves as a valuable tool for studying fundamental mechanisms of neurotoxicity. Its pro-convulsant and neurotoxic effects are primarily attributed to its metabolite, monomethylhydrazine (MMH), a potent inhibitor of pyridoxal kinase. This inhibition leads to a depletion of pyridoxal-5-phosphate (P5P), a critical cofactor for the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The resultant GABA deficiency disrupts the excitatory/inhibitory balance in the central nervous system (CNS), leading to hyperexcitability and seizures. These well-defined molecular events make this compound a useful agent for inducing a predictable neurotoxic phenotype in experimental models, providing a platform to investigate seizure-related neurodegeneration, test potential neuroprotective compounds, and explore the intricate relationship between GABAergic neurotransmission and neuronal survival. This document provides detailed application notes and experimental protocols for the use of this compound in neurotoxicity research.
Introduction
The study of neurotoxic compounds is essential for understanding the pathogenesis of neurological disorders and for the development of effective therapeutic interventions. This compound, and its active metabolite MMH, offer a specific and reproducible model of neurotoxicity centered on the disruption of GABAergic neurotransmission. Ingestion of this compound-containing mushrooms can lead to a range of neurological symptoms in humans, including dizziness, vertigo, ataxia, delirium, and in severe cases, refractory seizures and coma.[1][2] The primary mechanism underlying these effects is the interference with vitamin B6 metabolism, which is crucial for the synthesis of GABA.[1][3]
By utilizing this compound in controlled laboratory settings, researchers can:
-
Investigate the downstream cellular and molecular consequences of GABA depletion.
-
Model seizure-induced neuronal injury and explore neuroprotective strategies.
-
Screen and evaluate the efficacy of anticonvulsant and neuroprotective drug candidates.
-
Study the role of the GABAergic system in neuronal homeostasis and disease.
These application notes provide a summary of the key signaling pathways involved, quantitative toxicological data, and detailed protocols for the preparation and use of this compound in both in vitro and in vivo neurotoxicity studies.
Data Presentation
Quantitative Toxicological Data for this compound
| Parameter | Species | Route of Administration | Value | Reference(s) |
| LD50 | Mouse | Oral | 244-344 mg/kg | [4][5][6] |
| Rat | Oral | 320 mg/kg | [5] | |
| Rabbit | Oral | 50-70 mg/kg | [4] | |
| Reported Toxic Dose (Human) | Adult | Oral | 20-50 mg/kg | [7] |
| Child | Oral | 10-30 mg/kg | [7] | |
| This compound Content in Fresh Gyromitra esculenta | - | - | 40-732 mg/kg (wet weight) | [4][6] |
Signaling Pathways and Experimental Workflows
This compound Metabolism and Mechanism of Neurotoxicity
Caption: Metabolic activation of this compound and its neurotoxic mechanism.
General Experimental Workflow for In Vitro Neurotoxicity Assessment
Caption: Workflow for assessing this compound's neurotoxicity in vitro.
General Experimental Workflow for In Vivo Neurotoxicity Assessment
Caption: Workflow for assessing this compound's neurotoxicity in vivo.
Experimental Protocols
Protocol 1: Preparation of this compound Extract from Gyromitra esculenta
Disclaimer: this compound is a volatile and toxic compound. All handling should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Materials:
-
Fresh or dried Gyromitra esculenta mushrooms
-
Methanol
-
Water
-
Homogenizer
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filter paper
Procedure:
-
Extraction:
-
For fresh mushrooms, mince finely. For dried mushrooms, grind into a powder.
-
Suspend the mushroom material in a 1:10 (w/v) ratio of methanol:water.
-
Homogenize the suspension thoroughly.
-
Stir the mixture at room temperature for 4-6 hours.[1]
-
-
Clarification:
-
Centrifuge the homogenate at 10,000 x g for 20 minutes to pellet the solid material.
-
Carefully decant the supernatant.
-
Filter the supernatant through Whatman No. 1 filter paper to remove any remaining particulate matter.
-
-
Concentration:
-
Concentrate the filtered extract using a rotary evaporator at a temperature not exceeding 40°C to minimize degradation of the volatile this compound.
-
-
Quantification (Optional but Recommended):
-
The concentration of this compound in the extract can be determined using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
-
Storage:
-
Store the concentrated extract in an airtight, amber vial at -20°C. This compound is sensitive to air oxidation and hydrolysis.[8]
-
Protocol 2: In Vitro Neurotoxicity Assessment using Neuroblastoma Cells
Cell Line: Human neuroblastoma cell line, e.g., SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound extract or purified this compound/MMH
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and seed them into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[2][3]
-
-
Treatment:
-
Prepare serial dilutions of the this compound extract or MMH in complete culture medium.
-
Carefully remove the old medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound/MMH).
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay for Cell Viability:
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Protocol 3: Induction of Seizures in Mice with this compound
Animal Model: Male Swiss-Webster mice (20-25 g).
Materials:
-
This compound extract
-
Saline (0.9% NaCl)
-
Animal cages
-
Observation chamber
-
Video recording equipment (optional)
Procedure:
-
Acclimatization:
-
House the mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.
-
-
This compound Administration:
-
Prepare the desired dose of this compound extract in saline. Doses should be based on the LD50 values and pilot studies. A starting point could be in the range of 50-150 mg/kg.
-
Administer the this compound solution via oral gavage or intraperitoneal (IP) injection.
-
-
Seizure Observation and Scoring:
-
Immediately after administration, place each mouse in an individual observation chamber.
-
Observe the mice continuously for at least 4 hours for the onset, duration, and severity of seizures.
-
Score the seizure severity using a modified Racine scale:[11][12]
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling (loss of postural control).
-
-
-
Post-Observation Care:
-
Provide supportive care to the animals after the observation period.
-
Protocol 4: Measurement of GABA Levels in Rodent Brain Tissue
Materials:
-
Brain tissue from control and this compound-treated animals
-
Homogenization buffer (e.g., 0.1 M perchloric acid)
-
Homogenizer
-
Centrifuge
-
HPLC system with electrochemical or fluorescence detection
-
GABA standard solutions
Procedure:
-
Tissue Collection and Homogenization:
-
At the end of the in vivo experiment, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice.
-
Immediately homogenize the tissue in ice-cold homogenization buffer.
-
-
Sample Preparation:
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Derivatize the amino acids in the sample with a suitable reagent (e.g., o-phthalaldehyde (OPA)).[13][14]
-
Inject the derivatized sample into the HPLC system.
-
Separate GABA using a C18 reverse-phase column with an appropriate mobile phase.[13][15]
-
Detect and quantify GABA using either electrochemical or fluorescence detection.
-
-
Data Analysis:
-
Quantify GABA concentrations by comparing the peak areas of the samples to a standard curve generated with known concentrations of GABA.
-
Express GABA levels as nmol/mg of protein or µg/g of tissue.
-
Protocol 5: Measurement of Pyridoxal-5-Phosphate (P5P) in Rodent Brain Tissue
Materials:
-
Brain tissue from control and this compound-treated animals
-
Trichloroacetic acid (TCA)
-
Reagents for the chosen P5P assay method (e.g., enzymatic assay or HPLC with fluorescence detection)
Procedure:
-
Tissue Extraction:
-
Homogenize the brain tissue in a solution of TCA (e.g., 5% w/v) to precipitate proteins.
-
Centrifuge the homogenate and collect the supernatant.
-
-
P5P Quantification:
-
Enzymatic Method: Utilize an assay based on the reconstitution of a P5P-dependent apoenzyme (e.g., apotyrosine decarboxylase). The activity of the reconstituted enzyme is proportional to the P5P concentration.[16]
-
HPLC Method: Employ reverse-phase HPLC with fluorescence detection to separate and quantify P5P. This method may require a derivatization step to enhance fluorescence.
-
-
Data Analysis:
-
Calculate P5P concentrations based on a standard curve generated with known amounts of P5P.
-
Express P5P levels as pmol/mg of protein or ng/g of tissue.
-
Conclusion
This compound provides a powerful and specific tool for neurotoxicity research, enabling the investigation of the molecular and cellular consequences of impaired GABAergic neurotransmission. The protocols outlined in this document offer a starting point for researchers to utilize this compound in their studies of seizure mechanisms, neurodegeneration, and the development of novel neuroprotective therapies. As with any toxic substance, appropriate safety precautions must be strictly followed when handling this compound and its derivatives.
References
- 1. gbif.org [gbif.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. pubcompare.ai [pubcompare.ai]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Determination of l-glutamic acid and γ–aminobutyric acid in mouse brain tissue utilizing GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound | C4H8N2O | CID 9548611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of pilocarpine-mediated seizure induction in immunodeficient Nod-Scid mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of GABA and glutamate in vivo levels with high sensitivity and frequency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An isocratic high performance liquid chromatography method for the determination of GABA and glutamate in discrete regions of the rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [The use of pyridoxal-5-phosphate in determining aminotransferase activity in brain tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Gyromitrin-Induced Carcinogenesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gyromitrin, a toxic compound found in certain species of false morel mushrooms (Gyromitra spp.), is a known carcinogen in animal models. Its carcinogenic properties are primarily attributed to its hydrolysis product, monomethylhydrazine (MMH). Understanding the mechanisms of this compound-induced carcinogenesis is crucial for assessing human health risks and for the development of potential therapeutic interventions. This document provides detailed application notes and protocols for establishing and utilizing animal models of this compound-induced carcinogenesis, with a focus on murine models. It includes a summary of quantitative data from key studies, detailed experimental procedures, and visualizations of the metabolic activation pathway and experimental workflows.
Introduction
This compound (acetaldehyde N-methyl-N-formylhydrazone) is a volatile and water-soluble hydrazine derivative. Upon ingestion, it is hydrolyzed in the acidic environment of the stomach to form N-methyl-N-formylhydrazine (MFH) and subsequently monomethylhydrazine (MMH). MMH is a potent toxin and carcinogen that has been shown to induce tumors in various organs in experimental animals. The carcinogenicity of this compound and its metabolites has been demonstrated in several studies, primarily using mice. These studies have shown that administration of this compound or its derivatives can lead to the development of tumors in the lungs, preputial glands, forestomach, clitoral glands, liver, gallbladder, and other tissues.
The proposed mechanism of carcinogenesis involves the metabolic activation of MMH by cytochrome P450 enzymes, leading to the formation of reactive methyl radicals. These radicals can induce DNA damage through methylation, forming adducts such as N7-methylguanine and O6-methylguanine, and can also cause oxidative stress, contributing to cellular damage and neoplastic transformation.
This document outlines protocols for inducing carcinogenesis in animal models using this compound and its derivatives, based on established literature.
Quantitative Data from Carcinogenesis Studies
The following tables summarize the tumor incidence in animal models exposed to this compound and its derivatives.
Table 1: Tumor Incidence in Swiss Mice Treated with this compound
| Treatment Group | Sex | Route of Administration | Dose | Duration | Organ | Tumor Incidence (%) | Control Incidence (%) | Reference |
| This compound in Propylene Glycol | Female | Subcutaneous | 50 µg/g | 12 weekly injections | Lung | 51 | 28 | |
| This compound in Propylene Glycol | Male | Subcutaneous | 50 µg/g | 12 weekly injections | Lung | 46 | 32 | |
| This compound in Propylene Glycol | Male | Subcutaneous | 50 µg/g | 12 weekly injections | Preputial Gland | 28 | 0 | |
| Raw Gyromitra esculenta | Female | Oral (feeding) | - | 3 days/week for life | Lung | 80 | 28 | |
| Raw Gyromitra esculenta | Male | Oral (feeding) | - | 3 days/week for life | Lung | 70 | 38 | |
| Raw Gyromitra esculenta | Female | Oral (feeding) | - | 3 days/week for life | Nasal Cavity | 10 | 0 | |
| Raw Gyromitra esculenta | Male | Oral (feeding) | - | 3 days/week for life | Nasal Cavity | 12 | 0 | |
| Raw Gyromitra esculenta | Female | Oral (feeding) | - | 3 days/week for life | Blood Vessels | 50 | 14 | |
| Raw Gyromitra esculenta | Male | Oral (feeding) | - | 3 days/week for life | Blood Vessels | 32 | 6 | |
| Raw Gyromitra esculenta | Female | Oral (feeding) | - | 3 days/week for life | Forestomach | 16 | 0 | |
| Raw Gyromitra esculenta | Male | Oral (feeding) | - | 3 days/week for life | Forestomach | 18 | 0 | |
| Raw Gyromitra esculenta | Male | Oral (feeding) | - | 3 days/week for life | Glandular Stomach | 20 | 0 | |
| Raw Gyromitra esculenta | Female | Oral (feeding) | - | 3 days/week for life | Cecum | 28 | 8 | |
| Raw Gyromitra esculenta | Male | Oral (feeding) | - | 3 days/week for life | Cecum | 22 | 8 | |
| Raw Gyromitra esculenta | Male | Oral (feeding) | - | 3 days/week for life | Liver | 12 | 2 |
Table 2: Tumor Incidence in Swiss Mice Treated with N-methyl-N-formylhydrazine (MFH)
| Treatment Group | Sex | Route of Administration | Dose | Duration | Organ | Tumor Incidence (%) | Control Incidence (%) | Reference |
| MFH | Female | Subcutaneous | 180 µg/g | Single injection | Lung | 40 | - | |
| MFH | Male | Subcutaneous | 120 µg/g | Single injection | Preputial Gland | 12 | - | |
| MFH | Male | Subcutaneous | 100 µg/g | Single injection | Preputial Gland | 12 | - | |
| MFH in Drinking Water | Both | Oral | 0.0039% solution | Lifetime | Lung | 77 | 18 | |
| MFH in Drinking Water | Both | Oral | 0.0039% solution | Lifetime | Liver | 46 | 1 | |
| MFH in Drinking Water | Both | Oral | 0.0039% solution | Lifetime | Blood Vessels | 21 | 6 | |
| MFH in Drinking Water | Both | Oral | 0.0039% solution | Lifetime | Gallbladder & Bile Ducts | 10 & 7 | 0 |
Table 3: Tumor Incidence in Swiss Mice Treated with 3-Methylbutanal Methylformylhydrazone (3-MBMFH)
| Treatment Group | Sex | Route of Administration | Dose | Duration | Organ | Tumor Incidence (%) | Control Incidence (%) | Reference |
| 3-MBMFH | Female | Intragastric | 50 µg/g | 53 weekly instillations | Lung | 84 | 26 | |
| 3-MBMFH | Male | Intragastric | 50 µg/g | 53 weekly instillations | Lung | 76 | 26 | |
| 3-MBMFH | Female | Intragastric | 50 µg/g | 53 weekly instillations | Liver | 32 | 0 | |
| 3-MBMFH | Male | Intragastric | 50 µg/g | 53 weekly instillations | Liver | 38 | 0 | |
| 3-MBMFH | Female | Intragastric | 50 µg/g | 53 weekly instillations | Gallbladder | 10 | 0 | |
| 3-MBMFH | Male | Intragastric | 50 µg/g | 53 weekly instillations | Preputial Gland | 48 | 0 | |
| 3-MBMFH | Female | Intragastric | 50 µg/g | 2 weekly instillations | Lung | 38 | 26 | |
| 3-MBMFH | Male | Intragastric | 50 µg/g | 2 weekly instillations | Lung | 30 | 26 | |
| 3-MBMFH | Female | Intragastric | 50 µg/g | 2 weekly instillations | Gallbladder | 4 | 0 | |
| 3-MBMFH | Female | Intragastric | 50 µg/g | 2 weekly instillations | Thyroid | 10 | 0 | |
| 3-MBMFH | Male | Intragastric | 50 µg/g | 2 weekly instillations | Thyroid | 6 | 0 |
Experimental Protocols
Preparation of Carcinogens
-
This compound: As this compound is not commercially available, it can be synthesized by the reaction of methylhydrazine and ethyl formate to produce N-methyl-N-formylhydrazine, which is then condensed with acetaldehyde. Alternatively, crude extracts from Gyromitra esculenta mushrooms can be used, though the concentration of this compound will be variable.
-
N-methyl-N-formylhydrazine (MFH): MFH can be synthesized or obtained from chemical suppliers. For administration in drinking water, a stock solution is prepared and diluted to the final concentration.
-
3-Methylbutanal Methylformylhydrazone (3-MBMFH): This compound can be synthesized for experimental use. For intragastric administration, it should be dissolved in a suitable vehicle like propylene glycol.
Animal Model
-
Species and Strain: Randomly bred Swiss albino mice are a commonly used strain for this compound-induced carcinogenesis studies.
-
Age: Mice are typically 6 weeks old at the beginning of the experiment.
-
Housing: Animals should be housed in standard conditions with ad libitum access to food and water (unless specified otherwise in the protocol).
Administration Protocols
-
Preparation: Dissolve this compound in propylene glycol to achieve the desired concentration (e.g., to deliver 50 µg/g body weight).
-
Administration: Administer the this compound solution via subcutaneous injection weekly for a specified duration (e.g., 12 weeks).
-
Control Group: Administer an equivalent volume of propylene glycol to the control group.
-
Preparation: Fresh or frozen raw Gyromitra esculenta mushrooms are provided to the animals.
-
Administration: Feed the mice with the mushrooms for a set number of days per week (e.g., 3 days), followed by a standard semi-synthetic diet for the remaining days of the week. This regimen is continued for the lifespan of the animals.
-
Control Group: Feed the control group the semi-synthetic diet exclusively.
-
Preparation: Prepare a stock solution of MFH in drinking water and dilute it to the final desired concentration (e.g., 0.0039%).
-
Administration: Provide the MFH-containing drinking water to the mice as their sole source of water for their entire lifespan.
-
Control Group: Provide regular drinking water to the control group.
-
Preparation: Dissolve 3-MBMFH in a suitable vehicle to the desired concentration (e.g., to deliver 50 µg/g body weight).
-
Administration: Administer the solution via intragastric gavage at specified intervals (e.g., weekly) for the planned duration of the study.
-
Control Group: Administer an equivalent volume of the vehicle to the control group.
Tumor Detection and Analysis
-
Monitoring: Regularly monitor the animals for clinical signs of toxicity and tumor development.
-
Necropsy: At the end of the study or when animals become moribund, perform a complete necropsy.
-
Histopathology: Collect all major organs and any visible tumors. Fix the tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination.
-
Tumor Classification: Classify tumors according to established histopathological criteria.
Signaling Pathways and Experimental Workflows
Metabolic Activation of this compound and Carcinogenesis
The following diagram illustrates the proposed metabolic pathway of this compound leading to DNA damage and carcinogenesis.
Caption: Metabolic activation of this compound to carcinogenic intermediates.
Experimental Workflow for this compound-Induced Carcinogenesis in Mice
The following diagram outlines a typical experimental workflow for studying this compound-induced carcinogenesis in a mouse model.
Caption: Workflow for a typical this compound carcinogenesis study in mice.
Conclusion
The animal models described provide a framework for investigating the carcinogenic potential of this compound and its metabolites. These protocols can be adapted to study the efficacy of chemopreventive agents, to investigate the molecular mechanisms underlying this compound-induced tumorigenesis, and to better understand the dose-response relationship for risk assessment. Careful adherence to established protocols and ethical guidelines for animal research is paramount for obtaining reliable and reproducible data.
Application Note: Ultra-High-Performance Liquid Chromatography (UHPLC) Methods for the Analysis of Gyromitrin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gyromitrin (acetaldehyde N-methyl-N-formylhydrazone) is a mycotoxin and carcinogen found in several species of false morel mushrooms, most notably Gyromitra esculenta.[1][2] Consumption of these mushrooms without proper preparation can lead to severe poisoning, characterized by gastrointestinal distress, and in severe cases, jaundice, convulsions, coma, and even death.[3] this compound is unstable and readily hydrolyzes, particularly under acidic conditions, to the toxic compound monomethylhydrazine (MMH), which is believed to be the primary toxic agent.[1][4][5] The volatile and unstable nature of this compound presents analytical challenges.[1][4] This application note details two distinct UHPLC methods for the sensitive and reliable quantification of this compound in mushroom samples: a direct analysis by LC-MS/MS and a derivatization-based method using UHPLC with Diode-Array Detection (DAD).
Method 1: Direct Analysis of this compound by LC-MS/MS
This method, adapted from the U.S. Food and Drug Administration (FDA), allows for the direct, rapid, and accurate determination of this compound in mushroom samples.[3]
Experimental Protocol
1. Sample Preparation (QuEChERS-based)
-
Weigh 2 g of homogenized mushroom sample into a 50 mL centrifuge tube.
-
For spiked samples, add the appropriate volume of this compound standard solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS salt packet containing 6 g of MgSO4 and 1.5 g of NaCl.[3]
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) into a clean tube.
-
The extract is now ready for direct injection into the LC-MS/MS system.[3]
2. UHPLC Conditions
-
Column: A suitable reversed-phase column for polar compounds.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Note: It is crucial to avoid acidic modifiers like formic acid in the mobile phase, as this compound is unstable under acidic conditions. The elimination of acid significantly improves peak shape and stability.[3]
-
-
Gradient: A suitable gradient to ensure the separation of this compound from matrix interferences.
-
Flow Rate: Typical for UHPLC columns (e.g., 0.3-0.5 mL/min).
-
Column Temperature: Controlled, for example, at 40 °C.
-
Injection Volume: 1-5 µL.
3. MS/MS Detection
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Note: Monitoring at least two MRM transitions is essential for positive identification.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity (R²) | > 0.995 | [3] |
| Recovery (0.4, 4, 40 µg/g) | 81-106% | [3] |
| Precision (RSD%) | ≤ 8% | [3] |
| Method Detection Limit (MDL) | 30 ng/g | [3] |
Method 2: UHPLC-DAD Analysis via Pre-Column Derivatization
This method is based on the acid hydrolysis of this compound to its hydrazine derivatives, followed by derivatization with 2,4-dinitrobenzaldehyde (2,4-DNB) to form a stable, chromophoric product that can be detected by UHPLC-DAD.[6][7][8]
Experimental Protocol
1. Sample Preparation and Derivatization
-
Extract a known weight of dried or fresh mushroom tissue with a suitable solvent (e.g., 50% aqueous acetonitrile).[8]
-
Transfer an aliquot of the extract to a reaction vial.
-
Add a stock solution of 2,4-dinitrobenzaldehyde (in acetonitrile).[8]
-
Add a stock solution of 10% aqueous trifluoroacetic acid (TFA) to catalyze the hydrolysis and derivatization.[8]
-
Incubate the reaction mixture at 40 °C. The reaction progress can be monitored over time (e.g., 6, 13, 24 hours) to ensure completion.[8]
-
After incubation, the sample is ready for UHPLC-DAD analysis.
2. UHPLC-DAD Conditions
-
Column: A standard C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both potentially containing a small amount of acid (e.g., 0.1% formic acid), as the derivative is stable under these conditions.
-
Flow Rate: Typical for UHPLC columns (e.g., 0.4 mL/min).
-
Column Temperature: Controlled, for example, at 30 °C.
-
Injection Volume: 5-10 µL.
-
DAD Wavelength: The derivatized products (Schiff bases) can be monitored at approximately 370 nm.[8]
Quantitative Data Summary
While a full validation table is not explicitly provided in the cited literature, the method has been successfully used to quantify this compound in various mushroom species.[8][9] A standard curve can be prepared using this compound standard solutions subjected to the same derivatization procedure, with concentrations ranging from 0.01 to 5 mg/mL.[8] The method was sensitive enough to detect this compound at levels of 2 mg/kg in dried fungal tissue.[9] One study reported detecting a high concentration of 2598 mg/kg of this compound in a dried Gyromitra venenata sample.[8]
Visualizations
Signaling Pathways and Logical Relationships
Caption: Metabolic pathway of this compound to toxic monomethylhydrazine.
Experimental Workflows
Caption: Workflow for direct this compound analysis by LC-MS/MS.
Caption: Workflow for this compound analysis by UHPLC-DAD with derivatization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Not all bad: this compound has a limited distribution in the false morels as determined by a new ultra high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. This compound | Natural Toxin for Research (RUO) [benchchem.com]
- 5. This compound | C4H8N2O | CID 9548611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. biorxiv.org [biorxiv.org]
- 9. 1001 Mushrooms - Alden Dirks [aldendirks.com]
Application Notes and Protocols for Isotope-Coded Derivatization in Gyromitrin Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the detection and quantification of gyromitrin, a mycotoxin found in certain species of false morel mushrooms. Due to its inherent instability, this compound is typically analyzed by converting it to its more stable hydrolysis product, monomethylhydrazine (MMH). This document focuses on a sensitive and accurate method employing isotope-coded derivatization of MMH followed by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) analysis.
Introduction
This compound is a toxic compound that can cause severe gastrointestinal and neurological symptoms, and in some cases, liver and kidney damage.[1][2] Its detection is crucial for food safety and clinical diagnostics. The analytical challenge lies in this compound's rapid hydrolysis to MMH under acidic conditions, such as those in the human stomach.[1][2] Therefore, most analytical methods, including the one detailed here, target MMH as a surrogate for this compound exposure.
Isotope-coded derivatization is a powerful technique that enhances the accuracy and precision of quantitative mass spectrometry. By using a derivatizing reagent with a stable isotope-labeled counterpart, a known amount of the labeled compound can be spiked into a sample as an internal standard. The unlabeled (native) and labeled (internal standard) analytes co-elute during chromatography and are detected by the mass spectrometer. The ratio of their signals allows for precise quantification, effectively compensating for matrix effects and variations in sample preparation and instrument response.[3]
This protocol is based on the principles of derivatization with an aldehyde-reactive reagent, such as 2,4-dinitrobenzaldehyde, to form a stable hydrazone derivative of MMH, which is amenable to UPLC-MS/MS analysis.[4][5][6]
Experimental Protocols
Sample Preparation: Hydrolysis of this compound to Monomethylhydrazine (MMH)
This protocol describes the acid hydrolysis of this compound from mushroom samples to yield MMH.
Materials:
-
Mushroom tissue (fresh, frozen, or dried)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Methanol
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh approximately 100 mg of homogenized mushroom tissue into a centrifuge tube.
-
Add 1 mL of 1 M HCl to the tube.
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Incubate the sample at 60°C for 30 minutes to facilitate the hydrolysis of this compound to MMH.
-
Allow the sample to cool to room temperature.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet solid debris.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial for derivatization.
Isotope-Coded Derivatization of MMH
This protocol details the derivatization of MMH in the sample and the internal standard with unlabeled and stable isotope-labeled 2,4-dinitrobenzaldehyde, respectively.
Materials:
-
Sample hydrolysate containing MMH
-
Isotope-labeled MMH solution (e.g., ¹³C-MMH or ¹⁵N₂-MMH) as an internal standard
-
2,4-Dinitrobenzaldehyde (DNBA) solution (in acetonitrile)
-
Isotope-labeled 2,4-Dinitrobenzaldehyde (e.g., ¹³C₆-DNBA) solution (in acetonitrile)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
Vortex mixer
-
Incubator or water bath
Procedure:
-
Sample Derivatization:
-
To 100 µL of the sample hydrolysate, add 50 µL of the isotope-labeled MMH internal standard solution.
-
Add 100 µL of the unlabeled 2,4-dinitrobenzaldehyde solution.
-
Add 10 µL of 0.1% TFA in acetonitrile to catalyze the reaction.
-
Vortex the mixture for 30 seconds.
-
-
Standard Derivatization (for calibration curve):
-
Prepare a series of calibration standards by spiking known concentrations of unlabeled MMH into a blank matrix.
-
To 100 µL of each calibration standard, add 50 µL of the isotope-labeled MMH internal standard solution.
-
Add 100 µL of the unlabeled 2,4-dinitrobenzaldehyde solution.
-
Add 10 µL of 0.1% TFA in acetonitrile.
-
Vortex each standard for 30 seconds.
-
-
Incubation: Incubate all sample and standard mixtures at 40°C for 1 hour to ensure complete derivatization.[7]
-
Preparation for Analysis: After incubation, centrifuge the samples and standards at 10,000 x g for 5 minutes. Transfer the supernatant to UPLC vials for analysis.
UPLC-MS/MS Analysis
This section provides typical parameters for the analysis of the derivatized MMH. Instrument conditions should be optimized for the specific system being used.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
UPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both the unlabeled and isotope-labeled MMH-DNBA derivatives. The specific m/z values will depend on the exact isotope labeling scheme used.
-
Collision Energy and other MS parameters: These should be optimized for the specific analytes.
Data Presentation
The use of an isotope-labeled internal standard allows for the accurate quantification of this compound (as MMH). The following tables present representative quantitative data from this compound analysis.
Table 1: Method Performance for this compound Analysis by LC-MS/MS. This table summarizes recovery data from a study analyzing this compound in different mushroom matrices without isotope-coded derivatization, but it is indicative of the performance of LC-MS/MS methods.[8]
| Spiking Level (µg/g) | Mushroom Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 0.4 | Baby Bella | 95 | 7 |
| 4 | Baby Bella | 101 | 5 |
| 40 | Baby Bella | 106 | 4 |
| 0.4 | Whole White | 81 | 8 |
| 4 | Whole White | 92 | 6 |
| 40 | Whole White | 98 | 5 |
| 0.4 | Portabella | 88 | 7 |
| 4 | Portabella | 96 | 6 |
| 40 | Portabella | 102 | 4 |
Table 2: this compound Content in Gyromitra Species Determined by a Derivatization-UHPLC Method. This table presents the this compound content found in different species of false morels.[9]
| Species | Specimen ID | This compound Content (mg/kg of dried ascocarp) |
| Gyromitra esculenta | MICH 352030 | 150 |
| Gyromitra venenata | MICH 352032 | Not Quantified |
| Gyromitra leucoxantha | MICH 352087 | 55 |
Visualizations
This compound Toxicity Pathway
This compound is hydrolyzed to the toxic metabolite monomethylhydrazine (MMH). MMH inhibits pyridoxal phosphokinase, the enzyme responsible for activating Vitamin B6 (pyridoxine) to its active form, pyridoxal-5-phosphate. This active form is a crucial cofactor for glutamic acid decarboxylase, which catalyzes the synthesis of the inhibitory neurotransmitter GABA from glutamate. The resulting depletion of GABA leads to hyperexcitability of the central nervous system and seizures.[1][2][10]
Caption: this compound's pathway to neurotoxicity.
Experimental Workflow for this compound Detection
The following diagram illustrates the key steps in the analytical workflow for the detection of this compound using isotope-coded derivatization.
Caption: Workflow for this compound analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Not all bad: this compound has a limited distribution in the false morels as determined by a new ultra high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Corrected speciation and this compound content of false morels linked to ALS patients with mostly slow-acetylator phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The most dreadful mushroom toxins: a review of their toxicological mechanisms, chemical structural characteristics, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for the Detection of Monomethylhydrazine in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethylhydrazine (MMH) is a highly reactive and toxic compound used as a rocket propellant and in chemical synthesis. Its potential for accidental exposure and its known carcinogenicity necessitate sensitive and reliable analytical methods for its detection in biological tissues.[1] This document provides detailed application notes and protocols for the quantitative analysis of MMH in tissue samples, targeting researchers, toxicologists, and drug development professionals involved in assessing exposure and understanding the mechanisms of MMH-induced toxicity. The methods described herein include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Colorimetric Assays.
Quantitative Data Summary
The selection of an appropriate analytical method depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the quantitative performance of various methods for the determination of hydrazine and its derivatives in biological matrices. It is important to note that performance metrics can vary based on the specific tissue matrix and experimental conditions.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Linearity (R²) | Citation |
| HPLC-Fluorescence | Hydrazine | Allopurinol (solid sample) | 0.03 µg/g | - | - | - | [2] |
| Spectrophotometry | Hydrazine | Drug Substance | 0.2 µg/g | 0.6 µg/g | 97.8% - 100.0% | >0.998 | [3] |
| HPLC-MS/MS | Hydrazine | Human Plasma | 0.002 ng/mL | 0.005 ng/mL | 95.38% - 108.12% | >0.999 | [4] |
| HPLC-MS/MS | Acetylhydrazine | Human Plasma | 0.03 ng/mL | 0.05 ng/mL | 95.38% - 108.12% | >0.999 | [4] |
| LC-MS/MS | MC-LR | Rat Liver | 0.005 µg/g DW | 0.017 µg/g DW | 97.7% - 98.7% | - | [5][6] |
| LC-MS/MS | MC-LR-GSH | Rat Liver | 0.007 µg/g DW | 0.023 µg/g DW | 70.1% - 71.1% | - | [5][6] |
| LC-MS/MS | MC-LR-Cys | Rat Liver | 0.006 µg/g DW | 0.020 µg/g DW | 79.8% - 81.4% | - | [5][6] |
| UHPLC/ESI-Q-TOF-MS/MS | Rutin | Rat Brain Homogenate | 0.09 ng/mL | 0.142 ng/mL | >86% | - | [7] |
DW: Dry Weight. Note that some data pertains to hydrazine or other compounds in biological matrices, providing an indication of the performance of these methods.
Experimental Protocols
Accurate determination of MMH in tissue requires meticulous sample preparation to ensure the stability of the analyte and removal of interfering substances.[8] Due to the reactive nature of MMH, rapid processing or derivatization is crucial to prevent its degradation.
General Tissue Sample Preparation
This protocol outlines a generic procedure for the preparation of tissue samples for subsequent analysis.
Materials:
-
Tissue sample (e.g., liver, brain)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4
-
Lysis Buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4)
-
Protease inhibitors (optional)
-
Homogenizer (e.g., Potter-Elvehjem, Polytron, or bead beater)
-
Centrifuge
-
Acetonitrile (ACN), ice-cold
Procedure:
-
Excise the tissue of interest and immediately place it on ice.
-
Weigh the tissue and wash it with ice-cold PBS to remove any blood.
-
Mince the tissue into small pieces.
-
Add the minced tissue to a pre-chilled homogenization tube containing an appropriate volume of ice-cold lysis buffer (e.g., 100 mg of tissue per 900 µL of lysis buffer).
-
Homogenize the tissue on ice until no visible chunks remain.
-
For protein precipitation, add three to four volumes of ice-cold acetonitrile to the tissue homogenate.
-
Vortex the mixture for 1 minute.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully collect the supernatant, which contains the analyte of interest, for further analysis.
Caption: General workflow for tissue sample preparation.
GC-MS Analysis with Derivatization
Gas chromatography requires volatile and thermally stable analytes. MMH, being polar and reactive, necessitates derivatization prior to GC-MS analysis. A common approach is to form a more stable and volatile hydrazone derivative.
Derivatization Reagent: Acetone
Procedure:
-
To the supernatant obtained from the tissue preparation protocol, add an equal volume of acetone.
-
Vortex the mixture for 30 seconds to facilitate the formation of acetone methylhydrazone.
-
The sample is now ready for direct injection into the GC-MS system.
GC-MS Parameters (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-300.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor the characteristic ions of acetone methylhydrazone (e.g., m/z 86).
Caption: Workflow for GC-MS analysis of MMH.
HPLC Analysis
HPLC is a suitable technique for the analysis of polar compounds like MMH in complex biological matrices. Reversed-phase chromatography is commonly employed.
Procedure:
-
The supernatant from the tissue preparation can be directly injected or further diluted with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection to protect the HPLC column.
HPLC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: Mass Spectrometry (MS) is preferred for its specificity and sensitivity. An electrochemical detector (ED) can also be used.
Caption: Workflow for HPLC analysis of MMH.
Colorimetric Assay
This method is based on the reaction of MMH with a chromogenic agent to produce a colored product that can be quantified using a spectrophotometer. This method is generally less sensitive and specific than chromatographic techniques but can be useful for rapid screening.
Reagents:
-
Phosphomolybdic acid solution
-
0.1 M Hydrochloric acid (HCl)
Procedure:
-
Transfer a known volume of the tissue supernatant to a test tube.
-
Add 0.1 M HCl to the sample.
-
Add the phosphomolybdic acid solution.
-
Heat the mixture in a water bath (e.g., at 87°C for 50 minutes).
-
Cool the sample to room temperature.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (e.g., 730 nm) using a spectrophotometer.
-
Quantify the MMH concentration using a calibration curve prepared with MMH standards.
MMH-Induced Cytotoxicity Signaling Pathway
MMH is known to induce cellular toxicity primarily through the generation of oxidative stress and subsequent mitochondrial damage. The highly reactive nature of MMH can lead to the production of reactive oxygen species (ROS), which in turn can damage cellular macromolecules, including lipids, proteins, and DNA. This oxidative stress can trigger the mitochondrial permeability transition, leading to the release of pro-apoptotic factors and ultimately, cell death.
Caption: Putative signaling pathway of MMH-induced cytotoxicity.
References
- 1. Monomethylhydrazine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. UHPLC-fluorescence method for the determination of trace levels of hydrazine in allopurinol and its formulations: Validation using total-error concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantitative determination of microcystin-LR and its glutathione metabolites in rat liver by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2016-361 [excli.de]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Using gyromitrin to induce experimental seizures in rodents
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Application Notes and Protocols for Cell Culture Assays to Determine Gyromitrin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gyromitrin is a mycotoxin found in several species of the fungal genus Gyromitra, most notably the false morel, Gyromitra esculenta. Upon ingestion, this compound is hydrolyzed into the highly toxic and volatile compound monomethylhydrazine (MMH).[1][2] MMH is known to be hepatotoxic and neurotoxic, and has been shown to be carcinogenic in animal studies.[1][2] The primary mechanisms of its toxicity involve the inhibition of pyridoxal 5'-phosphate, a crucial cofactor for enzymes like GABA transaminase, leading to neurological symptoms, and the generation of reactive methyl radicals that cause oxidative stress and liver damage.[1][3]
These application notes provide detailed protocols for assessing the cytotoxicity of this compound and its metabolite MMH in vitro using common cell culture assays. The described methods will enable researchers to quantify the effects of these toxins on cell viability, membrane integrity, and apoptosis. Given that this compound primarily targets the liver, hepatocyte cell lines such as HepG2, AML12, or THLE-2 are recommended for these assays.[4][5]
Data Presentation
While extensive in vivo toxicity data (LD50 values) for this compound is available from animal studies, there is a notable lack of publicly available in vitro cytotoxicity data, such as IC50 values, for this compound or MMH in cultured cell lines. The tables below are provided as templates for researchers to populate with their own experimental data.
Table 1: In Vivo LD50 Data for this compound
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Mice | Oral | 244 | [1] |
| Rabbits | Oral | 50-70 | [1] |
| Humans (estimated) | Oral | 30-50 | [1] |
Table 2: Template for In Vitro Cytotoxicity Data of this compound/MMH
| Cell Line | Assay | Compound | Incubation Time (hours) | IC50 (µM) |
| e.g., HepG2 | MTT | This compound | 24 | Data to be determined |
| e.g., HepG2 | MTT | This compound | 48 | Data to be determined |
| e.g., HepG2 | MTT | MMH | 24 | Data to be determined |
| e.g., HepG2 | MTT | MMH | 48 | Data to be determined |
| e.g., HepG2 | LDH Release | This compound | 24 | Data to be determined |
| e.g., HepG2 | LDH Release | MMH | 24 | Data to be determined |
Table 3: Template for Apoptosis Analysis of this compound/MMH Treated Cells
| Cell Line | Treatment (Compound, Conc.) | Incubation Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| e.g., HepG2 | This compound, X µM | 24 | Data to be determined | Data to be determined |
| e.g., HepG2 | MMH, Y µM | 24 | Data to be determined | Data to be determined |
| e.g., HepG2 | Vehicle Control | 24 | Data to be determined | Data to be determined |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Complete culture medium
-
This compound or MMH
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound or MMH in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared toxin dilutions. Include a vehicle control (medium with the solvent used to dissolve the toxin).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Hepatocyte cell line
-
Complete culture medium
-
This compound or MMH
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
After 24 hours, treat the cells with various concentrations of this compound or MMH. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (from the kit) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution (from the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the experimental wells relative to the controls.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Hepatocyte cell line
-
This compound or MMH
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Binding buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound or MMH for a specified time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or as recommended by the kit manufacturer).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
GABA Transaminase (GABA-T) Inhibition Assay
Given that a primary neurotoxic effect of MMH is the inhibition of GABA synthesis, an in vitro assay to measure the activity of GABA transaminase can provide mechanistic insights. This can be performed using purified enzyme or cell lysates.
Materials:
-
GABA transaminase (purified or from cell/tissue lysate)
-
This compound or MMH
-
GABA
-
α-ketoglutarate
-
NADP+
-
Succinic semialdehyde dehydrogenase (SSADH)
-
Potassium pyrophosphate buffer (pH 8.6)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, NADP+, and SSADH.
-
Add the GABA transaminase enzyme source (purified enzyme or cell lysate) to the wells of a 96-well plate.
-
Add various concentrations of this compound or MMH to the wells and pre-incubate for a defined period (e.g., 10-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding GABA to each well.
-
Immediately measure the increase in absorbance at 340 nm over time. The rate of NADP+ to NADPH conversion is proportional to the GABA-T activity.
-
Calculate the percentage of inhibition of GABA-T activity by this compound or MMH compared to an untreated control.
Visualizations
Caption: Metabolism of this compound and its pathways to hepatotoxicity and neurotoxicity.
Caption: A generalized workflow for conducting in vitro cytotoxicity assays for this compound.
Caption: The principle of differentiating cell populations using Annexin V and Propidium Iodide staining.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mmsl.cz [mmsl.cz]
- 3. This compound | Natural Toxin for Research (RUO) [benchchem.com]
- 4. A long term, non-tumorigenic rat hepatocyte cell line and its malignant counterpart, as tools to study hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suitability of hepatocyte cell lines HepG2, AML12 and THLE-2 for investigation of insulin signalling and hepatokine gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Effects of Gyromitrin on Cytochrome P450 Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gyromitrin is a mycotoxin found in several species of "false morel" mushrooms of the genus Gyromitra. Upon ingestion, this compound is unstable and is hydrolyzed into the toxic metabolite monomethylhydrazine (MMH)[1][2]. The toxicity of this compound is primarily attributed to MMH, which interferes with neurotransmitter synthesis, causes oxidative stress, and can lead to severe liver and kidney damage, neurological symptoms, and in some cases, death[1][3][4].
The metabolic pathway of this compound's toxic metabolites involves the cytochrome P450 (CYP450) enzyme system. Specifically, after this compound is hydrolyzed to N-methyl-N-formylhydrazine (MFH), MFH undergoes oxidative metabolism regulated by CYP450 enzymes. This process leads to the formation of reactive intermediates and methyl radicals, which are responsible for the observed liver necrosis[1][2]. Furthermore, studies have indicated that MMH and its precursors can interfere with CYP450 pathways and that N-methyl-N-formylhydrazine can lower the concentration of CYP450 in liver microsomes in animal models[3][5].
Given the central role of the CYP450 system in the bioactivation of this compound's metabolites and its importance in drug metabolism, it is crucial to characterize the interactions between this compound/its metabolites and specific CYP450 isoforms. These investigations are vital for understanding the full toxicological profile of this compound and for assessing potential drug-herb interactions.
This document provides detailed protocols for in vitro studies designed to evaluate the inhibitory and inductive effects of this compound and its primary metabolites (MFH and MMH) on major human cytochrome P450 enzymes.
Toxicological Data Summary
A summary of the acute toxicity (Median Lethal Dose, LD50) for this compound and its metabolite N-methyl-N-formylhydrazine (MFH) is presented below. This data highlights the significant toxicity of these compounds across different species.
| Compound | Species | Route | LD50 Value | Reference(s) |
| This compound | Human | Oral | 30-50 mg/kg (estimated) | [1] |
| Mouse | Oral | 244 mg/kg | [1] | |
| Rat | Oral | 320 mg/kg | [6] | |
| Rabbit | Oral | 50-70 mg/kg | [1][6] | |
| N-methyl-N-formylhydrazine (MFH) | Mouse | Oral | 118 mg/kg | [6] |
| Rat | Oral | 400 mg/kg | [6] |
This compound Metabolic Activation Pathway
The following diagram illustrates the metabolic conversion of this compound into its toxic metabolites and the involvement of the cytochrome P450 system in the bioactivation process that leads to hepatotoxicity.
Protocol 1: Cytochrome P450 Inhibition Assay
Objective: To determine the potential of this compound and its metabolites (MFH, MMH) to inhibit the activity of major human CYP450 isoforms (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2D6, and CYP3A4) in vitro.
Principle: This assay measures the half-maximal inhibitory concentration (IC50) of a test compound.[7][8] Human liver microsomes, a source of CYP450 enzymes, are incubated with an isoform-specific probe substrate, the test compound (this compound or metabolite), and a cofactor (NADPH). The rate of metabolite formation from the probe substrate is measured using LC-MS/MS. A reduction in metabolite formation compared to a vehicle control indicates inhibition.[8][9]
Materials and Reagents:
-
Human Liver Microsomes (pooled, mixed gender)
-
Test Compounds: this compound, N-methyl-N-formylhydrazine (MFH), Monomethylhydrazine (MMH)
-
CYP450 Isoform-Specific Probe Substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
Positive Control Inhibitors (e.g., α-Naphthoflavone for CYP1A2, Sertraline for CYP2B6, Sulfaphenazole for CYP2C9, Quinidine for CYP2D6, Ketoconazole for CYP3A4)
-
NADPH regenerating system (or NADPH)
-
Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile with internal standard (for reaction termination)
-
96-well plates, LC-MS/MS system
Experimental Workflow: CYP450 Inhibition Assay
Detailed Protocol:
-
Prepare Test Compound Plates: Serially dilute this compound, MFH, MMH, and positive control inhibitors in a solvent (e.g., DMSO) to create a range of concentrations (e.g., 0.1 to 100 µM).
-
Prepare Incubation Mixture: In a 96-well plate, add potassium phosphate buffer (pH 7.4), human liver microsomes (final concentration ~0.2-0.5 mg/mL), and the test compound dilutions. Include vehicle controls (solvent only) and positive controls.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add a pre-warmed mixture of the specific CYP450 probe substrate and the NADPH regenerating system to all wells to start the reaction. The final substrate concentration should be near its Km value.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding an equal volume of cold acetonitrile containing an appropriate internal standard (for LC-MS/MS analysis).
-
Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the formation of the specific metabolite.
-
Data Analysis:
-
Calculate the percent inhibition at each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration that causes 50% inhibition).
-
Data Presentation: CYP450 Inhibition Results
| Test Compound | CYP Isoform | Probe Substrate | IC50 (µM) |
| This compound | CYP1A2 | Phenacetin | [Insert Value] |
| CYP2B6 | Bupropion | [Insert Value] | |
| CYP2C9 | Diclofenac | [Insert Value] | |
| CYP2D6 | Dextromethorphan | [Insert Value] | |
| CYP3A4 | Midazolam | [Insert Value] | |
| MFH | CYP1A2 | Phenacetin | [Insert Value] |
| ... | ... | ... | |
| MMH | CYP1A2 | Phenacetin | [Insert Value] |
| ... | ... | ... |
Protocol 2: Cytochrome P450 Induction Assay
Objective: To determine if this compound or its metabolites induce the expression of key human CYP450 enzymes (CYP1A2, CYP2B6, CYP3A4).
Principle: Induction of CYP enzymes can lead to accelerated metabolism of co-administered drugs, potentially reducing their efficacy.[10][11] This assay uses cryopreserved primary human hepatocytes, which are considered the gold standard for in vitro induction studies as they contain the necessary nuclear receptors (e.g., AhR, PXR, CAR) and regulatory machinery.[12][13] Hepatocytes are treated with the test compound for 48-72 hours. Induction is then quantified by measuring either the catalytic activity of the specific CYP isoform or the change in its mRNA levels via qPCR.
Materials and Reagents:
-
Cryopreserved Primary Human Hepatocytes (from at least three different donors)
-
Hepatocyte culture medium and supplements
-
Collagen-coated culture plates (e.g., 48- or 96-well)
-
Test Compounds: this compound, MFH, MMH
-
Positive Control Inducers: Omeprazole (for CYP1A2), Phenobarbital (for CYP2B6), Rifampicin (for CYP3A4)
-
Negative Control (Vehicle, e.g., DMSO)
-
Reagents for measuring CYP activity (probe substrates, see Protocol 1) or reagents for RNA extraction and qPCR (primers, polymerase, etc.)
Experimental Workflow: CYP450 Induction Assay
Detailed Protocol:
-
Hepatocyte Plating: Thaw and plate cryopreserved human hepatocytes onto collagen-coated plates according to the supplier's instructions. Culture the cells until a confluent monolayer is formed.
-
Compound Treatment: Prepare treatment media containing various concentrations of this compound, MFH, MMH, positive controls, and a vehicle control.
-
Incubation: Remove the culture medium from the hepatocytes and replace it with the treatment media. Incubate the cells for 48 to 72 hours at 37°C in a humidified incubator. The treatment medium should be refreshed every 24 hours.
-
Cytotoxicity Assessment: Before endpoint analysis, assess cell viability (e.g., using an MTT or LDH assay) to ensure that the observed effects are not due to cytotoxicity.
-
Endpoint Measurement:
-
For mRNA Analysis (qPCR): a. Wash the cells with phosphate-buffered saline (PBS). b. Lyse the cells and extract total RNA using a suitable kit. c. Perform reverse transcription quantitative PCR (RT-qPCR) using validated primers for the target CYP genes (CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene (e.g., GAPDH) for normalization.
-
For Enzyme Activity Analysis: a. Wash the cell monolayer to remove the treatment medium. b. Add incubation buffer containing a specific probe substrate for each CYP isoform of interest. c. Incubate for a specified time, then collect the supernatant for LC-MS/MS analysis of metabolite formation as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the fold induction of mRNA or activity for each treatment group relative to the vehicle control group.
-
Plot the fold induction against the test compound concentration to determine the maximum induction (Emax) and the concentration that produces 50% of the maximum effect (EC50).
-
Data Presentation: CYP450 Induction Results
| Test Compound | CYP Isoform | Endpoint | Emax (Fold Induction) | EC50 (µM) |
| This compound | CYP1A2 | mRNA / Activity | [Insert Value] | [Insert Value] |
| CYP2B6 | mRNA / Activity | [Insert Value] | [Insert Value] | |
| CYP3A4 | mRNA / Activity | [InsertValue] | [Insert Value] | |
| MFH | CYP1A2 | mRNA / Activity | [Insert Value] | [Insert Value] |
| ... | ... | ... | ... | |
| MMH | CYP1A2 | mRNA / Activity | [Insert Value] | [Insert Value] |
| ... | ... | ... | ... |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Gyromitra esculenta - Wikipedia [en.wikipedia.org]
- 3. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The most dreadful mushroom toxins: a review of their toxicological mechanisms, chemical structural characteristics, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C4H8N2O | CID 9548611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mmsl.cz [mmsl.cz]
- 7. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 8. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Cytochrome P450 Induction Assay — MB Biosciences [mbbiosciences.com]
- 12. bioivt.com [bioivt.com]
- 13. Validation of in vitro methods for human cytochrome P450 enzyme induction: Outcome of a multi-laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in gyromitrin LC-MS/MS analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of gyromitrin.
Troubleshooting Guides
This section addresses common issues encountered during this compound analysis, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing significant signal suppression for my this compound peak. What are the likely causes and how can I mitigate this?
A1: Signal suppression, a common matrix effect in LC-MS/MS, can lead to inaccurate quantification. In the analysis of this compound from mushroom matrices, ion suppression has been observed to be between 17-23%[1].
Potential Causes:
-
Co-eluting Matrix Components: Compounds in the mushroom extract can compete with this compound for ionization in the MS source, reducing its signal intensity[2].
-
High Sample Concentration: Injecting a sample that is too concentrated can overwhelm the ionization source[3].
-
Inadequate Sample Cleanup: Residual matrix components from an inefficient extraction and cleanup process are a primary cause of ion suppression.
Solutions:
-
Optimize Sample Preparation: Employ a robust sample preparation method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to effectively remove interfering matrix components. A detailed protocol is provided in the "Experimental Protocols" section.
-
Sample Dilution: If the this compound concentration is sufficiently high, diluting the sample extract can reduce the concentration of co-eluting matrix components and alleviate ion suppression[3].
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for the matrix effect as the standards and samples will experience similar levels of suppression[1][2].
-
Chromatographic Separation: Modify your LC method to better separate this compound from interfering matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry[4].
Q2: My this compound peak shape is poor (e.g., tailing, fronting, or split). What should I investigate?
A2: Poor peak shape can compromise the accuracy and precision of your results. The FDA has noted that this compound can exhibit co-elution of two peaks and that acidic mobile phases can degrade the analyte, affecting peak shape and response[1].
Potential Causes & Solutions:
-
Column Contamination or Degradation:
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may be contaminated or degraded and require replacement[4]. A guard column can help protect the analytical column.
-
-
Inappropriate Mobile Phase pH: this compound is unstable in acidic conditions[1].
-
Solution: Avoid acidic mobile phase additives like formic or acetic acid. A mobile phase of water and methanol has been shown to provide reproducible peak shapes for this compound[1].
-
-
Injection of Sample in a Stronger Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: If possible, reconstitute the final extract in the initial mobile phase.
-
-
Co-eluting Isomers or Degradants: The presence of closely eluting compounds can affect peak shape.
-
Solution: Optimize the chromatographic method to improve resolution.
-
Q3: I am experiencing low recovery of this compound after my QuEChERS extraction. What are the possible reasons and how can I improve it?
A3: Low recovery indicates that a significant amount of the analyte is being lost during the sample preparation process. For this compound, recoveries between 81-106% have been achieved using a modified QuEChERS method[1].
Potential Causes & Solutions:
-
Incomplete Extraction from the Matrix:
-
Analyte Degradation: this compound is sensitive to acidic conditions[1].
-
Solution: Use a non-buffered or buffered at a neutral pH QuEChERS method. The original, non-acidic QuEChERS method is recommended for this compound[1].
-
-
Incorrect Salt Addition: Adding the extraction salts directly to the dry sample before the solvent can lead to clumping and reduced recovery[3].
-
Solution: Always add the acetonitrile to the sample and mix before adding the QuEChERS salts[7].
-
-
Loss During Phase Separation: An incomplete separation of the organic and aqueous layers can lead to loss of the acetonitrile extract containing this compound.
-
Solution: Ensure proper centrifugation time and speed to achieve a clean phase separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the principle of the QuEChERS method for this compound extraction?
A1: The QuEChERS method involves two main steps:
-
Extraction and Partitioning: The sample (e.g., mushroom tissue) is first homogenized and then extracted with an organic solvent, typically acetonitrile. The addition of salts, such as magnesium sulfate and sodium chloride, induces phase separation between the aqueous components of the sample and the acetonitrile layer, partitioning the moderately polar this compound into the acetonitrile[1][7].
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup (Optional but Recommended): An aliquot of the acetonitrile extract is then mixed with a combination of sorbents to remove interfering matrix components. For general mycotoxin analysis, a combination of primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences like fats, is often used. However, for this compound analysis from mushrooms, a simple salting-out extraction without a dSPE cleanup step has been shown to be effective, with the sample extract being directly injected into the LC-MS/MS system[1].
Q2: How do I assess the extent of matrix effects in my this compound analysis?
A2: The matrix effect can be quantitatively assessed by comparing the slope of the calibration curve prepared in a clean solvent with the slope of the matrix-matched calibration curve. The percentage of matrix effect (%ME) can be calculated using the following formula[1]:
%ME = (Slopematrix-matched / Slopesolvent) x 100
-
A %ME value of 100% indicates no matrix effect.
-
A value less than 100% indicates ion suppression.
-
A value greater than 100% indicates ion enhancement.
For example, in a study on this compound in mushrooms, matrix effects of 77%, 80%, and 83% were observed in three different blank mushroom samples, indicating significant ion suppression[1].
Q3: Can I use a derivatization agent to improve the detection of this compound?
A3: Yes, derivatization has been used as a strategy for this compound analysis. One method involves the acid hydrolysis of this compound to monomethylhydrazine (MMH), followed by derivatization with reagents like 2,4-dinitrobenzaldehyde or pentafluorobenzoyl chloride for analysis by UHPLC-DAD or GC-MS, respectively[8][9]. This approach can improve sensitivity and chromatographic properties. However, it adds extra steps to the sample preparation process and does not directly measure the intact this compound molecule. For direct LC-MS/MS analysis, derivatization is not necessary.
Q4: Are there alternative cleanup methods to dSPE for this compound analysis?
A4: While the direct injection of the QuEChERS extract is often sufficient for this compound analysis in mushrooms, for more complex matrices or to further reduce matrix effects, other cleanup techniques can be considered:
-
Solid-Phase Extraction (SPE): Cartridge-based SPE can provide a more thorough cleanup than dSPE. A C18 or a mixed-mode sorbent could be evaluated for its ability to retain this compound while allowing interfering compounds to be washed away.
-
Pass-Through Cleanup: Specialty cartridges are available that are designed to remove specific matrix components (e.g., fats, pigments) while allowing the analyte to pass through unretained.
Quantitative Data Summary
The following table summarizes the quantitative data on matrix effects and recovery for this compound analysis in mushroom matrices as reported in the FDA Laboratory Information Bulletin LIB 4659[1].
| Parameter | Matrix 1 (Baby Bella) | Matrix 2 (Whole White) | Matrix 3 (Portabella) |
| Matrix Effect (%) | 77 | 80 | 83 |
| Recovery at 0.4 µg/g (%) | 106 | 104 | 101 |
| Recovery at 4 µg/g (%) | 98 | 96 | 95 |
| Recovery at 40 µg/g (%) | 81 | 82 | 84 |
| RSD (%) | ≤ 8 | ≤ 8 | ≤ 8 |
Experimental Protocols
Protocol 1: Modified QuEChERS Extraction for this compound in Mushrooms
This protocol is adapted from the FDA Laboratory Information Bulletin LIB 4659[1].
1. Sample Homogenization: a. Weigh a representative portion of the mushroom sample. b. Homogenize the sample to a uniform consistency. For fresh mushrooms, a high-speed blender can be used. For dried mushrooms, a grinder is suitable.
2. Extraction: a. Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 5 mL of purified water to the tube and vortex briefly to disperse the sample. c. Add 10 mL of acetonitrile to the tube. d. Cap the tube and shake vigorously for 10 minutes. A mechanical shaker is recommended for consistency.
3. Salting-Out/Partitioning: a. Add a QuEChERS salt packet containing 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium chloride (NaCl) to the tube. b. Immediately cap the tube and shake vigorously for 1 minute until the salt is fully dispersed. c. Centrifuge the tube at ≥3000 x g for 5 minutes to separate the layers.
4. Sample Analysis: a. Carefully collect an aliquot from the upper acetonitrile layer. b. The extract can be directly injected into the LC-MS/MS system. If necessary, the extract can be filtered through a 0.22 µm syringe filter before injection.
Protocol 2: Evaluation of Matrix Effects
-
Prepare a this compound Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in acetonitrile to prepare a stock solution of known concentration.
-
Prepare Solvent-Based Calibration Standards: Serially dilute the stock solution with acetonitrile to prepare a set of calibration standards at different concentration levels (e.g., 10, 25, 50, 100, 250, 500, and 1000 ng/mL).
-
Prepare Matrix-Matched Calibration Standards: a. Obtain a blank mushroom sample that is free of this compound. b. Process the blank mushroom sample using the Modified QuEChERS Extraction protocol described above. c. Use the resulting blank mushroom extract to serially dilute the this compound stock solution to the same concentration levels as the solvent-based standards.
-
Analyze Standards and Calculate Slopes: a. Analyze both sets of calibration standards (solvent-based and matrix-matched) by LC-MS/MS. b. Construct calibration curves for each set by plotting the peak area versus concentration. c. Determine the slope of the linear regression for each calibration curve.
-
Calculate the Percentage Matrix Effect (%ME): Use the formula provided in FAQ #2 to calculate the %ME.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. fda.gov [fda.gov]
- 2. LC-MS/MS: Method of Choice for Efficient Multi-Mycotoxin Analysis [food.r-biopharm.com]
- 3. hawach.com [hawach.com]
- 4. agilent.com [agilent.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cms.mz-at.de [cms.mz-at.de]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
Improving the stability of gyromitrin during sample preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the stability of gyromitrin during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A: this compound (acetaldehyde N-methyl-N-formylhydrazone) is a toxic and carcinogenic compound found in several species of Gyromitra mushrooms, often referred to as "false morels"[1]. It is notoriously unstable and can be readily hydrolyzed to the highly toxic and volatile compound monomethylhydrazine (MMH)[1]. This instability poses a significant challenge during sample collection, storage, extraction, and analysis, as the degradation of this compound can lead to inaccurate quantification and misinterpretation of toxicological data.
Q2: What are the main factors that affect this compound stability?
A: The primary factors affecting this compound stability are:
-
pH: this compound is particularly unstable in acidic conditions, which readily catalyze its hydrolysis to MMH[1][2].
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. It is also a volatile compound, and its concentration can decrease upon heating[3].
-
Solvent: The choice of solvent can influence this compound stability. For instance, using acidic mobile phase modifiers in LC-MS/MS analysis can lead to its degradation on-column[2].
-
Air Oxidation: this compound is sensitive to air oxidation.
Q3: What are the recommended storage conditions for samples containing this compound?
A: To minimize degradation, it is recommended to store samples frozen (at -20°C or lower) in airtight containers as soon as possible after collection. Samples should be protected from light and repeated freeze-thaw cycles should be avoided.
Q4: Which analytical techniques are most suitable for this compound analysis?
A: Due to its instability, direct analysis of this compound can be challenging. Currently, the most reliable methods are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique allows for the direct analysis of the intact this compound molecule with high sensitivity and selectivity[2].
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method typically involves the acid hydrolysis of this compound to MMH, followed by derivatization of MMH to a more stable and less polar compound for GC-MS analysis[1][3].
Troubleshooting Guides
LC-MS/MS Analysis of this compound
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no this compound signal | This compound degradation during sample preparation or analysis. | • Check pH of extraction solvent: Ensure the extraction solvent is neutral or slightly basic. Avoid acidic conditions. • Avoid acidic mobile phase: Use a mobile phase without acidic additives like formic acid. A neutral mobile phase is preferable for this compound stability[2]. • Sample storage: Verify that samples were stored properly at low temperatures and protected from light. |
| Poor peak shape (tailing or fronting) | Co-elution with interfering compounds or issues with the chromatographic column. | • Optimize chromatography: Adjust the gradient and flow rate. • Use a guard column: This can protect the analytical column from matrix components. • Check for column degradation: The column may need to be replaced. |
| Inconsistent results/poor reproducibility | Incomplete extraction or variable degradation of this compound. | • Homogenize samples thoroughly: Ensure a representative sample is taken for extraction. • Standardize extraction time and temperature: Maintain consistent conditions for all samples. • Use an internal standard: This can help to correct for variations in extraction efficiency and instrument response. |
| Matrix effects (ion suppression or enhancement) | Co-eluting matrix components interfering with the ionization of this compound. | • Dilute the sample extract: This can reduce the concentration of interfering compounds. • Improve sample cleanup: Utilize solid-phase extraction (SPE) or other cleanup techniques to remove matrix interferences. • Use a matrix-matched calibration curve: This can help to compensate for matrix effects[2]. |
GC-MS Analysis of this compound (as MMH derivative)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low derivatization yield of MMH | Incomplete hydrolysis of this compound to MMH or inefficient derivatization reaction. | • Optimize hydrolysis conditions: Ensure complete conversion of this compound to MMH by adjusting acid concentration, temperature, and reaction time. • Optimize derivatization: Adjust the amount of derivatizing agent, reaction temperature, and time. Ensure the reaction is performed in an anhydrous environment if required by the reagent. |
| Presence of interfering peaks | Impurities in the derivatizing agent or side reactions. | • Use high-purity derivatizing agent. • Perform a reagent blank: Analyze the derivatizing agent alone to identify any impurity peaks. • Optimize cleanup steps: Use liquid-liquid extraction or SPE to remove interferences before or after derivatization. |
| Poor peak shape of the MMH derivative | Active sites in the GC system (inlet, column). | • Use a deactivated inlet liner and replace it regularly. • Ensure the GC column is properly conditioned and of high quality. • Trim the front end of the column to remove any active sites. |
| Thermal degradation of the derivative | High injector or transfer line temperature. | • Optimize the temperatures of the GC inlet and transfer line to prevent degradation of the derivative. |
Quantitative Data on this compound Stability
While specific kinetic data on this compound degradation under a wide range of conditions is limited in the public domain, the following table summarizes qualitative and semi-quantitative findings from the literature. Researchers should perform their own stability studies under their specific experimental conditions.
| Condition | Observation | Recommendation | Reference |
| Acidic pH (e.g., stomach acid) | Rapid hydrolysis to N-methyl-N-formylhydrazine (MFH) and then to monomethylhydrazine (MMH). | Avoid acidic conditions during extraction and analysis. Use neutral or slightly basic solvents. | [1][2] |
| Neutral/Basic pH | More stable compared to acidic conditions. | Maintain neutral or slightly basic pH during sample preparation. | [2] |
| Elevated Temperature (e.g., boiling) | Significant loss due to volatilization and degradation. Boiling in water can remove a substantial amount of this compound. | Process samples at low temperatures. Avoid heating steps unless intentionally hydrolyzing to MMH. | [3] |
| Drying | Prolonged air drying can reduce this compound levels. | If analyzing for this compound, minimize drying time or use lyophilization. If removing the toxin is the goal, drying can be effective. | [1] |
| Storage at -20°C | Generally considered stable for short to medium-term storage. | Store samples at -20°C or below in airtight containers. | |
| Acetonitrile (ACN) | Commonly used as an extraction solvent, generally provides good stability for a limited time. | Use ACN for extraction and analyze samples promptly. | [2] |
| Methanol (MeOH) | Also used as an extraction solvent. | Similar to ACN, analyze samples promptly after extraction. | |
| Water | This compound is water-soluble, but aqueous solutions may be less stable over time. | If using water for extraction, keep the solution cold and analyze quickly. | [1] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Intact this compound using a QuEChERS-based Extraction
This protocol is adapted from a method developed for the determination of this compound in mushrooms[2].
1. Sample Homogenization:
- Freeze the mushroom sample with liquid nitrogen or dry ice and homogenize to a fine powder using a blender.
2. Extraction:
- Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
- Cap the tube and vortex vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA).
- Vortex for 30 seconds.
- Centrifuge at 10000 rpm for 5 minutes.
4. Sample Analysis:
- Take the supernatant and dilute it with an appropriate solvent (e.g., acetonitrile/water 50:50, v/v) if necessary.
- Inject an aliquot into the LC-MS/MS system.
- LC Conditions: Use a C18 column with a mobile phase of water and acetonitrile (without acidic modifiers). A gradient elution is typically used.
- MS/MS Conditions: Use electrospray ionization (ESI) in positive mode. Monitor the appropriate precursor and product ion transitions for this compound.
Protocol 2: GC-MS Analysis of this compound via MMH Derivatization
This protocol is based on the principle of hydrolyzing this compound to MMH and then derivatizing MMH for GC-MS analysis[1][3].
1. Sample Homogenization:
- Homogenize the mushroom sample as described in Protocol 1.
2. Acid Hydrolysis:
- Weigh an appropriate amount of the homogenized sample into a reaction vial.
- Add a known volume of acidic solution (e.g., hydrochloric acid).
- Heat the mixture at a controlled temperature (e.g., 80°C) for a specific duration to ensure complete hydrolysis of this compound to MMH.
3. Derivatization:
- Cool the reaction mixture to room temperature.
- Neutralize the solution with a suitable base.
- Add the derivatizing agent (e.g., pentafluorobenzoyl chloride in an organic solvent).
- Vortex and allow the reaction to proceed at a controlled temperature and time.
4. Extraction of the Derivative:
- Perform a liquid-liquid extraction to transfer the derivatized MMH into an organic solvent (e.g., hexane or toluene).
- Wash the organic layer with water to remove any remaining reagents.
- Dry the organic layer over anhydrous sodium sulfate.
5. Sample Analysis:
- Concentrate the extract to a suitable volume.
- Inject an aliquot into the GC-MS system.
- GC Conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the separation of the derivatized MMH from other matrix components.
- MS Conditions: Use electron ionization (EI) and monitor the characteristic ions of the derivatized MMH.
Visualizations
Caption: this compound degradation pathway.
Caption: MMH mechanism of toxicity via GABA synthesis inhibition.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
References
Troubleshooting peak tailing in gyromitrin gas chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of gyromitrin, focusing specifically on the prevalent problem of peak tailing.
Troubleshooting Guides
Question: Why am I observing significant peak tailing for my this compound analysis?
Peak tailing in the gas chromatography of this compound is a common issue that can compromise the accuracy and sensitivity of your results.[1][2] This phenomenon, where the peak's trailing edge is drawn out, is often due to the chemical nature of this compound and its hydrolysis product, monomethylhydrazine (MMH).[3] MMH is a polar and highly reactive compound that can interact with active sites within the GC system.[4][5] These interactions delay the elution of a portion of the analyte molecules, leading to asymmetrical peaks.
The primary causes of peak tailing in this compound analysis include:
-
Active Sites in the GC System: The primary cause of peak tailing for polar and reactive compounds like MMH is the interaction with active silanol groups on the surfaces of the inlet liner, glass wool packing, and the column itself.[1][2][4][6]
-
Column Contamination: Accumulation of non-volatile residues from previous injections at the head of the column can create an active surface, leading to peak tailing.[1][3]
-
Improper Column Installation: A poorly cut column, incorrect installation depth in the inlet or detector, or the presence of dead volumes can disrupt the sample flow path, causing turbulence and peak tailing.[1][7][8]
-
Inadequate Derivatization: this compound is often hydrolyzed to MMH and then derivatized to increase its volatility and reduce its polarity. Incomplete derivatization can leave the highly polar MMH to interact with the system.
-
Method Parameters: Suboptimal parameters such as incorrect inlet temperature, carrier gas flow rate, or a mismatch between the solvent and stationary phase polarity can contribute to peak tailing.[6]
Below is a systematic workflow to diagnose and resolve peak tailing in your this compound analysis.
Troubleshooting Workflow for Peak Tailing in this compound GC Analysis
Frequently Asked Questions (FAQs)
Q1: What is the first thing I should check if I suddenly see peak tailing for all my compounds, including the this compound derivative?
A1: If all peaks in your chromatogram suddenly begin to tail, the issue is likely a physical disruption in the sample flow path rather than a chemical interaction specific to your analyte.[9][10] Start by checking the following:
-
Column Installation: Ensure the column is properly installed in the inlet and detector. A poor cut on the column end or incorrect insertion depth can create dead volume and cause peak tailing.[1][7][8]
-
Leaks: Check for leaks at the inlet, particularly around the septum and column fittings. Leaks can disrupt the carrier gas flow and lead to peak shape issues.
-
Inlet Liner: Inspect the inlet liner for cracks or breakage.
Q2: I only observe peak tailing for the this compound derivative peak. What is the most likely cause?
A2: When only a specific active compound's peak is tailing, the cause is almost certainly a chemical interaction between the analyte and active sites in the system.[4][9] For the this compound derivative (and any unreacted MMH), this is most likely due to:
-
Active Inlet Liner: The primary suspect is an active inlet liner. Standard glass liners have exposed silanol groups that will strongly interact with the polar MMH. Using a deactivated liner, preferably a base-deactivated one, is crucial for analyzing amines and hydrazines.[4][11]
-
Column Contamination: The inlet end of your column may have become active due to the accumulation of non-volatile sample matrix components. Trimming 5-10 cm from the front of the column can often resolve this.
-
Column Choice: The stationary phase of your column may not be ideal for this analysis. While a polar phase is generally suitable for polar analytes, strongly basic compounds like MMH may require a column with a base deactivation treatment.[5]
Illustrative Data on Peak Asymmetry Improvement
| Troubleshooting Action | Asymmetry Factor (Before) | Asymmetry Factor (After) |
| Replace standard liner with base-deactivated liner | 2.5 | 1.2 |
| Trim 10 cm from the column inlet | 1.9 | 1.3 |
| Condition column according to protocol | 1.7 | 1.4 |
| Optimize inlet temperature | 1.6 | 1.3 |
Note: The data in this table is for illustrative purposes to demonstrate the expected improvement in peak shape and is not derived from a specific experimental study.
Q3: What type of GC inlet liner is best for this compound analysis?
A3: Due to the polar and basic nature of monomethylhydrazine (the hydrolysis product of this compound), a base-deactivated inlet liner is highly recommended.[4] These liners have a surface treatment that neutralizes the acidic silanol groups, minimizing the secondary interactions that cause peak tailing. If a base-deactivated liner is not available, a high-quality, silanized (deactivated) liner is a suitable alternative. Using a liner with deactivated glass wool is also important to prevent interactions within the packing material.
Signaling Pathway of Peak Tailing
Interaction between MMH and active sites.
Experimental Protocols
Protocol 1: GC Inlet Maintenance for this compound Analysis
This protocol outlines the routine maintenance of the GC inlet to minimize active sites and prevent peak tailing. This should be performed regularly, with the frequency depending on sample throughput and cleanliness.
-
Cool Down the Inlet: Turn off the inlet heater and allow it to cool to a safe temperature (<50°C).
-
Depressurize the Inlet: Turn off the carrier gas flow to the inlet.
-
Remove the Septum Nut and Septum: Unscrew the septum nut and carefully remove the old septum using tweezers.
-
Remove the Inlet Liner: Carefully remove the inlet liner from the inlet.
-
Clean the Inlet: Use a lint-free swab lightly dampened with an appropriate solvent (e.g., methanol or acetone) to clean the inside surfaces of the inlet.
-
Install the New Liner: Wearing powder-free gloves, insert a new, base-deactivated liner.
-
Install a New O-ring: Place a new, high-temperature O-ring onto the liner if required by your instrument.
-
Install a New Septum: Place a new, pre-conditioned septum into the septum nut and tighten it according to the manufacturer's recommendations (do not overtighten).
-
Repressurize and Leak Check: Turn the carrier gas back on, and after the system pressurizes, perform a leak check.
-
Heat the Inlet: Restore the inlet to its operational temperature.
Protocol 2: Column Conditioning for a New Column Used for this compound Analysis
Proper column conditioning is essential to remove contaminants and ensure an inert surface, which is critical for analyzing reactive compounds like MMH.
-
Install the Column in the Inlet:
-
Ensure a clean, square cut on the column end.
-
Insert the column into the inlet to the correct depth as specified by your instrument manufacturer.
-
Tighten the column nut.
-
Do not connect the column to the detector.
-
-
Purge the Column:
-
Temperature Programmed Conditioning:
-
Set the initial oven temperature to 40°C.
-
Program the oven to ramp at 10°C/min to 20°C above the maximum operating temperature of your analytical method, or to the column's maximum isothermal temperature limit, whichever is lower.[5][13]
-
Hold at this temperature for 1-2 hours. For polar columns, a longer conditioning time may be necessary.
-
-
Cool and Connect to Detector:
-
Cool the oven down.
-
Connect the column to the detector, ensuring a proper connection and no leaks.
-
-
Final Bake-out:
-
Re-run the temperature program and hold at the maximum temperature for another 30-60 minutes to condition the detector connection.
-
-
Equilibrate and Test:
-
Cool the oven to the initial method temperature and allow the baseline to stabilize before running samples.
-
Protocol 3: Sample Derivatization (Acid Hydrolysis and PFBCl Derivatization)
This is a generalized protocol based on a common method for this compound analysis.[14]
-
Sample Preparation: A known weight of dried mushroom tissue is homogenized.
-
Acid Hydrolysis: The homogenized sample is subjected to acid hydrolysis (e.g., with sulfuric acid) to convert this compound to monomethylhydrazine (MMH).[14]
-
Neutralization and Extraction: The reaction mixture is neutralized, and the MMH is extracted into an organic solvent.
-
Derivatization: The extracted MMH is derivatized using pentafluorobenzoyl chloride (PFBCl) in the presence of a base to form a stable, less polar, and more volatile derivative suitable for GC analysis.[14]
-
Analysis: The resulting derivative is then analyzed by GC-MS or GC-ECD.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 4. Amines: Topaz or Base Deactivated Liners? [restek.com]
- 5. Analysis of Aqueous solution of Monomethyl Hydrazine[MMH] - Chromatography Forum [chromforum.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. silcotek.com [silcotek.com]
- 12. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 13. youtube.com [youtube.com]
- 14. drawellanalytical.com [drawellanalytical.com]
Minimizing gyromitrin degradation during analytical procedures.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing gyromitrin degradation during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during analysis?
A1: this compound (N'-ethylidene-N-methylformohydrazide) is a toxic and carcinogenic compound found in several species of Gyromitra fungi.[1] It is notoriously unstable and can easily hydrolyze to form monomethylhydrazine (MMH), a highly toxic and volatile compound.[1] This degradation can occur spontaneously at room temperature, upon heating, and particularly in acidic environments.[2] The instability of this compound poses a significant challenge for accurate quantification in analytical procedures, as degradation can lead to underestimation of its concentration.
Q2: What is the primary degradation pathway of this compound?
A2: The primary degradation pathway of this compound is hydrolysis. In the presence of acid or water, this compound hydrolyzes to N-methyl-N-formylhydrazine (MFH), which can then further degrade to the more stable and toxic monomethylhydrazine (MMH).[3] This process is significantly accelerated in acidic conditions.[1][4]
Q3: How can I prevent this compound degradation during sample storage?
A3: Proper storage is crucial to maintain the integrity of this compound in samples. It is recommended to store samples in a freezer at -20°C.[4] Samples should be stored in tightly sealed containers to prevent exposure to air and moisture, as this compound is sensitive to air oxidation.[2] For long-term storage, flash-freezing in liquid nitrogen and storage at -80°C is advisable.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detection of this compound | Sample degradation due to improper storage or handling. | Ensure samples are stored at or below -20°C in airtight containers. Minimize freeze-thaw cycles. |
| Degradation during extraction due to acidic conditions. | Use a neutral extraction method such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure without the addition of acid.[4] | |
| Degradation during analysis due to acidic mobile phase. | For LC-MS/MS analysis, use a mobile phase without acidic additives like formic acid. A neutral mobile phase has been shown to improve this compound stability and peak shape.[4] | |
| Poor or inconsistent peak shape (e.g., splitting, tailing) in LC-MS/MS | Co-elution of this compound isomers or degradation products. | Optimize chromatographic conditions. A C18 column can provide good separation. Ensure the mobile phase is neutral to prevent on-column degradation.[4] |
| Contamination of the LC-MS/MS system. | Regularly clean the ion source and check for system contamination. Run blank injections to ensure the system is clean before analyzing samples.[5] | |
| Low recovery of this compound | Incomplete extraction from the sample matrix. | Use a vigorous extraction method like a Geno/Grinder for efficient extraction.[4] |
| Matrix effects leading to ion suppression in LC-MS/MS. | Evaluate for matrix effects by comparing calibration curves in solvent and in a matrix-matched blank. If significant matrix effects are observed, use matrix-matched standards for quantification.[4] | |
| Degradation in the autosampler. | If possible, use a cooled autosampler to maintain the stability of the extracts before injection. | |
| High variability in replicate injections | Instability of this compound in the prepared extract. | Analyze samples as quickly as possible after extraction. If there is a delay, store extracts at low temperatures (e.g., 4°C) for a short period. |
| Inconsistent injection volume. | Ensure the autosampler is functioning correctly and performing consistent injections. |
Experimental Protocols
Protocol 1: this compound Extraction from Mushroom Samples using QuEChERS
This protocol is adapted from the FDA method for this compound analysis and is designed to minimize degradation by avoiding acidic conditions.[4]
Materials:
-
Mushroom sample (fresh or frozen)
-
50-mL polypropylene centrifuge tubes
-
Purified water
-
Acetonitrile
-
SPEX 2000 Geno/Grinder or equivalent homogenizer
-
Centrifuge
Procedure:
-
Weigh 2 ± 0.1 g of the homogenized mushroom sample into a 50-mL polypropylene centrifuge tube.
-
Add 5 mL of purified water to the tube and vortex briefly to disperse the sample.
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube tightly and shake vigorously for 10 minutes using a Geno/Grinder at 2,000 strokes/min.
-
Centrifuge the tube to separate the layers.
-
The top acetonitrile layer contains the extracted this compound. Carefully transfer this layer to a clean vial for analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for the LC-MS/MS analysis of this compound, emphasizing the use of a neutral mobile phase to prevent degradation.[4]
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
C18 reversed-phase column (e.g., Kinetex XB-C18, 2.6 µm, 100 x 2.1 mm)
LC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Precursor Ion (m/z): 101
-
Product Ions (m/z): 60 (quantification), 73 (confirmation), 58 (additional confirmation)
-
Optimize collision energy and other MS parameters for your specific instrument.
Visualizations
Caption: this compound degradation pathway.
Caption: Recommended analytical workflow.
References
Technical Support Center: Enhancing Low-Level Gyromitrin Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level gyromitrin detection.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound analysis experiments.
Question: Why am I seeing low or no signal for my this compound standards?
Answer: Several factors could contribute to a weak or absent signal for your this compound standards. Consider the following troubleshooting steps:
-
Standard Integrity: this compound is unstable and can degrade.[1] Ensure your this compound standard is fresh and has been stored correctly, typically at low temperatures and protected from light. Prepare working solutions fresh from a stock solution for each experiment.
-
Hydrolysis: this compound readily hydrolyzes to monomethylhydrazine (MMH), especially in the presence of acid.[1][2] If your sample preparation or mobile phase is too acidic, you may be detecting the hydrolysis product instead of this compound itself. Consider analyzing for MMH as well.
-
Derivatization Issues (if applicable): If you are using a derivatization method, ensure the derivatizing agent (e.g., 2,4-dinitrobenzaldehyde or pentafluorobenzoyl chloride) is fresh and the reaction conditions (temperature, incubation time, pH) are optimal.[1][3][4]
-
Instrumental Parameters: Verify the settings of your analytical instrument (e.g., GC-MS, LC-MS/MS). Check the injection volume, detector sensitivity, and mass spectrometer parameters (e.g., monitored ions, collision energy).
Question: My results show significant variability between replicate injections. What could be the cause?
Answer: Inconsistent results between replicate injections often point to issues with sample preparation, injection technique, or instrument stability.
-
Inhomogeneous Sample Extraction: Ensure your sample homogenization and extraction procedures are robust and reproducible. For solid samples like mushrooms, thorough grinding and efficient extraction are crucial.[3][5]
-
Injector Problems: Check the autosampler for proper functioning. Inspect the syringe for air bubbles or blockages. For manual injections, ensure a consistent injection volume and speed.
-
Instrument Equilibration: Allow the analytical system (e.g., LC or GC column) to equilibrate fully before starting your sample sequence. Fluctuations in temperature or pressure can lead to retention time and peak area variability.
-
Matrix Effects (LC-MS/MS): If you are analyzing complex matrices, co-eluting compounds can suppress or enhance the ionization of this compound, leading to inconsistent results.[5]
Question: What should I do if I observe signal suppression or enhancement in my LC-MS/MS analysis?
Answer: Signal suppression or enhancement, collectively known as matrix effects, is a common challenge in LC-MS/MS analysis of complex samples.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples.[5] This helps to compensate for the matrix effects.
-
Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components. However, ensure that the diluted concentration of this compound is still above the limit of detection.
-
Improved Sample Cleanup: Employ more rigorous sample cleanup techniques to remove interfering compounds. This could include solid-phase extraction (SPE) or liquid-liquid extraction.[4]
-
Isotope-Coded Derivatization: Using an isotope-coded derivatization strategy can help to reduce matrix effects and improve sensitivity.[6]
Question: I am detecting a peak at the expected retention time for this compound in my blank samples. What could be the source of this contamination?
Answer: Peak detection in blank samples indicates contamination in your analytical workflow.
-
Solvent and Reagent Purity: Ensure all solvents and reagents are of high purity and are free from contaminants that could interfere with your analysis.
-
Cross-Contamination: Prevent cross-contamination between samples by thoroughly cleaning glassware and autosampler vials. Run solvent blanks between samples to monitor for carryover.
-
Sample Preparation Contamination: If using SPE cartridges or other cleanup materials, ensure they are not a source of contamination by running a blank through the entire sample preparation process.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding sensitive this compound detection.
What is the most sensitive method for detecting low levels of this compound?
Modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer the highest sensitivity for this compound detection, with detection limits in the parts-per-billion (ppb) or ng/g range.[1][5] Derivatization of this compound or its hydrolysis product, monomethylhydrazine (MMH), can further enhance sensitivity.[3][4]
Why is derivatization often used in this compound analysis?
Derivatization is employed to:
-
Improve Sensitivity: Derivatizing agents can introduce moieties that enhance the detector response (e.g., electrophoric groups for electron capture detection in GC or easily ionizable groups for MS).[3][4]
-
Increase Volatility and Thermal Stability (for GC analysis): this compound itself is unstable. Derivatizing its hydrolysis product, MMH, can make it more suitable for GC analysis.[4][7]
-
Enhance Chromatographic Separation: Derivatization can alter the polarity of the analyte, leading to better peak shape and resolution.
What are the key considerations for sample preparation when analyzing for this compound?
-
Extraction Solvent: A mixture of water and an organic solvent like acetonitrile is commonly used for extraction.[5]
-
Homogenization: Thoroughly homogenize solid samples to ensure efficient extraction of the analyte.[3]
-
Acid Hydrolysis: To determine the total this compound content (including its precursors), acid hydrolysis is often performed to convert all related compounds to MMH, which is then derivatized and quantified.[1][4][7]
-
Cleanup: For complex matrices, a "salting-out" step or solid-phase extraction (SPE) may be necessary to remove interferences.[4][5]
Can I analyze for this compound directly, or should I analyze its hydrolysis product, monomethylhydrazine (MMH)?
Both approaches are valid, but they provide different information.
-
Direct this compound Analysis: This measures the amount of intact this compound in the sample. LC-MS/MS is well-suited for this.[5]
-
Analysis of MMH after Hydrolysis: This determines the total potential for MMH formation from this compound and its precursors. This is often done using GC-MS after derivatization.[4][7] The choice depends on the research question.
What are the typical limit of detection (LOD) and limit of quantification (LOQ) values for sensitive this compound detection methods?
The LOD and LOQ values vary depending on the analytical technique and matrix. The following table summarizes some reported values:
| Analytical Method | Derivatization Reagent | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | None | Mushroom | 13 ng/g | 39 ng/g | [5] |
| GC-MS | Pentafluorobenzoyl chloride | Mushroom (dry matter) | 0.3 µg/g | Not Reported | [1][4] |
| UPLC-MS/MS | Isotope-coded derivatization | Wastewater | 0.056–0.128 µg/L | 0.193–0.315 µg/L | [6] |
| TLC | None | Mushroom | 10 µg | Not Reported | [2] |
Experimental Protocols
1. Protocol: UHPLC-DAD Analysis of this compound after Derivatization with 2,4-Dinitrobenzaldehyde
This method is adapted from a study on the distribution of this compound in fungi.[3]
-
Sample Extraction:
-
Homogenize the mushroom sample.
-
Extract with a 50% water/acetonitrile solution.
-
Incubate in a water bath at 65°C for 60 minutes.
-
Perform a liquid-liquid extraction with a chloroform-isoamyl alcohol (24:1) mixture.
-
Collect the upper aqueous layer.
-
-
Derivatization:
-
To an aliquot of the aqueous extract, add a freshly prepared stock solution of 2,4-dinitrobenzaldehyde (2,4-DNB) in acetonitrile and a stock solution of 10% aqueous trifluoroacetic acid (TFA).
-
Incubate the reaction mixture at 40°C.
-
-
UHPLC-DAD Analysis:
-
Inject an aliquot of the derivatized sample into the UHPLC system.
-
Separate the analytes on a suitable C18 column.
-
Detect the derivatized products using a Diode Array Detector (DAD).
-
2. Protocol: LC-MS/MS Determination of this compound in Mushrooms
This method is based on an FDA laboratory information bulletin.[5]
-
Sample Extraction:
-
Weigh 2g of the homogenized mushroom sample.
-
Add 5 mL of water and 10 mL of acetonitrile.
-
Shake vigorously for 10 minutes.
-
Perform a salting-out step by adding salts like magnesium sulfate and sodium chloride.
-
Centrifuge and collect the upper acetonitrile layer.
-
-
LC-MS/MS Analysis:
-
Directly inject the acetonitrile extract into the LC-MS/MS system.
-
Use a suitable reversed-phase column for chromatographic separation.
-
Monitor at least two multiple reaction monitoring (MRM) transitions for positive identification of this compound.
-
Quantify using a matrix-matched calibration curve.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H8N2O | CID 9548611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. The most dreadful mushroom toxins: a review of their toxicological mechanisms, chemical structural characteristics, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Addressing co-eluting interferences in gyromitrin analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of gyromitrin.
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic analysis of this compound, with a focus on co-eluting interferences.
Issue 1: Poor Peak Shape or Splitting Peaks for this compound
Question: My this compound peak is showing tailing, fronting, or is split. What could be the cause and how can I fix it?
Answer:
Poor peak shape or splitting can be indicative of several issues, including co-elution with an interfering compound, problems with the analytical column, or inappropriate mobile phase conditions.[1]
Troubleshooting Steps:
-
Verify Co-elution:
-
Visual Inspection: Carefully examine the chromatogram for subtle shoulders on the this compound peak, which can suggest the presence of a co-eluting species.[2]
-
Peak Purity Analysis: If using a Diode Array Detector (DAD), assess the peak purity across the entire peak. A non-uniform UV spectrum indicates co-elution.[2] For mass spectrometry (MS) detection, acquire spectra across the peak; a change in the mass spectrum profile suggests co-elution.[2]
-
Inject a Standard: Inject a pure this compound standard to confirm if the issue is with the sample matrix or the analytical system.
-
-
Optimize Chromatographic Conditions:
-
Mobile Phase Modification: this compound is unstable under acidic conditions, which can lead to degradation and poor peak shape.[3] If your mobile phase contains acid (e.g., formic acid), consider removing it. A neutral mobile phase can significantly improve peak shape and stability.[3]
-
Gradient Alteration: Adjust the gradient slope to enhance separation between this compound and potential interferences. A shallower gradient can often improve resolution.
-
Change Organic Solvent: Switching the organic modifier in your mobile phase (e.g., from methanol to acetonitrile or vice versa) can alter selectivity and resolve co-eluting peaks.
-
-
Evaluate the Analytical Column:
-
Column Degradation: Over time, column performance can degrade, leading to poor peak shape. Assess the column's performance with a standard mixture. If performance is poor, try cleaning the column according to the manufacturer's instructions or replace it.
-
Alternative Stationary Phases: If co-elution persists, consider using a column with a different stationary phase chemistry to alter the separation selectivity.
-
Issue 2: Inconsistent Retention Time for this compound
Question: The retention time for my this compound peak is shifting between injections. What could be the problem?
Answer:
Retention time instability can be caused by a variety of factors, including issues with the HPLC system, column equilibration, or changes in the mobile phase.
Troubleshooting Steps:
-
System Check:
-
Column Equilibration:
-
Ensure the column is adequately equilibrated with the mobile phase before each injection. Insufficient equilibration is a common cause of retention time drift, especially at the beginning of a run sequence.[4]
-
-
Mobile Phase Preparation:
-
Consistency: Ensure the mobile phase is prepared consistently for each batch of analysis. Small variations in composition can lead to shifts in retention time.
-
Degassing: Properly degas the mobile phase to prevent bubble formation in the pump, which can cause flow inconsistencies.[5]
-
Frequently Asked Questions (FAQs)
Q1: I suspect an interference is co-eluting with this compound, but I cannot achieve baseline separation. How can I still accurately quantify this compound using LC-MS/MS?
A1: Even without baseline chromatographic separation, accurate quantification of this compound is possible using mass spectrometry by leveraging the selectivity of Multiple Reaction Monitoring (MRM).
-
Select Specific MRM Transitions: this compound will fragment into specific product ions. By monitoring at least two or three specific MRM transitions for this compound, you can enhance the selectivity of your measurement.[3] An interfering compound is unlikely to have the same precursor ion, the same product ions, and the same retention time.
-
Confirmation Ion Ratios: The ratio of the signal intensities of two different MRM transitions for a given compound should be constant. If the ratio for your peak in a sample matches that of a pure standard, it provides strong evidence that the peak is not significantly affected by a co-eluting interference.[3] For example, in one method, the ratio of the confirmation ion (m/z 101/73) to the quantification ion (m/z 101/60) was used for confirmation.[3]
Q2: What is the QuEChERS method and why is it recommended for this compound analysis in mushroom samples?
A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique widely used for the analysis of pesticides in food matrices, and it has been successfully applied to this compound extraction from mushrooms.[3][6]
-
Effectiveness: It involves a simple acetonitrile extraction and a salting-out step to partition the analytes from the aqueous phase and some matrix components.[3] This is followed by a dispersive solid-phase extraction (dSPE) step for cleanup.
-
Advantages: The method is fast, requires low solvent volumes, and provides good recoveries for a wide range of analytes, including the moderately polar this compound molecule.[3][6] Using the original, non-acidified QuEChERS protocol is beneficial for this compound analysis as it minimizes the risk of its degradation.[3]
Q3: How does this compound degrade, and how does this affect its analysis?
A3: this compound is unstable and readily hydrolyzes, especially in acidic conditions, to form N-methyl-N-formylhydrazine (MFH), which is further metabolized to the highly toxic monomethylhydrazine (MMH).[7][8]
-
Analytical Implications: This instability is a critical factor to consider during sample preparation and analysis. Acidic conditions in the sample extract or mobile phase can lead to the degradation of this compound, resulting in lower recoveries and inaccurate quantification.[3] Therefore, it is crucial to use neutral or slightly basic conditions when possible.
-
Indirect Analysis: Some methods indirectly quantify this compound by intentionally hydrolyzing it to MMH and then analyzing the MMH, often after derivatization to improve its chromatographic retention and detection.[7]
Data Presentation
Table 1: LC-MS/MS Method Validation Data for this compound in Spiked Mushroom Samples
| Spiking Level (µg/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| 0.4 | 81 - 106 | ≤ 8 |
| 4 | 81 - 106 | ≤ 8 |
| 40 | 81 - 106 | ≤ 8 |
Data summarized from a study using a QuEChERS extraction followed by LC-MS/MS analysis. The recovery data is based on n=18 samples analyzed over three different days.[3]
Experimental Protocols
Protocol 1: QuEChERS-based Extraction of this compound from Mushroom Samples
This protocol is adapted from the FDA's method for this compound determination.[3]
1. Sample Homogenization:
- Cut fresh mushroom samples into small pieces.
- Homogenize the samples with dry ice in a blender until a fine, uniform powder is obtained.
2. Extraction:
- Weigh 2 ± 0.1 g of the homogenized sample into a 50-mL polypropylene centrifuge tube.
- For spiked samples, add the appropriate volume of this compound standard solution, vortex briefly, and let stand for one hour at room temperature.
- Add 5 mL of purified water to each tube and vortex to disperse the sample.
- Add 10 mL of acetonitrile to each tube.
- Add the QuEChERS salt packet containing 4 g of anhydrous MgSO₄ and 1 g of NaCl.
- Shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
- Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2-mL dSPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA (primary secondary amine).
- Vortex for 30 seconds.
- Centrifuge at 13000 rpm for 2 minutes.
- The resulting supernatant is ready for LC-MS/MS analysis.
Mandatory Visualizations
This compound Hydrolysis Pathway
Caption: Hydrolysis of this compound to its toxic metabolite, monomethylhydrazine (MMH).
This compound Analysis Workflow
Caption: General workflow for the analysis of this compound in mushroom samples.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. fda.gov [fda.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | C4H8N2O | CID 9548611 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving reproducibility of gyromitrin quantification methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of gyromitrin. Our aim is to improve the reproducibility and accuracy of your experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound.
Issue 1: Low or No Recovery of this compound
-
Question: My analysis shows very low or no this compound in my samples, even in spiked controls. What could be the cause?
-
Answer: This is a common issue often related to the inherent instability of this compound. Here are the primary causes and solutions:
-
Acidic Conditions: this compound readily hydrolyzes to N-methyl-N-formylhydrazine (MFH) and subsequently to the highly volatile monomethylhydrazine (MMH) in acidic environments, such as those that can occur during sample extraction and analysis.[1] To mitigate this, avoid using acidic mobile phases or reagents during sample preparation. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, without the addition of acid, is a recommended approach to minimize degradation.[1]
-
Sample Handling and Storage: The volatile nature of this compound and its hydrolysis products can lead to losses. Ensure samples are processed and analyzed as quickly as possible. Store extracts in tightly sealed vials at low temperatures to minimize evaporation.
-
Inefficient Extraction: The extraction solvent and method play a crucial role. Acetonitrile has been shown to be effective for extracting this compound.[1] Vigorous shaking or homogenization can improve extraction efficiency.
-
Issue 2: Poor Reproducibility and Inconsistent Results
-
Question: I am observing significant variations in my results between replicate injections and different batches of samples. How can I improve reproducibility?
-
Answer: Inconsistent results can stem from several factors throughout the analytical workflow. Consider the following:
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Matrix Effects: The complex mushroom matrix can interfere with the ionization of this compound in the mass spectrometer, leading to either suppression or enhancement of the signal.[1] This can cause significant variability in quantification.
-
Solution: Employ matrix-matched calibration standards. This involves preparing your calibration standards in a blank mushroom extract that does not contain this compound to compensate for matrix effects.[1]
-
-
Inconsistent Sample Preparation: Ensure uniformity in your sample preparation procedure, including sample weight, solvent volumes, and extraction times.
-
Instrument Variability: Check for any issues with your analytical instrument, such as fluctuations in the pump flow rate or detector response. Regular maintenance and calibration are essential.
-
Issue 3: Chromatographic Problems (Peak Tailing, Splitting, or Broadening)
-
Question: My chromatograms show poor peak shapes for this compound, which affects integration and quantification. What should I do?
-
Answer: Poor peak shape is a common chromatographic issue that can often be resolved with the following adjustments:
-
Mobile Phase Composition: The pH and composition of the mobile phase can significantly impact peak shape. For this compound, a mobile phase of water and methanol without acid has been shown to provide reproducible peak shapes.[1]
-
Column Choice and Condition: The choice of HPLC/UHPLC column is critical. A C18 column is commonly used for this compound analysis.[1] Ensure the column is not degraded or contaminated. If you suspect column issues, try flushing it with a strong solvent or replacing it.
-
Injection Volume and Solvent: Injecting a large volume of a sample dissolved in a solvent much stronger than the mobile phase can lead to peak distortion. If possible, dissolve your sample in the initial mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method for this compound quantification?
A1: Currently, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is considered the most sensitive and selective method for the quantification of this compound.[1] It allows for accurate identification and quantification even at low concentrations. Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable option but often requires a derivatization step to improve the volatility and stability of this compound or its hydrolysis product, MMH.[2][3][4]
Q2: Why is derivatization sometimes necessary for this compound analysis?
A2: Derivatization is often employed in GC-MS methods to analyze this compound. Since this compound can degrade and its hydrolysis product, MMH, is highly polar and lacks a strong UV chromophore, derivatization is used to:
-
Increase the volatility and thermal stability of the analyte for GC analysis.
-
Improve the chromatographic properties and peak shape.
-
Enhance the sensitivity of detection. Common derivatizing agents include pentafluorobenzoyl chloride and 2,4-dinitrobenzaldehyde.[2][5][6]
Q3: How can I be sure that the peak I am seeing is this compound?
A3: For confident identification, especially when using MS detection, the following criteria should be met:
-
The retention time of the peak in your sample should match that of a certified this compound standard.
-
For MS/MS detection, at least two multiple reaction monitoring (MRM) transitions should be monitored. The ratio of the quantifier and qualifier ions in the sample should match that of the standard within an acceptable tolerance (e.g., ±20%).[1]
Q4: What are typical concentration ranges of this compound found in mushrooms?
A4: The concentration of this compound can vary significantly depending on the mushroom species, geographical location, and age of the mushroom. In fresh false morel mushrooms (Gyromitra esculenta), the this compound content can range from 40 to 732 mg/kg (wet weight).[1]
Quantitative Data Summary
The following tables summarize key performance parameters of different this compound quantification methods.
Table 1: Performance of LC-MS/MS Method for this compound Quantification
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.01 µg/g | [1] |
| Limit of Quantification (LOQ) | 0.03 µg/g | [1] |
| Linearity (R²) | > 0.995 | [1] |
| Recovery | 81 - 106% | [1] |
| Relative Standard Deviation (RSD) | ≤ 8% | [1] |
Table 2: Performance of GC-MS Method (with Derivatization) for this compound Quantification
| Parameter | Value | Reference |
| Limit of Detection (LOD) | ~12 pg/µL (of methylhydrazine derivative) | [3] |
| Precision (RSD) | < 10% | [2] |
Experimental Protocols
1. LC-MS/MS Method for this compound Quantification in Mushrooms
This protocol is based on the method described by the FDA.[1]
-
Sample Preparation (QuEChERS)
-
Weigh 2 g of homogenized mushroom sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate) and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer into an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Parameters
-
Column: C18 reversed-phase column (e.g., Kinetex XB-C18, 2.6 µm, 100 x 2.1 mm).
-
Mobile Phase: A gradient of water and methanol.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode. Monitor at least two MRM transitions for this compound (e.g., precursor ion m/z 101 to product ions m/z 60 and m/z 73).
-
2. GC-MS Method with Derivatization for this compound Quantification
This protocol involves the hydrolysis of this compound to MMH followed by derivatization.
-
Sample Preparation and Hydrolysis
-
Extract this compound from the mushroom sample using a suitable solvent (e.g., water or methanol).
-
Acidify the extract to hydrolyze this compound to MMH.
-
Neutralize the solution after hydrolysis.
-
-
Derivatization
-
Add a derivatizing agent such as pentafluorobenzoyl chloride to the neutralized extract.
-
Incubate to allow the reaction to complete.
-
Extract the derivatized MMH into an organic solvent (e.g., hexane).
-
-
GC-MS Parameters
-
Column: A suitable capillary column for the analysis of the derivatized compound.
-
Injector: Splitless injection.
-
Carrier Gas: Helium.
-
MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode.
-
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Decision tree for troubleshooting this compound quantification.
References
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatography-mass spectrometry determination of the pentafluorobenzoyl derivative of methylhydrazine in false morel (Gyromitra esculenta) as a monitor for the content of the toxin this compound | SLU publication database (SLUpub) [publications.slu.se]
- 4. 2024-7257 [excli.de]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Gyromitrin Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective storage of gyromitrin to minimize degradation and ensure the integrity of experimental results.
Troubleshooting Guide: Preventing this compound Loss
This guide addresses common issues encountered during the storage and handling of this compound samples.
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound in older samples. | This compound is a volatile compound and can be lost over time, especially from improperly sealed containers or through repeated freeze-thaw cycles.[1][2] Long-term storage of dried mushroom samples has been shown to lead to a decrease in this compound levels. | Store this compound solutions and dried materials in tightly sealed, amber glass vials with minimal headspace to reduce evaporation and exposure to air. For long-term storage, flushing the vial with an inert gas like nitrogen or argon before sealing is recommended. Store at low temperatures (see table below). |
| Inconsistent analytical results between sample aliquots. | Non-homogenous sample; degradation due to improper handling during aliquotting. This compound is sensitive to air oxidation. | Ensure the entire sample is brought to a homogenous state before taking aliquots. For volatile standards, it is recommended to cool the new vials before transferring the standard. Work quickly to minimize exposure to air and light. |
| Decreased this compound concentration in acidic solutions. | This compound readily hydrolyzes under acidic conditions to form N-methyl-N-formylhydrazine (MFH) and subsequently monomethylhydrazine (MMH).[1][3][4][5][6] Even mild acids, such as 0.1% formic acid in an LC-MS mobile phase, can cause significant degradation.[3][7] | Avoid acidic conditions for storage and analysis. Use neutral or slightly alkaline (up to pH 8) buffered solutions if an aqueous matrix is necessary. For analytical purposes, a mobile phase without acid modifiers is recommended for this compound stability.[3][7] |
| Sample discoloration or presence of unknown peaks in chromatograms. | Degradation of this compound due to oxidation or hydrolysis. Hydrazones can undergo photodegradation. | Store samples protected from light by using amber vials or by wrapping clear vials in aluminum foil. Analyze for known degradation products like MFH and MMH to confirm the degradation pathway. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature conditions for storing this compound?
A1: Based on the available data and general practices for volatile and unstable compounds, the following storage temperatures are recommended:
| Storage Duration | Recommended Temperature | Rationale |
| Short-term (up to 1 week) | 2-8°C | Refrigeration slows down the rate of hydrolysis and volatilization. |
| Long-term (months to years) | -20°C or -80°C | Freezing is crucial for long-term preservation by significantly reducing molecular motion and chemical reactions. For air-dried mushroom samples containing this compound, storage at 4°C has been suggested for long-term preservation. |
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: What is the best solvent for storing this compound?
A3: Anhydrous organic solvents are preferable to aqueous solutions to prevent hydrolysis. Acetonitrile is a commonly used solvent for the extraction and analysis of this compound and has been shown to be suitable for short-term storage of standards for analytical purposes.[3][7] For long-term storage, ensure the solvent is of high purity and free of acidic or alkaline contaminants.
Q4: Is this compound sensitive to light?
A4: While specific photostability studies on this compound are not widely published, hydrazones as a chemical class can be susceptible to photodegradation.[8] Therefore, it is a best practice to protect this compound samples from light during storage and handling by using amber glass vials or by covering clear vials.
Q5: How can I minimize the loss of this compound during sample preparation for analysis?
A5: To minimize this compound loss during sample preparation:
-
Keep samples cold.
-
Work quickly to reduce exposure to air and light.
-
Use neutral pH conditions for extractions and dilutions.
-
Avoid using acidic modifiers in your analytical mobile phase.[3][7]
-
For volatile samples, use gas-tight syringes for transfers and minimize headspace in vials.
Experimental Protocols
Protocol for a this compound Stability Study
This protocol outlines a general procedure for assessing the stability of a this compound standard in a specific solvent under various conditions.
1. Objective: To determine the degradation rate of this compound under defined storage conditions (temperature, light).
2. Materials:
-
This compound analytical standard
-
High-purity solvent (e.g., acetonitrile)
-
Amber and clear glass vials with PTFE-lined screw caps
-
Calibrated temperature-controlled chambers/refrigerators/freezers
-
Validated stability-indicating analytical method (e.g., LC-MS/MS)
3. Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Aliquot the stock solution into multiple amber and clear glass vials.
-
Temperature Stability:
-
Store sets of amber vials at different temperatures:
-
-80°C (control)
-
-20°C
-
4°C
-
25°C (ambient)
-
40°C (accelerated)
-
-
-
Photostability:
-
Store a set of clear vials and a set of amber vials (as a control) at 25°C under a controlled light source (as per ICH Q1B guidelines).
-
-
Time Points:
-
Analyze the samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours for accelerated conditions; 0, 1, 2, 4 weeks and 3, 6 months for other conditions).
-
-
Analysis:
-
At each time point, remove a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the sample using a validated analytical method to determine the concentration of this compound.
-
If possible, also monitor for the appearance of degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation kinetics and calculate the shelf-life under each condition.
-
Visualizations
This compound Hydrolysis Pathway
The following diagram illustrates the acid-catalyzed hydrolysis of this compound to its toxic metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of methylhydrazine from acetaldehyde N-methyl-N-formylhydrazone, a component of Gyromitra esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Formation of methylhydrazine from acetaldehyde N-methyl-N-formylhydrazone, a component of Gyromitra esculenta. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. jocpr.com [jocpr.com]
Technical Support Center: Method Validation for Gyromitrin in Complex Matrices
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and validated protocols for the analysis of gyromitrin in complex matrices such as mushrooms and biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging? A1: this compound is a volatile and water-soluble mycotoxin and carcinogen found in several species of Gyromitra fungi, commonly known as "false morels".[1][2] The primary analytical challenge is its instability; this compound is easily hydrolyzed, especially under acidic conditions, to form N-methyl-N-formylhydrazine (MFH) and subsequently the more potent toxin, monomethylhydrazine (MMH).[1][3][4][5] This instability can lead to inaccurate quantification if not properly managed during sample preparation and analysis.
Q2: What are the primary metabolites of this compound and why are they important? A2: In the body, this compound is hydrolyzed into N-methyl-N-formylhydrazine (MFH), which is then metabolized to monomethylhydrazine (MMH).[3][4] MMH is the active metabolite responsible for the toxic effects, which include gastrointestinal distress, and in severe cases, neurotoxicity, hepatotoxicity, and renal injury.[3][6] Analytical methods may target this compound directly or measure MMH as an indicator of this compound exposure.[4]
Q3: Which analytical techniques are most suitable for this compound analysis? A3: Historically, methods included thin-layer chromatography (TLC) and gas chromatography (GC).[1][7] Currently, the methods of choice are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to their high sensitivity and specificity.[1][4][8]
-
GC-MS often requires derivatization of the hydrolysis product (MMH) to improve volatility and chromatographic performance.[1][9][10]
-
LC-MS/MS can directly measure the intact this compound molecule, simplifying sample preparation.[4]
Q4: How can I improve the stability of this compound during analysis? A4: To minimize the degradation of this compound into MMH, it is crucial to avoid acidic conditions during sample extraction and analysis.[4] For LC-MS/MS methods, using a mobile phase without acid modifiers like formic acid has been shown to significantly improve peak shape and response stability.[4]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Split Peaks in LC-MS/MS Analysis
-
Question: My chromatogram for this compound shows tailing, fronting, or two co-eluting peaks. What could be the cause?
-
Answer: This is a common issue often caused by the instability of this compound in acidic mobile phases. The presence of acid can cause on-column degradation.
-
Solution: Remove acid (e.g., formic acid) and buffers (e.g., ammonium formate) from the mobile phase. An isocratic elution with a simple water/methanol or water/acetonitrile gradient may provide a more stable and symmetrical peak.[4]
-
Solution: Ensure the sample extract is not acidic before injection. The QuEChERS extraction method, without the addition of acid, is recommended.[4]
-
Issue 2: Low or Inconsistent Analyte Recovery
-
Question: My recovery rates for this compound are below the acceptable range (typically 70-120%). How can I improve this?
-
Answer: Low recovery can stem from several factors, including inefficient extraction, analyte degradation, or matrix effects.
-
Extraction Efficiency: this compound is moderately polar. Ensure your extraction solvent is appropriate. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method using acetonitrile and water has proven effective.[4] Vigorous shaking during extraction is necessary to ensure thorough partitioning of the analyte from the matrix.[4]
-
Analyte Degradation: As mentioned, avoid acidic conditions. Process samples quickly and store extracts at low temperatures to prevent hydrolysis.
-
Matrix Effects: Complex matrices like mushrooms can cause ion suppression or enhancement in the MS source. A matrix-matched calibration curve is essential for accurate quantification.[4] If matrix effects are severe, further sample cleanup using solid-phase extraction (SPE) may be necessary.
-
Issue 3: Difficulty in Detecting this compound in Dried Mushroom Samples
-
Question: I am analyzing a dried false morel sample known to contain this compound, but the detected concentration is much lower than expected. Why?
-
Answer: this compound is volatile, and significant amounts can be lost during drying or boiling processes.[2][11] Furthermore, some this compound may be present in a bound form within the matrix.
-
Solution: To determine the total this compound content, an acid hydrolysis step is required to release the bound forms and convert all this compound to MMH.[4][9] The resulting MMH is then derivatized and quantified, typically by GC-MS.[1] Note that this measures total potential MMH, not the free this compound present initially.
-
Quantitative Data Summary
Method performance varies based on the analyte (this compound vs. MMH), instrumentation, and matrix. The following tables summarize validation data from published methods.
Table 1: LC-MS/MS Method Validation for this compound in Mushroom Matrices [4]
| Matrix | Spiking Level (µg/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Baby Bella | 0.4 | 106 | 8 |
| 4.0 | 97 | 6 | |
| 40.0 | 98 | 2 | |
| Shiitake | 0.4 | 93 | 7 |
| 4.0 | 90 | 6 | |
| 40.0 | 93 | 5 | |
| White | 0.4 | 81 | 7 |
| 4.0 | 85 | 8 | |
| 40.0 | 91 | 5 |
Table 2: Comparison of Method Detection and Quantification Limits
| Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
| LC-MS/MS | This compound | 13 ng/g (0.013 µg/g) | 39 ng/g (0.039 µg/g) | [4] |
| GC-MS (derivatization) | This compound | 0.3 µg/g (dry matter) | Not Reported | [1] |
| UHPLC-DAD (derivatization) | This compound | Not Reported | Not Reported | [12][13] |
Experimental Protocols
Protocol 1: LC-MS/MS for Direct this compound Analysis in Mushrooms
This protocol is adapted from the FDA's Laboratory Information Bulletin for the determination of this compound.[4]
-
Sample Preparation:
-
Homogenize 2g of the mushroom sample.
-
Add the sample to a 50 mL centrifuge tube.
-
For spiked samples, add the working standard solution at this stage.
-
-
Extraction (QuEChERS):
-
Add 5 mL of water and 10 mL of acetonitrile to the tube.
-
Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously for 10 minutes (e.g., using a Geno/Grinder).
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Sample Cleanup & Final Extract:
-
The upper acetonitrile layer contains the this compound.
-
Transfer an aliquot of the supernatant into an autosampler vial. No further cleanup or pH adjustment is needed.
-
-
LC-MS/MS Parameters:
-
Column: Reversed-phase C18 column (e.g., Kinetex XB-C18, 2.6 µm, 100 x 2.1 mm).
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: Start with 5% B, ramp to 90% B, hold, and then re-equilibrate. Crucially, do not add formic acid or other modifiers to the mobile phase.[4]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Detection: Electrospray Ionization in Positive Mode (ESI+).
-
MRM Transitions: Monitor at least two transitions for confirmation. For this compound (precursor ion m/z 101), typical product ions are m/z 60 and m/z 73.[4]
-
-
Quantification:
-
Prepare a calibration curve using matrix-matched standards to compensate for matrix effects.
-
Protocol 2: GC-MS for Total this compound Content (as MMH)
This protocol is a generalized procedure based on methods involving acid hydrolysis and derivatization.[1][9]
-
Sample Preparation & Hydrolysis:
-
Homogenize a known weight of the mushroom sample (fresh or dried).
-
Perform an acid hydrolysis (e.g., with HCl) to convert all this compound and its precursors to monomethylhydrazine (MMH). This step must be carefully controlled for time and temperature to ensure complete conversion without degradation.
-
-
Extraction:
-
Extract the MMH from the acidified aqueous solution into an organic solvent (e.g., diethyl ether or dichloromethane) after neutralization.
-
-
Derivatization:
-
GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Splitless mode.
-
Temperature Program: An appropriate temperature gradient to separate the derivative from matrix components.
-
MS Detection: Electron Ionization (EI) mode, monitoring for the characteristic ions of the MMH derivative.
-
-
Quantification:
-
Use an external calibration curve prepared by derivatizing known concentrations of an MMH standard.
-
Visualizations
Caption: Metabolic pathway of this compound to its toxic metabolite, MMH.
Caption: General experimental workflow for this compound analysis by LC-MS/MS.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. wildfooduk.com [wildfooduk.com]
- 3. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. #092: this compound and Monomethylhydrazine (MMH) – Fungus Fact Friday [fungusfactfriday.com]
- 6. fungimag.com [fungimag.com]
- 7. This compound | C4H8N2O | CID 9548611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gas chromatography-mass spectrometry determination of the pentafluorobenzoyl derivative of methylhydrazine in false morel (Gyromitra esculenta) as a monitor for the content of the toxin this compound | SLU publication database (SLUpub) [publications.slu.se]
- 10. researchgate.net [researchgate.net]
- 11. mmsl.cz [mmsl.cz]
- 12. tandfonline.com [tandfonline.com]
- 13. Not all bad: this compound has a limited distribution in the false morels as determined by a new ultra high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization Reactions for Gyromitrin Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of gyromitrin. The following information is designed to address specific issues that may be encountered during sample preparation, derivatization, and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation and Hydrolysis
Q1: My this compound recovery is low and inconsistent. What could be the cause?
A1: Low and variable recovery of this compound is often due to its inherent instability. This compound is a volatile, water-soluble compound that easily hydrolyzes, especially under acidic conditions, to monomethylhydrazine (MMH).[1][2] To improve recovery, consider the following:
-
Minimize exposure to acidic conditions during initial extraction. If possible, use a neutral or slightly basic extraction solvent initially. An extraction method like QuEChERS without added acid can be effective in minimizing the degradation of this compound during this step.[1]
-
Control temperature throughout the sample preparation process. As this compound is volatile, elevated temperatures can lead to losses.
-
Proceed to the hydrolysis and derivatization steps promptly after extraction. The stability of this compound in solution can be limited.
Acid Hydrolysis to Monomethylhydrazine (MMH)
Q2: I am unsure about the optimal conditions for the acid hydrolysis of this compound to MMH. What are the key parameters to consider?
A2: The goal of acid hydrolysis is the complete conversion of this compound and its homologues to MMH. The efficiency of this step is critical for accurate quantification. Key parameters to optimize include:
-
Acid Concentration: While acidic conditions are necessary for hydrolysis, excessively strong acid or prolonged exposure can lead to the degradation of the target analyte.[1] The literature suggests that conditions mimicking the human stomach (pH 1-3) are effective for this conversion.[3]
-
Temperature and Time: The hydrolysis rate is dependent on both temperature and time. A common approach involves heating the sample in an acidic solution. For instance, heating at 37°C can simulate physiological conditions.[3] It is crucial to validate the hydrolysis time to ensure the reaction goes to completion without significant degradation of MMH.
Derivatization of Monomethylhydrazine (MMH)
Q3: I am observing signs of incomplete derivatization. How can I troubleshoot this?
A3: Incomplete derivatization is a common issue that leads to underestimation of the analyte concentration. Signs of this include low signal response, poor peak shape, and high variability in results. Here are some potential causes and solutions:
-
Degraded Derivatizing Reagent: Derivatization reagents can be sensitive to moisture and light. Ensure you are using a fresh, properly stored reagent. For instance, it is recommended to purchase reagents in small, single-use ampoules when possible.[4]
-
Presence of Water: Many derivatization reactions are sensitive to water, which can consume the reagent. Ensure all glassware is dry and use anhydrous solvents.[5]
-
Incorrect Stoichiometry: An insufficient amount of the derivatization reagent will result in an incomplete reaction. It is common to use a significant molar excess of the reagent.[6]
-
Suboptimal Reaction Conditions (pH, Temperature, Time):
-
pH: The pH of the reaction mixture is crucial. For example, with 2,4-dinitrophenylhydrazine (DNPH), low pH can negatively impact the stability of the resulting hydrazone.[7] Buffering the solution may be necessary to maintain the optimal pH.
-
Temperature: Some derivatization reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent the formation of side products. For the derivatization of MMH with 2,4-dinitrobenzaldehyde, an incubation at 40°C for 13-18 hours has been reported to be effective.[8] For pentafluorobenzoyl chloride (PFBCl) derivatization of fatty alcohols, a common proxy for hydroxyl-containing compounds, optimal conditions were found to be 60°C for 45 minutes.[9]
-
Time: The reaction must be given sufficient time to go to completion. This should be determined experimentally by analyzing aliquots at different time points.
-
-
Matrix Effects: Components in the sample matrix can interfere with the derivatization reaction. Sample cleanup using techniques like solid-phase extraction (SPE) before derivatization can help mitigate these effects.[5]
Q4: I am seeing extraneous peaks in my chromatogram after derivatization. What could be their source?
A4: Extraneous peaks can arise from several sources:
-
Side Reactions: The derivatizing agent may react with other components in the sample matrix, or the derivative itself might undergo further reactions. For example, acrolein can react multiple times with DNPH, leading to poly-derivatized products.[7]
-
Excess Derivatizing Reagent: A large excess of the derivatizing reagent is often used, which can result in a significant peak in the chromatogram. This can sometimes be addressed by a quenching step, where a small amount of a compound that reacts with the excess reagent is added after the primary reaction is complete.[5]
-
Reagent Artifacts: The derivatization reagent itself may contain impurities or degrade over time to produce other compounds that are detected.
Chromatographic Analysis (GC-MS and LC-MS)
Q5: My chromatographic peak shape is poor (e.g., tailing, broadening). How can I improve it?
A5: Poor peak shape can be caused by several factors:
-
Excess Derivatizing Reagent: As mentioned above, a large excess of the reagent can interfere with the chromatography. A post-derivatization cleanup or quenching step may be necessary.[5]
-
Adsorption of the Derivative: The derivatized analyte may be adsorbing to active sites in the injector or on the analytical column. Modifying the mobile phase, for example, by adding a small amount of an acid like trifluoroacetic acid, can sometimes improve peak shape.[5]
-
Co-elution with Matrix Components: If a matrix component co-elutes with the analyte of interest, it can affect the peak shape. Optimizing the chromatographic gradient or using a different column chemistry may be necessary to resolve the analyte from interferences.
-
Instability of the Derivative: The derivative may not be stable in the mobile phase or at the temperatures used for analysis. For this compound analysis by LC-MS, it was found that the presence of formic acid in the mobile phase led to a smaller peak response, indicating degradation. Removing the acid from the mobile phase improved the stability and peak shape.[1]
Q6: I am experiencing significant matrix effects in my LC-MS/MS analysis. What are the best strategies to mitigate them?
A6: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in quantifying analytes in complex samples like mushroom extracts.[8][10] Here are several strategies to address this:
-
Sample Cleanup: The most direct approach is to remove interfering matrix components before analysis. Solid-phase extraction (SPE) is a common and effective technique for this.[11]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the standards and the samples experience the same degree of matrix effect.[1]
-
Internal Standards: The use of an internal standard that is structurally similar to the analyte can help to correct for variations in both sample preparation and matrix effects. The ideal internal standard is a stable isotope-labeled version of the analyte.[8][10]
-
Standard Addition: In this method, known amounts of the standard are added to the sample itself. By analyzing the sample with and without the added standard, the matrix effect can be accounted for.[8]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening the matrix effect. However, this may compromise the limit of detection.[12]
Experimental Protocols
Protocol 1: Acid Hydrolysis and Derivatization of this compound with 2,4-Dinitrobenzaldehyde for UHPLC-DAD Analysis
This protocol is adapted from a method developed for the detection of this compound in fungal specimens.[8]
-
Sample Preparation: Weigh an appropriate amount of the mushroom tissue and place it in a suitable vial.
-
Extraction and Reaction Mixture Preparation:
-
To the vial, add 1000 µL of 50% H₂O/MeCN.
-
Add 40 µL of a freshly prepared 5 mg/mL stock solution of 2,4-dinitrobenzaldehyde (2,4-DNB) in MeCN.
-
Add 50 µL of a freshly prepared 10% aqueous solution of trifluoroacetic acid (TFA).
-
-
Reaction Incubation:
-
Sonicate the reaction mixture for 20 seconds.
-
Incubate the mixture at 40°C for 13-18 hours to ensure the completion of the derivatization reaction.
-
-
Analysis:
-
After incubation, centrifuge the sample.
-
Analyze an aliquot (e.g., 10 µL) of the supernatant by UHPLC-DAD.
-
-
Negative Control: Prepare a negative control by extracting the same amount of tissue with 1000 µL of 50% H₂O/MeCN without the addition of 2,4-DNB and TFA.
Protocol 2: Derivatization of MMH with Pentafluorobenzoyl Chloride for GC-MS Analysis
This protocol is based on a method for the determination of total hydrazones in false morels.[3]
-
Sample Preparation and Hydrolysis:
-
Extract the mushroom sample with an appropriate solvent (e.g., ethanol).
-
Perform acid hydrolysis on the extract to convert this compound and its homologues to MMH.
-
-
Derivatization:
-
After hydrolysis, adjust the pH of the solution to alkaline conditions using a suitable base (e.g., NaOH).
-
Add pentafluorobenzoyl chloride (PFBCl) to the solution. The base will help to neutralize the HCl produced as a byproduct.[13]
-
The reaction can be optimized for temperature and time. A common starting point is heating at 60°C for 45 minutes.[9]
-
-
Extraction of the Derivative:
-
Extract the resulting tris-pentafluorobenzoyl methylhydrazine (tris-PFB-MH) derivative into an organic solvent suitable for GC-MS analysis (e.g., hexane or dichloromethane).
-
-
Analysis:
-
Analyze the organic extract by GC-MS.
-
Data Presentation
Table 1: Comparison of Analytical Methods for this compound/MMH
| Parameter | GC-MS with PFBCl Derivatization | UHPLC-DAD with 2,4-DNB Derivatization | LC-MS/MS (Direct Analysis) |
| Analyte Detected | tris-PFB-MH | MMH-2,4-dinitrobenzaldehyde derivative | This compound |
| LOD/LOQ | Minimum detectable concentration: ~0.3 µg/g dry matter[1][3] | Can detect trace amounts down to 10 ng in samples[8] | Average recovery at 0.4 µg/g was 81-106%[1] |
| Precision | Better than 10% RSD for 0.5 ng/µL MMH in solution[3] | Not explicitly stated, but method is described as sensitive[8] | RSD ≤ 8% for spikes at 0.4, 4, and 40 µg/g[1] |
| Key Advantages | High sensitivity and specificity.[1] | Simple, sensitive method suitable for modern chemistry labs.[8] | Quick, no derivatization required.[1] |
| Key Challenges | Requires derivatization, potential for interferences. | Long incubation time (13-18 hours).[8] | This compound instability, significant matrix effects.[1] |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Chemical derivatization pathway for this compound analysis.
Caption: Troubleshooting decision tree for low analytical signal.
References
- 1. fda.gov [fda.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Derivitization Preparation - Chromatography Forum [chromforum.org]
- 5. benchchem.com [benchchem.com]
- 6. iomcworld.com [iomcworld.com]
- 7. Optimization and comparison of 2,4-dinitrophenylhydrazine (DNPH) derivatization conditions for the determination of carbonyl compounds | CORESTA [coresta.org]
- 8. researchgate.net [researchgate.net]
- 9. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation Overcoming Matrix Effects of Lipophilic Toxins in Mytilus galloprovincialis by Liquid Chromatography-Full Scan High Resolution Mass Spectrometry Analysis (LC-HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Technical Support Center: Gyromitrin Analysis by ESI-MS
Welcome to the technical support center for the analysis of gyromitrin using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression and achieve accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a phenomenon in ESI-MS where the signal intensity of the target analyte, in this case, this compound, is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility.[3] this compound is often analyzed in complex matrices such as mushroom tissues, which contain numerous compounds that can interfere with its ionization.
Q2: What are the common causes of ion suppression in ESI-MS?
A2: Common causes of ion suppression include:
-
Matrix Effects: High concentrations of co-eluting compounds from the sample matrix (e.g., salts, lipids, sugars) can compete with this compound for ionization.[4][5]
-
Mobile Phase Additives: Non-volatile buffers (e.g., phosphate buffers) and certain ion-pairing reagents like trifluoroacetic acid (TFA) and triethylamine (TEA) are known to cause significant ion suppression.[6]
-
High Analyte Concentration: At high concentrations, the ESI response can become non-linear, leading to self-suppression.[7]
-
Ion Source Contamination: A dirty ion source can lead to inconsistent ionization and signal suppression.[8]
Q3: How can I detect ion suppression in my this compound analysis?
A3: A common method to assess ion suppression is the post-column infusion experiment. In this experiment, a constant flow of a this compound standard solution is infused into the MS source while a blank matrix extract is injected onto the LC column. A dip in the this compound signal at a specific retention time indicates the presence of co-eluting, suppressing components from the matrix.[3] Alternatively, you can compare the slope of the calibration curve of this compound in a pure solvent versus in a matrix extract. A lower slope in the matrix indicates ion suppression.[1]
Q4: Is ESI the best ionization technique for this compound, or should I consider others?
A4: While ESI is suitable for polar molecules like this compound, it is more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI). If significant and persistent ion suppression is observed with ESI, and the analyte is amenable to APCI, switching the ionization source could be a viable solution.
Troubleshooting Guides
Problem: Low or no this compound signal in sample extracts, but good signal in pure standards.
This is a classic symptom of significant ion suppression. The following troubleshooting workflow can help identify and mitigate the issue.
Caption: Troubleshooting workflow for low this compound signal due to ion suppression.
Problem: Inconsistent and irreproducible results for quality control (QC) samples.
This issue often arises from variable matrix effects between different sample preparations.
-
Solution 1: Improve Sample Preparation Consistency. Ensure that the sample preparation protocol is followed precisely for every sample. Variations in extraction times, solvent volumes, or pH can lead to different levels of matrix components in the final extract. Solid Phase Extraction (SPE) is generally more reproducible than Liquid-Liquid Extraction (LLE).[9]
-
Solution 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS is the most effective way to compensate for variable ion suppression. Since it has nearly identical chemical and physical properties to this compound, it will be affected by ion suppression to the same extent, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.[2][6]
-
Solution 3: Employ Matrix-Matched Calibrators and QCs. Preparing your calibration standards and QC samples in a blank matrix that is representative of your study samples can help to normalize the ion suppression effect across the analytical run.[7]
Experimental Protocols
Protocol 1: Sample Preparation for this compound from Mushroom Matrix (Adapted from FDA Method)
This protocol is based on a validated method for the extraction and cleanup of this compound from mushroom samples, which was shown to have a matrix suppression effect of 77-83%.[1]
Materials:
-
Mushroom sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
QuEChERS salt kit (containing MgSO₄ and NaCl)
-
50 mL centrifuge tubes
-
High-speed grinder/homogenizer
Procedure:
-
Weigh 2 g of the homogenized mushroom sample into a 50 mL centrifuge tube.
-
Add 5 mL of HPLC-grade water to the tube.
-
Add 10 mL of HPLC-grade acetonitrile.
-
Cap the tube and shake vigorously for 10 minutes using a mechanical shaker or homogenizer.
-
Add the QuEChERS salt packet (e.g., 6 g MgSO₄ and 1.5 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
Carefully transfer an aliquot of the upper acetonitrile layer into an autosampler vial for LC-MS/MS analysis.
Caption: Sample preparation workflow for this compound extraction from mushrooms.
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol helps to identify the retention time regions where ion suppression occurs.[3]
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using Protocol 1)
Procedure:
-
System Setup:
-
Connect the LC column outlet to one inlet of the tee-union.
-
Connect the syringe pump outlet to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill the syringe with the this compound standard solution.
-
Set the syringe pump to a low, stable flow rate (e.g., 10-20 µL/min).
-
Begin infusing the this compound solution directly into the MS source and acquire data in MRM mode for this compound. You should observe a stable, elevated baseline signal.
-
-
Injection of Blank Matrix:
-
While continuing the infusion, inject the blank matrix extract onto the LC system and run your chromatographic method.
-
-
Data Analysis:
-
Monitor the this compound signal throughout the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression.
-
Data Presentation
The following table summarizes the effectiveness of different sample preparation methods in reducing ion suppression for various analytes. While specific comparative data for this compound is limited, this provides a general guide.
| Sample Preparation Method | Analyte Type | Matrix | Ion Suppression Reduction Efficiency | Reference |
| QuEChERS | This compound | Mushroom | Moderate (Matrix effect of 77-83% observed) | [1] |
| Solid Phase Extraction (SPE) | Various Drugs | Plasma | High (Average matrix effect of 6%) | [10] |
| Liquid-Liquid Extraction (LLE) | Various Drugs | Plasma | Moderate (Average matrix effect of 16%) | [10] |
| Protein Precipitation | Small Molecules | Plasma | Low (Generally least effective at removing interfering components) | [2] |
Note: A matrix effect of 100% indicates no ion suppression, while values below 100% indicate the degree of suppression. For example, a matrix effect of 80% means a 20% signal suppression.
References
- 1. fda.gov [fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 7. gmi-inc.com [gmi-inc.com]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 10. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses | Waters [waters.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Gyromitrin in Food Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of gyromitrin, a potent toxin found in certain species of false morel mushrooms (Gyromitra spp.). The accurate determination of this compound levels in food samples is critical for food safety and toxicological research. This document outlines the experimental protocols and performance characteristics of three prominent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Ultra-High-Performance Liquid Chromatography with Diode-Array Detection (UHPLC-DAD) with derivatization.
Introduction to this compound Analysis
This compound (acetaldehyde N-methyl-N-formylhydrazone) is a volatile and heat-labile compound that readily hydrolyzes under acidic conditions to form the toxic and carcinogenic substance monomethylhydrazine (MMH).[1] This inherent instability presents a significant challenge for its analytical determination.[2] Consequently, analytical methods for this compound often involve either the direct analysis of the intact molecule under controlled conditions or the indirect quantification by converting it to a more stable derivative of its hydrolysis product, MMH.[3][4]
This guide will delve into the specifics of three distinct methodologies, offering a comparative overview to aid researchers in selecting the most appropriate technique for their specific needs.
Comparison of Analytical Method Performance
The performance of an analytical method is paramount for generating reliable and accurate data. The following table summarizes the key validation parameters for the three discussed methods for this compound analysis.
| Parameter | LC-MS/MS (Direct Analysis) | GC-MS (Indirect, via MMH derivatization) | UHPLC-DAD (Indirect, via MMH derivatization) |
| Principle | Direct detection of intact this compound. | Acid hydrolysis to MMH, followed by derivatization and GC-MS analysis. | Acid hydrolysis to MMH, followed by derivatization and UHPLC-DAD analysis. |
| Linearity | Satisfactory with 1/x weighing | Linear relationship demonstrated | Linear relationship demonstrated |
| Limit of Detection (LOD) | 13 ng/g[2] | ~0.3 µg/g (dry matter)[4] | Can detect down to 10 ng of this compound in a sample[3] |
| Limit of Quantitation (LOQ) | 39 ng/g[2] | Not explicitly stated | Not explicitly stated |
| Recovery | 81-106%[2] | Not explicitly stated | Not explicitly stated |
| Precision (RSD) | ≤ 8%[2] | < 10%[4] | Not explicitly stated |
Experimental Workflows
The following diagrams illustrate the logical workflow for each analytical method.
Workflow for LC-MS/MS analysis of this compound.
Workflow for GC-MS analysis of this compound via derivatization.
Workflow for UHPLC-DAD analysis of this compound via derivatization.
Experimental Protocols
LC-MS/MS Method for Direct this compound Analysis
This method, adapted from the U.S. Food and Drug Administration (FDA), allows for the direct quantification of intact this compound.[2]
Sample Preparation (QuEChERS-based)
-
Homogenization: Homogenize the mushroom sample to ensure uniformity.
-
Weighing: Weigh 2 ± 0.1 g of the homogenized sample into a 50-mL polypropylene centrifuge tube.
-
Fortification (for validation): For recovery studies, fortify blank samples with this compound standard solutions at desired concentrations.
-
Extraction: Add 5 mL of purified water and 10 mL of acetonitrile to the tube. Vigorously shake using a Geno/Grinder at 2,000 strokes/min for 10 minutes.[2]
-
Salting-Out: Add a QuEChERS salt packet containing 6 g of MgSO₄ and 1.5 g of NaCl.[2] Shake vigorously.
-
Centrifugation: Centrifuge the tube to separate the organic and aqueous layers.
-
Collection: Collect an aliquot of the upper acetonitrile layer for direct injection.
LC-MS/MS Instrumentation and Conditions
-
LC System: A suitable HPLC or UHPLC system.
-
Column: Kinetex XB-C18, 2.6 µm, 100 x 2.1 mm, or equivalent.
-
Mobile Phase: A gradient of water and methanol. It is crucial to avoid acidic modifiers in the mobile phase to prevent the degradation of this compound.[2]
-
Injection Volume: 1 µL.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: At least two MRM transitions should be monitored for positive identification. For this compound (precursor ion m/z 101), characteristic product ions are m/z 60 and 73.[2]
GC-MS Method with Derivatization
This method involves the hydrolysis of this compound to MMH, followed by derivatization to a more stable and volatile compound suitable for GC-MS analysis.[4]
Sample Preparation and Derivatization
-
Homogenization: Homogenize the air-dried mushroom sample.
-
Acid Hydrolysis: Perform acid hydrolysis on the sample to convert this compound and related hydrazones to MMH.
-
Derivatization: Derivatize the resulting MMH with pentafluorobenzoyl chloride to form tris-pentafluorobenzoyl methylhydrazine (tris-PFB-MH).
-
Extraction: Extract the derivative into a suitable organic solvent.
GC-MS Instrumentation and Conditions
-
GC System: A gas chromatograph equipped with a suitable capillary column.
-
Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan acquisition.
-
Analysis: The derivative, tris-PFB-MH, is analyzed by GC-MS.
UHPLC-DAD Method with Derivatization
This method also relies on the hydrolysis of this compound to MMH, followed by derivatization to a chromophore-containing compound detectable by a Diode-Array Detector (DAD).[3]
Sample Preparation and Derivatization
-
Homogenization: Homogenize the mushroom sample (fresh, frozen, or dried).
-
In situ Hydrolysis and Derivatization:
-
Transfer a known amount of the powdered sample (e.g., 1-50 mg) to a glass vial.
-
Add a solution of 50% water/acetonitrile.
-
Add a freshly prepared stock solution of 2,4-dinitrobenzaldehyde (2,4-DNB) in acetonitrile.[3]
-
Add a freshly prepared stock solution of 10% aqueous trifluoroacetic acid (TFA) to catalyze the hydrolysis.[3]
-
Sonicate the reaction mixture for 20 seconds and incubate at 40°C for 13-18 hours to ensure complete derivatization.[3]
-
UHPLC-DAD Instrumentation and Conditions
-
UHPLC System: An ultra-high-performance liquid chromatograph.
-
Detector: A Diode-Array Detector (DAD) monitoring at 370 nm.[3]
-
Column: A suitable reversed-phase column, such as a Phenomenex Kinetex Phenyl-Hexyl, 1.7 µm, 50 x 2.1 mm.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Injection Volume: 10 µL.[3]
Conclusion
The choice of an analytical method for this compound determination depends on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.
-
The LC-MS/MS method offers high sensitivity and specificity for the direct analysis of intact this compound, making it an excellent choice for regulatory and research applications where the quantification of the parent compound is essential. The use of a QuEChERS-based extraction simplifies sample preparation.[2]
-
The GC-MS method with derivatization provides a robust and sensitive approach for the indirect determination of this compound by measuring its stable hydrolysis product. This method is particularly useful for determining the total hydrazone content in a sample.[4]
-
The UHPLC-DAD method with derivatization presents a more accessible alternative to mass spectrometry-based methods. While potentially less sensitive than MS methods, it offers sufficient sensitivity for many applications and can be implemented in laboratories equipped with standard HPLC or UHPLC systems with DAD detection.[3]
Researchers and scientists should carefully consider the advantages and limitations of each method, as outlined in this guide, to select the most suitable approach for their food safety monitoring, toxicological studies, or drug development research involving this compound. The detailed experimental protocols provided herein serve as a valuable starting point for method implementation and validation.
References
- 1. Gas chromatography-mass spectrometry determination of the pentafluorobenzoyl derivative of methylhydrazine in false morel (Gyromitra esculenta) as a monitor for the content of the toxin this compound | SLU publication database (SLUpub) [publications.slu.se]
- 2. biorxiv.org [biorxiv.org]
- 3. Not all bad: this compound has a limited distribution in the false morels as determined by a new ultra high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sites.lsa.umich.edu [sites.lsa.umich.edu]
Cross-Validation of GC-MS and LC-MS/MS for the Analysis of Gyromitrin
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Gyromitrin (acetaldehyde N-methyl-N-formylhydrazone) is a mycotoxin found in several species of the fungal genus Gyromitra, most notably the false morel (Gyromitra esculenta).[1][2] Upon ingestion, this compound is hydrolyzed into the toxic compound monomethylhydrazine (MMH), a potent central nervous system toxin and potential carcinogen.[1][2] The presence of this compound in certain mushroom species poses a significant health risk, making its accurate and sensitive detection crucial for food safety and toxicological studies.
This guide provides a comprehensive cross-validation of two powerful analytical techniques for the determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the experimental protocols, present comparative quantitative data, and discuss the inherent advantages and limitations of each method to assist researchers in selecting the most suitable approach for their specific needs.
Principles of Analysis
The analytical strategies for this compound using GC-MS and LC-MS/MS differ fundamentally in their approach to sample preparation and the state of the analyte during analysis.
GC-MS Analysis: This technique typically involves the indirect analysis of this compound. Due to the thermal instability of the intact this compound molecule, the common approach is to hydrolyze it to the more stable and volatile derivative, monomethylhydrazine (MMH).[3] This is followed by a derivatization step to increase the volatility and thermal stability of MMH for gas chromatographic separation. The derivatized compound is then separated by GC and detected by MS.
LC-MS/MS Analysis: In contrast, LC-MS/MS allows for the direct analysis of the intact this compound molecule.[1] The sample is typically extracted with an organic solvent, and the extract is directly injected into the LC system. The separation is achieved based on the analyte's polarity, and the subsequent detection by tandem mass spectrometry provides high selectivity and sensitivity.
Experimental Protocols
Detailed methodologies for both GC-MS and LC-MS/MS are crucial for reproducibility and for understanding the nuances of each technique.
GC-MS Experimental Protocol
The following protocol is based on a method involving acid hydrolysis and derivatization with pentafluorobenzoyl chloride.[3]
-
Sample Preparation (Acid Hydrolysis):
-
A known weight of the mushroom sample is homogenized.
-
The homogenized sample is subjected to acid hydrolysis to convert this compound to monomethylhydrazine (MMH).
-
-
Derivatization:
-
The resulting MMH is derivatized with pentafluorobenzoyl chloride to form a stable, volatile derivative suitable for GC analysis.[3]
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 60°C held for 1 minute, then ramped to 280°C at 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5973N Mass Selective Detector or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for quantification, targeting characteristic ions of the derivatized MMH.
-
LC-MS/MS Experimental Protocol
This protocol is based on a method developed by the U.S. Food and Drug Administration (FDA) for the direct analysis of this compound.[1]
-
Sample Preparation (Acetonitrile Extraction):
-
Weigh 2 g of the homogenized mushroom sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Homogenize for 1 minute.
-
Add salts (e.g., from a QuEChERS pouch) to induce phase separation.
-
Shake vigorously and centrifuge.
-
The upper acetonitrile layer is collected for analysis.[1]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.
-
Column: Kinetex 2.6 µm XB-C18 (100 x 2.1 mm) or similar.
-
Mobile Phase A: Water.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient to separate this compound from matrix interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: AB Sciex 5500 QTRAP or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions for this compound:
-
Quantifier: m/z 101.1 → 58.1
-
Qualifier 1: m/z 101.1 → 43.1
-
Qualifier 2: m/z 101.1 → 86.1
-
-
-
Quantitative Data Comparison
The following table summarizes the available quantitative performance data for the two methods. It is important to note that this data is compiled from different studies and a direct, head-to-head comparison under identical conditions is not available in the literature.
| Parameter | GC-MS | LC-MS/MS |
| Analyte | Monomethylhydrazine (as a derivative) | Intact this compound |
| Limit of Detection (LOD) | ~0.3 µg/g (dry matter)[4] | Not explicitly stated, but method validated at 0.4 µg/g[1] |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated |
| Linearity | Not explicitly stated | Not explicitly stated |
| Precision (RSD%) | Overall precision better than 10%[3] | ≤ 8%[1] |
| Accuracy (Recovery %) | Not explicitly stated | 81-106%[1] |
| Matrix Effects | Not explicitly stated | Significant matrix suppression observed (77-83%)[1] |
Mandatory Visualizations
Chemical Transformation in GC-MS Analysis
The following diagram illustrates the chemical transformation of this compound to its derivatized form for GC-MS analysis.
Analytical Workflows
The diagram below outlines the distinct experimental workflows for the GC-MS and LC-MS/MS analysis of this compound.
References
A Comparative Analysis of Gyromitrin Content in European vs. North American Gyromitra Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of gyromitrin content in various Gyromitra species from Europe and North America. The data presented is compiled from multiple scientific studies and is intended to be a resource for researchers investigating the toxicology, pharmacology, and potential therapeutic applications of this compound and its derivatives. This document summarizes quantitative data, details experimental methodologies for this compound analysis, and visualizes the toxicological pathway and experimental workflows.
The toxicity of Gyromitra species, commonly known as false morels, is attributed to the presence of this compound, a volatile and water-soluble hydrazine compound.[1] Upon ingestion, this compound is hydrolyzed into the highly toxic monomethylhydrazine (MMH), a compound also used as a rocket propellant.[1][2] The toxicity of these mushrooms shows significant geographical variation, with European specimens generally considered more consistently toxic than their North American counterparts.[1][3] Poisonings are more frequently reported in Eastern Europe and Scandinavia, while they are rarer in North America.[3][4]
Quantitative Data Summary
The following table summarizes the reported this compound content in various Gyromitra species from Europe and North America. It is important to note that this compound levels can vary significantly based on geographical location, altitude, and even between the cap and stem of the mushroom.[1]
| Species | Continent | This compound Content (mg/kg) | Notes |
| Gyromitra esculenta | Europe | 50 - 300 (fresh weight) | Considered almost uniformly toxic.[1][5][6] |
| North America (East) | Generally considered toxic, but quantitative data is scarce.[7][8] | Poisonings are more frequently reported east of the Rocky Mountains.[7] | |
| North America (West) | Generally considered less toxic than eastern counterparts.[1][7] | Poisonings have been reported, though less frequently than in Europe.[7] | |
| Gyromitra gigas | Europe | Undetectable - 14.7 (dried tissue) | A 1980 study found detectable levels in 2 of 3 specimens.[9] Another study on German specimens found undetectable levels.[10] |
| Gyromitra venenata | North America & Europe | 100 - 3000 (dried tissue) | Part of the toxic G. esculenta group.[9] |
| Gyromitra splendida | North America & Europe | 100 - 3000 (dried tissue) | Part of the toxic G. esculenta group.[9] |
| Gyromitra leucoxantha | North America | 50 - 100 (dried tissue) | |
| Gyromitra caroliniana | North America | "Minute" amounts reported (unpublished data) | Generally considered to have low to no this compound.[9] |
| Gyromitra brunnea | North America | Not detected (detection limit 2 mg/kg dried tissue) | |
| Gyromitra korfii | North America | Not detected (detection limit 2 mg/kg dried tissue) | |
| Gyromitra montana | North America | Not detected (detection limit 2 mg/kg dried tissue) | |
| Gyromitra americanigigas | North America | Not detected (detection limit 2 mg/kg dried tissue) |
Note: The conversion between wet and dry weight can significantly impact the reported concentration, as drying can reduce this compound content by up to 99%.[4]
Experimental Protocols
The quantification of this compound in Gyromitra species has evolved over time, with modern methods offering high sensitivity and specificity. Early methods included thin-layer chromatography and spectrofluorometry.[1] Current state-of-the-art techniques primarily involve Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11][12]
Sample Preparation and Extraction
A common initial step for this compound analysis is the extraction of the toxin from the mushroom tissue.
-
Acetonitrile Extraction (for LC-MS/MS):
-
Homogenize a known weight of fresh or dried mushroom tissue.
-
Add 5 mL of water and 10 mL of acetonitrile.[11]
-
Shake vigorously (e.g., using a Geno grinder at 2,000 strokes/min for 10 min).[11]
-
Perform a salting-out step to partition the this compound into the acetonitrile layer.[11]
-
The clear acetonitrile supernatant can then be directly analyzed or further processed.[11]
-
-
Acid Hydrolysis (for GC-MS):
Derivatization
Due to the volatility and reactivity of this compound and MMH, derivatization is often employed to enhance their stability and chromatographic behavior.
-
Pentafluorobenzoyl Chloride (PFBC) Derivatization (for GC-MS):
-
2,4-Dinitrobenzaldehyde (2,4-DNB) Derivatization (for UHPLC):
-
This compound and its hydrolysis products (N-formyl-N-methylhydrazine and MMH) are reacted with 2,4-DNB.[5][13]
-
This reaction forms Schiff bases which can be readily detected by UHPLC.[5][13]
-
A typical procedure involves incubating the sample extract with a 2,4-DNB solution and trifluoroacetic acid at 40°C for 13-18 hours.[5][10]
-
Chromatographic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Column: A reversed-phase C18 column (e.g., Kinetex XB-C18) is commonly used.[11]
-
Mobile Phase: A gradient of water and methanol is often employed. The use of acidic modifiers like formic acid should be carefully considered as this compound can be unstable under acidic conditions.[11]
-
Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity. Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 101/60, 101/73).[11]
-
-
Ultra High-Performance Liquid Chromatography (UHPLC):
Mandatory Visualizations
This compound Toxicity Pathway
Caption: Metabolic activation of this compound and its neurotoxic effects.
Experimental Workflow for this compound Analysis
Caption: General workflow for this compound quantification in mushrooms.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Monomethylhydrazine - Wikipedia [en.wikipedia.org]
- 3. gbif.org [gbif.org]
- 4. mmsl.cz [mmsl.cz]
- 5. Distribution of the this compound mycotoxin in the lorchel family assessed by a pre-column-derivatization and ultra high-performance liquid chromatography method | bioRxiv [biorxiv.org]
- 6. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 7. Gyromitra esculenta - Wikipedia [en.wikipedia.org]
- 8. fungimag.com [fungimag.com]
- 9. 1001 Mushrooms - Alden Dirks [aldendirks.com]
- 10. Corrected speciation and this compound content of false morels linked to ALS patients with mostly slow-acetylator phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Gyromitrin vs. Amatoxin: A Comparative Analysis of Toxic Mechanisms
A detailed guide for researchers, scientists, and drug development professionals on the distinct toxicological profiles of two potent fungal toxins.
This guide provides a comprehensive comparison of the toxic mechanisms of gyromitrin, found in "false morels" of the Gyromitra genus, and amatoxins, characteristic of Amanita species such as the death cap mushroom. By presenting quantitative data, detailed experimental protocols, and visual representations of their molecular pathways, this document aims to facilitate a deeper understanding of these toxins for research and therapeutic development.
Executive Summary
This compound and amatoxins, while both potent hepatotoxins originating from fungi, elicit their toxic effects through fundamentally different molecular mechanisms. This compound is a prodrug that is metabolized to monomethylhydrazine (MMH), a reactive compound that disrupts neurotransmitter synthesis and causes oxidative stress. In contrast, amatoxins are cyclic peptides that directly inhibit protein synthesis by binding to RNA polymerase II. This guide will dissect these differences, providing the data and methodologies essential for their study.
Quantitative Toxicological Data
The following tables summarize the key toxicological parameters for this compound and amatoxin, offering a quantitative comparison of their potency and effects.
| Toxin/Metabolite | Species | Route of Administration | LD50 | Reference |
| This compound | Human (estimated) | Oral | 30-50 mg/kg | [1] |
| Mouse | Oral | 244-344 mg/kg | [1][2] | |
| Rabbit | Oral | 50-70 mg/kg | [1] | |
| Rat | Oral | 320 mg/kg | [2] | |
| Monomethylhydrazine (MMH) | Human (estimated) | Oral | 1.6-8.0 mg/kg | [1] |
| N-methyl-N-formylhydrazine (MFH) | Mouse | Oral | 118 mg/kg | [2] |
| α-Amanitin | Human (estimated) | Oral | 0.1 mg/kg | [3] |
| Mouse | Intravenous | 0.327 mg/kg | [4] |
| Parameter | Toxin/Metabolite | Value | Target | Reference |
| Inhibition Constant (Ki) | α-Amanitin | 2.0 x 10⁻³ M - 10.0 x 10⁻⁶ M | RNA Polymerase II (from Amanita species) | [5] |
Toxic Mechanisms and Signaling Pathways
The distinct mechanisms of this compound and amatoxin are detailed below, accompanied by diagrams illustrating their molecular interactions.
This compound: Metabolic Activation and Neurotoxicity
This compound itself is not the primary toxic agent. Upon ingestion, it is hydrolyzed in the acidic environment of the stomach to form N-methyl-N-formylhydrazine (MFH), which is further metabolized to the highly reactive compound monomethylhydrazine (MMH).[6]
MMH exerts its toxicity through several mechanisms:
-
Inhibition of Pyridoxal Phosphokinase: MMH inhibits pyridoxal phosphokinase, the enzyme responsible for converting pyridoxine (vitamin B6) into its active form, pyridoxal-5'-phosphate (P5P).[7]
-
Depletion of GABA: P5P is a crucial cofactor for the enzyme glutamic acid decarboxylase, which synthesizes the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate. The depletion of P5P leads to reduced GABA levels in the central nervous system, resulting in neurological symptoms such as seizures and agitation.[7]
-
Hepatotoxicity: MMH is also directly toxic to liver cells, causing oxidative stress and hepatocellular necrosis. This can lead to elevated levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum.[8][9]
Amatoxin: Inhibition of Protein Synthesis and Apoptosis
Amatoxins, such as α-amanitin, are cyclic peptides that are readily absorbed from the gastrointestinal tract. Their primary target is the liver, where they are taken up by hepatocytes via the organic anion-transporting polypeptide 1B3 (OATP1B3).[3]
The core toxic mechanism of amatoxins is the potent and specific inhibition of RNA polymerase II, a crucial enzyme responsible for transcribing messenger RNA (mRNA) from DNA.[10] This inhibition occurs through the binding of the toxin to the "bridge helix" of the enzyme, which interferes with the translocation of the DNA and RNA strands, thereby halting protein synthesis.[11]
The cessation of protein synthesis leads to a cascade of downstream effects, ultimately resulting in programmed cell death (apoptosis). Key events in this pathway include:
-
Activation of p53: The cellular stress caused by the inhibition of transcription can lead to the activation of the tumor suppressor protein p53.
-
Caspase Activation: This leads to the activation of a cascade of cysteine-aspartic proteases (caspases), including caspase-3, which are the executioners of apoptosis.[12][13]
-
Hepatocellular Necrosis: The widespread apoptosis of hepatocytes leads to liver failure.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the toxic mechanisms of this compound and amatoxin.
This compound: Measurement of GABA Levels in Rat Brain by HPLC
This protocol describes the quantification of GABA in brain tissue, a key downstream marker of this compound-induced neurotoxicity.
1. Tissue Preparation: a. Euthanize rats at desired time points after this compound or MMH administration. b. Rapidly excise the brain and dissect the region of interest (e.g., prefrontal cortex) on a cold plate. c. Immediately freeze the tissue in liquid nitrogen to stop enzymatic activity. d. Store samples at -80°C until analysis.
2. Extraction of GABA: a. Homogenize the frozen brain tissue in a solution of 0.1 M perchloric acid. b. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. c. Collect the supernatant containing the amino acids.
3. Derivatization: a. Derivatize the GABA in the supernatant with a fluorescent reagent such as o-phthalaldehyde (OPA) or a UV-active reagent like benzoyl chloride to enable detection.[14][15]
4. HPLC Analysis: a. Inject the derivatized sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column.[14][16] b. Use an appropriate mobile phase, for example, a mixture of phosphate buffer and methanol, for isocratic elution.[14] c. Detect the derivatized GABA using a fluorescence or UV detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.[15][16]
5. Quantification: a. Prepare a standard curve using known concentrations of GABA. b. Quantify the GABA concentration in the brain tissue samples by comparing their peak areas to the standard curve.
Amatoxin: In Vitro RNA Polymerase II Transcription Assay
This protocol outlines a method to assess the inhibitory effect of amatoxin on RNA polymerase II activity.
1. Preparation of Components: a. Nuclear Extract: Prepare a nuclear extract from a suitable cell line (e.g., HeLa cells) to provide RNA polymerase II and other necessary transcription factors.[17] b. DNA Template: Use a linearized plasmid DNA containing a strong promoter (e.g., adenovirus major late promoter) and a G-less cassette. The G-less cassette allows for transcription in the absence of GTP, reducing background. c. α-Amanitin: Prepare a stock solution of α-amanitin in water or a suitable buffer.
2. Transcription Reaction: a. In a microcentrifuge tube, combine the nuclear extract, DNA template, and a reaction buffer containing ATP, CTP, UTP, and [α-³²P]UTP for radiolabeling of the transcript. b. Add varying concentrations of α-amanitin to different reaction tubes. Include a control reaction with no α-amanitin. c. Initiate the transcription reaction by incubating the tubes at 30°C for a defined period (e.g., 60 minutes).
3. RNA Purification: a. Stop the reaction by adding a stop buffer containing proteinase K and EDTA. b. Extract the RNA using a phenol-chloroform extraction followed by ethanol precipitation.
4. Analysis of Transcripts: a. Resuspend the RNA pellet in a loading buffer. b. Separate the radiolabeled RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE). c. Visualize the transcripts by autoradiography.
5. Quantification: a. Quantify the intensity of the bands corresponding to the full-length transcript in each lane using densitometry. b. Determine the concentration of α-amanitin that causes 50% inhibition of transcription (IC50).
Conclusion
This compound and amatoxins represent two distinct classes of fungal toxins with unique and highly specific mechanisms of action. This compound's toxicity is mediated by its metabolite, MMH, which disrupts neurotransmitter synthesis and induces oxidative stress. In contrast, amatoxins are direct inhibitors of a fundamental cellular process, transcription, leading to apoptosis. A thorough understanding of these differences, supported by the quantitative data and experimental protocols provided in this guide, is crucial for the development of effective diagnostic and therapeutic strategies for poisonings caused by these potent natural toxins.
References
- 1. abcam.com [abcam.com]
- 2. Inexpensive, Accurate, and Stable Method to Quantitate Blood Alanine Aminotransferase (ALT) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Adaptive ALT Isoenzyme Response in Livers of C57/BL6 Mice Treated with Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alpha-Amanitin-resistant RNA polymerase II from carpophores of Amanita species accumulating amatoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. chem.uwec.edu [chem.uwec.edu]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. α-Amanitin - Wikipedia [en.wikipedia.org]
- 11. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autophagy Promotes α-Amanitin-Induced Apoptosis of Hepa1-6 Liver Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. akjournals.com [akjournals.com]
- 15. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN102539600B - Method for detecting aminobutyric acid in sample by high efficiency liquid chromatography - Google Patents [patents.google.com]
- 17. In vitro initiation of transcription by RNA polymerase II on in vivo-assembled chromatin templates - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyridoxine as an Antidote for Gyromitrin Poisoning: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pyridoxine (vitamin B6) as an antidote for gyromitrin poisoning, with a focus on its efficacy, mechanism of action, and supporting experimental data. While other treatments are utilized, this guide will focus on the available quantitative data for pyridoxine and provide a qualitative comparison to alternatives.
Mechanism of this compound Toxicity and Pyridoxine's Role as an Antidote
This compound, a toxin found in certain species of Gyromitra mushrooms, is hydrolyzed in the body to monomethylhydrazine (MMH).[1][2] MMH is the primary toxic metabolite responsible for the clinical signs of this compound poisoning.[1][2]
The neurotoxicity of MMH stems from its interference with the action of pyridoxal-5'-phosphate (P5P), the active form of pyridoxine.[1][2] P5P is a crucial cofactor for the enzyme glutamic acid decarboxylase, which is responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system.[1] By inhibiting P5P-dependent enzymes, MMH leads to a decrease in GABA levels, resulting in neuronal hyperexcitation that can manifest as seizures, dizziness, and other neurological symptoms.[1]
Pyridoxine, when administered as an antidote, works by replenishing the depleted stores of P5P.[2] This helps to restore the activity of glutamic acid decarboxylase, thereby increasing GABA synthesis and counteracting the neurotoxic effects of MMH.[2] It is important to note that pyridoxine primarily addresses the neurological symptoms of this compound poisoning and has not been shown to prevent or treat the liver toxicity also associated with MMH.[3]
Efficacy of Pyridoxine: Experimental Data
A key animal study investigated the efficacy of pyridoxine in treating poisoning by formaldehyde monomethylhydrazone (FMH), a compound structurally and toxicologically similar to MMH. The study demonstrated a clear dose-dependent protective effect of pyridoxine against convulsions and mortality in mice.
Table 1: Efficacy of Pyridoxine in Formaldehyde Monomethylhydrazone (FMH) Toxicity in Mice
| Pyridoxine Dose (mg/kg) | Time to Convulsion (minutes, mean ± SD) | % Convulsing | % Mortality |
| 0 | 68 ± 20 | 100 | 100 |
| 5 | 87 ± 18 | 90 | 60 |
| 10 | 141 ± 52 | 80 | 40 |
| 25 | - | 20 | 10 |
| 50 | - | 10 | 0 |
| 100 | - | 0 | 0 |
| Data from a study on FMH toxicity, a related hydrazine compound. |
Comparison with Other Treatments
While pyridoxine is the specific antidote for the neurological effects of this compound poisoning, other supportive treatments are also crucial in managing patients.
-
Benzodiazepines: Drugs like diazepam are frequently used to control seizures.[1] They work by enhancing the effect of GABA at the GABA-A receptor, which can be synergistic with the action of pyridoxine.[3] However, in severe this compound poisoning, seizures may be refractory to benzodiazepines alone, highlighting the importance of pyridoxine administration.[1] Currently, there is a lack of direct comparative studies with quantitative data on the efficacy of pyridoxine versus benzodiazepines for this compound-induced seizures.
-
Supportive Care: This is a cornerstone of treatment and includes intravenous fluids to correct dehydration from vomiting and diarrhea, monitoring and correction of electrolyte abnormalities, and management of liver and kidney function.[1][3]
-
Decontamination: Activated charcoal may be considered if the patient presents within a few hours of ingestion, but its effectiveness is limited as symptoms often have a delayed onset.[4]
Experimental Protocols
The following is a summary of the methodology used in the key animal study cited above, which investigated the efficacy of pyridoxine against FMH toxicity.
Animal Model: Male ICR mice were used in this study.
Toxin Administration: The mice were administered a lethal dose (2 x LD50) of formaldehyde monomethylhydrazone (FMH) via intraperitoneal injection.
Antidote Administration: Immediately following the administration of FMH, different groups of mice were treated with varying doses of pyridoxine (0, 5, 10, 25, 50, or 100 mg/kg) also via intraperitoneal injection.
Observation and Data Collection: The animals were observed for an 8-hour period following treatment. The primary endpoints measured were the time to the onset of convulsions and the percentage of animals that convulsed and died within the observation period.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
References
Interspecies Susceptibility to Gyromitrin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological effects of gyromitrin across various species. This compound, a mycotoxin found in certain species of false morels of the genus Gyromitra, presents a significant toxicological risk. Its potency and effects vary considerably among different animal species, a critical consideration for researchers in toxicology and drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic and experimental processes.
Data Presentation: Comparative Toxicity of this compound
The acute toxicity of this compound, primarily measured by the median lethal dose (LD50), demonstrates marked variability across species. Rabbits are notably more sensitive to the toxin compared to rodents and chickens.
| Species | Route of Administration | LD50 (mg/kg) | Key Toxic Effects | Reference |
| Mouse | Oral | 344 | - | [1][2] |
| Rat | Oral | 320 | Less severe liver effects compared to rabbits. | [1][2] |
| Rabbit | Oral | 50 - 70 | Convulsions, hypersensitivity, loss of activity, lack of appetite, severe weight loss, and extensive fatty degeneration of the liver. | [1][2] |
| Chicken | Oral | >400 | No toxic effects detected at this dose. | [1][2] |
| Human (estimated) | Oral | 30 - 50 | - | [3] |
Metabolic Pathway of this compound
This compound itself is not the primary toxic agent. Following ingestion, it is hydrolyzed in the acidic environment of the stomach to form N-methyl-N-formylhydrazine (MFH), which is then further metabolized to the highly toxic compound monomethylhydrazine (MMH).[1][4] MMH is a reactive compound that can interfere with neurotransmitter synthesis and cause oxidative stress, leading to the observed toxic effects.[3]
Caption: Metabolic activation of this compound to its toxic metabolite, monomethylhydrazine.
Experimental Protocols
The determination of this compound's acute oral toxicity, as summarized in the table above, generally follows standardized toxicological testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below is a synthesized protocol based on these guidelines and available literature on this compound toxicity.
Acute Oral Toxicity Study (LD50 Determination) - Based on OECD Guideline 420
1. Objective: To determine the median lethal dose (LD50) of this compound in a specific animal model (e.g., rats, rabbits) following a single oral administration.
2. Test Substance: this compound (purity to be specified).
3. Vehicle: The choice of vehicle for administration is critical and should be non-toxic to the animals. For this compound, which is soluble in organic solvents, a solution in an appropriate vehicle like propylene glycol or oil would be suitable for oral gavage. The concentration of this compound in the vehicle should be prepared to allow for the administration of the desired dose in a volume that does not exceed 1-2 mL/100g of body weight for rodents.
4. Animal Model:
- Species and Strain: Specify the species (e.g., Wistar rat, New Zealand white rabbit).
- Age and Weight: Use young, healthy adult animals of a defined weight range.
- Sex: Typically, studies are initiated using females.
- Acclimatization: Animals should be acclimatized to the laboratory conditions for at least 5 days prior to the study.
- Housing: House animals in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard laboratory diet and water, except for the brief fasting period before dosing.
5. Experimental Procedure:
- Fasting: Withhold food overnight for rodents and for a few hours for rabbits before administration of the test substance. Water should be available ad libitum.
- Dose Groups: A preliminary "sighting" study with a small number of animals is conducted to determine the approximate range of lethal doses. Based on this, a series of dose groups are established. For an LD50 study, at least 3-4 dose levels are typically used, with a sufficient number of animals per group (e.g., 5-10) to allow for statistical analysis.
- Administration: Administer the calculated dose of the this compound solution to each animal via oral gavage. A control group receiving only the vehicle should be included.
- Observation Period: Observe the animals for a minimum of 14 days.
6. Data Collection:
- Clinical Signs: Observe animals for signs of toxicity at regular intervals on the first day (e.g., 30 minutes, 1, 2, 4, and 6 hours) and daily thereafter. Signs to monitor include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Specific signs of this compound toxicity to look for include vomiting, diarrhea, lethargy, convulsions, and jaundice.[1][5]
- Body Weight: Record the body weight of each animal shortly before administration and at least weekly thereafter.
- Mortality: Record the number of animals that die in each group and the time of death.
- Pathology: At the end of the observation period, euthanize all surviving animals. Conduct a gross necropsy on all animals (those that died during the study and those euthanized at the end). Pay close attention to the liver, as it is a primary target organ for this compound toxicity.[5] Collect tissues for histopathological examination if deemed necessary.
7. Data Analysis: Calculate the LD50 value with a 95% confidence interval using a recognized statistical method, such as probit analysis.
Analytical Methodology for this compound and Metabolites in Biological Samples
Analysis of this compound and its primary metabolite, monomethylhydrazine (MMH), in biological matrices is essential for toxicokinetic studies.
-
Sample Collection: Collect blood, urine, and tissue samples (e.g., liver) at specified time points after administration.
-
Sample Preparation: Due to the instability of this compound, samples should be processed promptly or stored at -80°C. For the analysis of MMH, derivatization is often required to improve its stability and chromatographic properties. A common derivatizing agent is pentafluorobenzoyl chloride.
-
Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive and specific method for the quantification of derivatized MMH.
-
High-Performance Liquid Chromatography (HPLC): HPLC with electrochemical or mass spectrometric detection can also be used for the analysis of this compound and its metabolites.
-
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the toxicity of this compound.
Caption: A generalized workflow for an acute oral toxicity study of this compound.
References
Validation of Biomarkers for Gyromitrin Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of current analytical methods for the validation of biomarkers associated with gyromitrin exposure. This compound, a toxin found in certain species of Gyromitra mushrooms, is hydrolyzed in the body to the highly toxic compound monomethylhydrazine (MMH), which is the primary causative agent of this compound poisoning. Accurate and sensitive detection of this compound and its metabolites is crucial for clinical diagnosis, toxicological research, and food safety assessment.
The primary biomarkers for this compound exposure include the parent compound, this compound (acetaldehyde N-methyl-N-formylhydrazone), and its metabolites, N-methyl-N-formylhydrazine (MFH) and monomethylhydrazine (MMH).[1][2] This guide focuses on the validation of analytical techniques used to quantify these biomarkers in various matrices.
Comparative Analysis of Analytical Methodologies
The validation of biomarkers for this compound exposure predominantly relies on chromatographic techniques coupled with mass spectrometry. The choice of method often depends on the target analyte, the required sensitivity, and the available instrumentation. The following tables summarize the performance characteristics of the most commonly employed methods: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
| Parameter | GC-MS | LC-MS/MS (FDA Method) | UPLC-MS/MS |
| Target Analyte(s) | Monomethylhydrazine (MMH) after derivatization | This compound | This compound and its hydrolysis products (after derivatization) |
| Derivatization | Required (e.g., with pentafluorobenzoyl chloride or acetone)[1][3] | Not required for direct this compound analysis | Required for hydrolysis products (e.g., with 2,4-dinitrobenzaldehyde)[4] |
| Limit of Detection (LOD) | ~0.3 µg/g (dry matter) for this compound equivalent[1] | 13 ng/g | Not explicitly stated, but described as a "sensitive" method[4] |
| Limit of Quantification (LOQ) | Not explicitly stated | 39 ng/g | Not explicitly stated |
| Recovery | Not explicitly stated | 81-106% | Not explicitly stated |
| Precision (RSD%) | < 10% | ≤ 8% | Not explicitly stated |
| Linearity | Not explicitly stated | Demonstrated with a matrix-matched standard curve | A linear relationship was shown between this compound concentration and the peak area of the derivatized product[4] |
| Sample Matrix | Air-dried false morel mushrooms[1] | Mushrooms (baby bella, whole white, portabella)[5] | Dried mushroom tissue[4] |
Table 1: Comparison of Performance Characteristics of Analytical Methods for this compound and its Metabolites.
Toxicological Pathway of this compound
This compound itself is relatively unstable and is readily hydrolyzed in the acidic environment of the stomach to form N-methyl-N-formylhydrazine (MFH). MFH is then further metabolized, primarily in the liver via cytochrome P450 enzymes, to the ultimate toxicant, monomethylhydrazine (MMH).[2] MMH exerts its toxicity through several mechanisms, most notably by inhibiting pyridoxal phosphokinase, which is essential for the synthesis of the neurotransmitter GABA, leading to neurological symptoms. MMH is also a potent hepatotoxin and nephrotoxin.[1]
Experimental Protocols
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely used sample preparation technique for the extraction of a broad range of analytes from complex matrices like food.[6][7][8]
Materials:
-
Homogenized mushroom sample
-
Acetonitrile (ACN)
-
Water (for dry samples)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (dSPE) sorbents (e.g., primary secondary amine (PSA), C18)
-
50 mL and 15 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Homogenization: Weigh 10-15 g of a homogenized mushroom sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.[9]
-
Solvent Extraction: Add 10-15 mL of acetonitrile to the tube. If using an internal standard, it should be added at this stage.[9]
-
Salting Out: Add the QuEChERS extraction salt packet to the tube, cap tightly, and shake vigorously for 1 minute. This step partitions the analytes into the acetonitrile layer.
-
Centrifugation: Centrifuge the tube at 3000-5000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the dSPE sorbents. The choice of sorbents depends on the matrix; for samples with high chlorophyll content, graphitized carbon black (GCB) may be included.[9]
-
Final Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge for 5 minutes.
-
Analysis: The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS (after derivatization).
Analytical Method: GC-MS Analysis of Monomethylhydrazine (MMH)
This protocol is based on the derivatization of MMH to a more volatile and thermally stable compound suitable for GC-MS analysis.[1][3]
Materials:
-
Sample extract (from QuEChERS or other extraction methods)
-
Derivatization agent (e.g., pentafluorobenzoyl chloride in an appropriate solvent)
-
Internal standard solution
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Procedure:
-
Acid Hydrolysis (for total this compound content): To measure the total this compound content, the sample extract is first subjected to acid hydrolysis to convert all this compound and its precursors to MMH.[1] This typically involves heating the sample in an acidic solution.[10]
-
Derivatization: An aliquot of the sample extract (or the hydrolysate) is mixed with the derivatizing agent. The reaction conditions (temperature, time, pH) should be optimized for the specific derivatizing agent used. For example, when using acetone as a derivatizing agent, the reaction can occur at room temperature.[3]
-
Extraction of Derivative: The derivatized MMH is then extracted into an organic solvent suitable for GC injection (e.g., hexane).
-
GC-MS Analysis: An aliquot of the extract is injected into the GC-MS system. The separation is performed on a capillary column with a temperature program optimized to resolve the derivatized MMH from other matrix components. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized MMH.
Analytical Method: LC-MS/MS Analysis of this compound
This method allows for the direct analysis of the parent compound, this compound, without the need for derivatization.[5]
Materials:
-
Sample extract (from QuEChERS)
-
LC-MS/MS system with a C18 reversed-phase column
-
Mobile phases (e.g., water and methanol or acetonitrile)
Procedure:
-
Chromatographic Separation: The sample extract is injected into the LC-MS/MS system. A gradient elution program is used to separate this compound from co-extracted matrix components on a C18 column.
-
Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, with at least two transitions (a quantifier and a qualifier ion) monitored for confirmation of the analyte's identity.
Analytical Method: UPLC-MS/MS Analysis of this compound Hydrolysis Products
This method involves the derivatization of the hydrolysis products of this compound for sensitive detection by UPLC-MS/MS.[4]
Materials:
-
Sample extract
-
Derivatization agent (e.g., 2,4-dinitrobenzaldehyde)
-
Trifluoroacetic acid (TFA)
-
UPLC-MS/MS system with a suitable reversed-phase column
Procedure:
-
In-situ Hydrolysis and Derivatization: An aliquot of the sample extract is mixed with the derivatization reagent and an acid catalyst (e.g., TFA). The mixture is incubated to facilitate the hydrolysis of this compound and the subsequent derivatization of the resulting hydrazines.[4]
-
UPLC-MS/MS Analysis: The derivatized sample is injected into the UPLC-MS/MS system. The separation of the derivatized products is achieved using a gradient elution program. Detection is performed by mass spectrometry, monitoring the specific parent and daughter ions of the derivatized analytes.
Experimental Workflow for Biomarker Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound exposure biomarkers.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H8N2O | CID 9548611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. fda.gov [fda.gov]
- 6. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Formation of methylhydrazine from acetaldehyde N-methyl-N-formylhydrazone, a component of Gyromitra esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Genotoxicity of Gyromitrin and its Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the genotoxicity of gyromitrin, a mycotoxin found in certain species of Gyromitra mushrooms, and its principal metabolites. The focus is on providing a clear understanding of the current state of research, including the mechanisms of toxicity, available experimental data, and the methodologies used in these assessments.
Introduction to this compound and its Metabolic Activation
This compound (acetaldehyde N-methyl-N-formylhydrazone) itself is not the ultimate toxin. Following ingestion, it is hydrolyzed in the acidic environment of the stomach to form N-methyl-N-formylhydrazine (MFH).[1][2] MFH is then further metabolized to monomethylhydrazine (MMH), which is considered the primary toxic and genotoxic agent.[1][2][3] MMH is a potent compound, and its formation is a critical step in the manifestation of this compound's toxicity.[1][3] It has been demonstrated to be carcinogenic in animal studies.[3]
The genotoxic mechanism of MMH is believed to involve its metabolism by cytochrome P450 enzymes, leading to the formation of reactive methyl radicals.[1] These radicals can then interact with DNA, leading to methylation of DNA bases.[4][5] Specifically, the formation of DNA adducts such as N-7-methylguanine and O6-methylguanine has been reported in vivo, which can lead to mutations if not repaired.[2][5][6]
Comparative Genotoxicity Data
While numerous studies have investigated the genotoxicity of this compound and its metabolites, specific quantitative data from these studies are not always readily available in publicly accessible literature. The following table summarizes the qualitative findings from key genotoxicity assays.
| Compound/Metabolite | Assay Type | Test System | Metabolic Activation (S9) | Result | Reference |
| This compound (Ethylidene this compound) | Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains | With and Without | Suggests formation of a bacteriocidic metabolite in a host-mediated assay, but microsomal activation had no detectable effect on mutagenicity. | [7] |
| N-methyl-N-formylhydrazine (MFH) | Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains | With and Without | Tested in conjunction with this compound and MMH. | [7] |
| Monomethylhydrazine (MMH) | Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains | With and Without | Mutagenic effects were unequivocally induced in the TA102 strain. Results with other strains were mixed or negative. | [4][7][8] |
| Monomethylhydrazine (MMH) | DNA Repair Test | Rat and Mouse Hepatocytes | Not Applicable (in vivo metabolism) | Positive results, with mouse hepatocytes showing greater susceptibility. | [9] |
| This compound | DNA Adduct Formation | Mice and Rats (in vivo) | Not Applicable (in vivo metabolism) | Formation of N-7-methylguanine in liver DNA. | [5][6] |
| Monomethylhydrazine (MMH) | DNA Adduct Formation | Mice and Rats (in vivo) | Not Applicable (in vivo metabolism) | Formation of N-7-methylguanine and O6-methylguanine in liver and kidney DNA. | [5][6] |
Experimental Protocols
Detailed experimental protocols for the genotoxicity testing of this compound and its metabolites are often specific to the conducting laboratory. However, standardized guidelines for these assays are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are generalized protocols based on these guidelines.
Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471
The Ames test is a widely used method for detecting gene mutations induced by chemical substances.[6][7][10][11]
Objective: To evaluate the potential of a test substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA102, TA1535, TA1537).[7][10]
-
Test substance (this compound, MFH, or MMH) dissolved in a suitable solvent.
-
Positive and negative controls.
-
S9 fraction from induced rat liver for metabolic activation.[10]
-
Minimal glucose agar plates.
-
Top agar.
Procedure:
-
Preparation of Tester Strains: Cultures of the S. typhimurium strains are grown overnight in nutrient broth.
-
Metabolic Activation: The S9 mix is prepared containing the S9 fraction, buffer, and cofactors.
-
Plate Incorporation Method:
-
To 2 ml of molten top agar at 45°C, 0.1 ml of the bacterial culture, 0.1 ml of the test substance solution (at various concentrations), and 0.5 ml of the S9 mix (for tests with metabolic activation) or buffer (for tests without) are added.
-
The mixture is poured onto minimal glucose agar plates and allowed to solidify.
-
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[10]
In Vivo Mammalian Erythrocyte Micronucleus Test - Based on OECD Guideline 474
This in vivo test detects damage to chromosomes or the mitotic apparatus of erythroblasts.[3][9][12][13][14][15][16][17]
Objective: To determine if a test substance induces the formation of micronuclei in polychromatic erythrocytes (PCEs) of bone marrow and/or peripheral blood in rodents.
Materials:
-
Test substance (this compound or MMH) in a suitable vehicle.
-
Positive control (e.g., cyclophosphamide).
-
Negative control (vehicle alone).
-
Fetal bovine serum.
-
Stains (e.g., Giemsa, acridine orange).
-
Microscope slides.
Procedure:
-
Dose Selection: A preliminary study is conducted to determine the maximum tolerated dose (MTD). At least three dose levels are typically used in the main study.
-
Animal Treatment: Animals are administered the test substance, positive control, or negative control, usually via oral gavage or intraperitoneal injection.[3][9] A single or multiple treatment regimen can be used.
-
Sample Collection: Bone marrow is typically collected 24 and 48 hours after the last treatment.[3][9] Peripheral blood can also be sampled.
-
Slide Preparation:
-
Bone marrow cells are flushed from the femurs, and a cell suspension is prepared.
-
The cells are centrifuged, and smears are made on microscope slides.
-
The slides are air-dried and stained.
-
-
Scoring:
-
At least 4000 PCEs per animal are scored for the presence of micronuclei.[3]
-
The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow toxicity.
-
-
Data Analysis: The frequency of micronucleated PCEs is calculated for each animal. Statistical analysis is performed to determine if there is a significant, dose-dependent increase in micronuclei in the treated groups compared to the negative control group.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic activation of this compound to its genotoxic metabolite.
General Experimental Workflow for Genotoxicity Assessment
Caption: Workflow for assessing the genotoxicity of a chemical compound.
References
- 1. oecd.org [oecd.org]
- 2. researchgate.net [researchgate.net]
- 3. nucro-technics.com [nucro-technics.com]
- 4. series.publisso.de [series.publisso.de]
- 5. researchgate.net [researchgate.net]
- 6. oecd.org [oecd.org]
- 7. nib.si [nib.si]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 10. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 11. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. criver.com [criver.com]
- 16. Micronucleus test - Wikipedia [en.wikipedia.org]
- 17. bemsreports.org [bemsreports.org]
Comparative Neurotoxic Effects of Gyromitrin and Isoniazid: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotoxic effects of gyromitrin, a toxin found in certain species of false morel mushrooms, and isoniazid, a primary drug used in the treatment of tuberculosis. Both compounds exhibit significant neurotoxicity through similar mechanisms, primarily involving the disruption of γ-aminobutyric acid (GABA) synthesis. This document outlines their mechanisms of action, presents quantitative toxicological data, and provides detailed experimental protocols for the assessment of their neurotoxic effects.
Introduction
This compound (acetaldehyde N-methyl-N-formylhydrazone) is a mycotoxin that, upon hydrolysis in the body, yields monomethylhydrazine (MMH), the primary mediator of its toxicity. Isoniazid (isonicotinic acid hydrazide) is a synthetic compound widely used as an antibacterial agent. Despite their different origins, both this compound-derived MMH and isoniazid are hydrazine derivatives that interfere with pyridoxal phosphate (the active form of vitamin B6), a crucial cofactor for the enzyme glutamic acid decarboxylase (GAD). This interference leads to reduced synthesis of the inhibitory neurotransmitter GABA, resulting in central nervous system hyperexcitability and seizures.
Mechanism of Neurotoxicity
The primary neurotoxic mechanism for both this compound and isoniazid is the inhibition of GABA synthesis. GABA is the main inhibitory neurotransmitter in the central nervous system, and its depletion leads to an imbalance between excitatory and inhibitory signals, resulting in uncontrolled neuronal firing and seizures.
-
This compound: After ingestion, this compound is hydrolyzed to N-methyl-N-formylhydrazine (MFH) and then to the highly reactive monomethylhydrazine (MMH). MMH reacts with pyridoxal phosphate, forming a hydrazone and rendering it unavailable as a cofactor for GAD. This leads to a decrease in GABA production.[1]
-
Isoniazid: Isoniazid and its metabolites directly inhibit pyridoxine phosphokinase, the enzyme responsible for converting pyridoxine (vitamin B6) to its active form, pyridoxal phosphate.[1] This depletion of pyridoxal phosphate similarly impairs the function of GAD, leading to reduced GABA synthesis.[1]
The shared mechanistic pathway underscores the similarity in the neurological symptoms observed in poisonings with both substances, which include dizziness, ataxia, tremors, and severe, often refractory, seizures.
Quantitative Toxicological Data
The following table summarizes the available quantitative data on the acute toxicity of this compound and isoniazid in various species.
| Compound | Species | Route of Administration | LD50 | Reference |
| This compound | Mouse | Oral | 344 mg/kg | [2] |
| This compound | Rat | Oral | 320 mg/kg | [2] |
| This compound | Rabbit | Oral | 50-70 mg/kg | [2] |
| This compound (estimated) | Human | Oral | 25-50 mg/kg (adults), 10-30 mg/kg (children) | [1] |
| Isoniazid | Rat | Oral | 1250 mg/kg | |
| Isoniazid | Mouse | Oral | 133 mg/kg | |
| Isoniazid | Human (toxic dose) | Oral | >20 mg/kg (convulsions), 80-150 mg/kg (severe CNS symptoms) | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound and isoniazid neurotoxicity are provided below.
In Vivo Acute Oral Toxicity (LD50) Determination in Rodents (Modified OECD Guideline 425)
This protocol describes a method to determine the median lethal dose (LD50) of a substance administered orally to rats.
Objective: To determine the oral LD50 of this compound or isoniazid in rats.
Materials:
-
Test substance (this compound or isoniazid)
-
Vehicle (e.g., distilled water, corn oil)
-
Sprague-Dawley or Wistar rats (young adults, specific pathogen-free)
-
Oral gavage needles
-
Animal cages with appropriate bedding
-
Calibrated balance for weighing animals
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days prior to the experiment. Provide standard chow and water ad libitum.
-
Dose Preparation: Prepare a stock solution of the test substance in the chosen vehicle. Serial dilutions are made to obtain the desired dose concentrations. The volume administered should generally not exceed 10 mL/kg body weight.
-
Fasting: Fast the animals overnight (approximately 16 hours) before dosing, with continued access to water.
-
Dosing: Weigh each animal and administer the calculated dose of the test substance by oral gavage.
-
Observation:
-
Observe animals continuously for the first 30 minutes after dosing, then periodically for the first 24 hours, with special attention during the first 4 hours.
-
Daily observations should be made for 14 days.
-
Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior patterns.
-
Record mortality and the time of death.
-
-
Data Analysis: The LD50 is calculated using a recognized statistical method, such as the Probit analysis or the Up-and-Down Procedure (UDP) as detailed in OECD Guideline 425.
In Vitro Neurotoxicity Assessment Using SH-SY5Y Cell Line
This protocol outlines a method for assessing the neurotoxic potential of this compound or isoniazid on a human neuroblastoma cell line.
Objective: To evaluate the cytotoxicity and neurotoxic effects of this compound or isoniazid on SH-SY5Y cells.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Differentiation medium (e.g., reduced serum medium containing retinoic acid)
-
Test compounds (this compound or isoniazid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
For differentiation into a more neuron-like phenotype, seed cells at an appropriate density and culture in differentiation medium for 5-7 days.
-
-
Compound Exposure:
-
Seed undifferentiated or differentiated SH-SY5Y cells in 96-well plates.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control.
-
Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (MTT Assay):
-
After the exposure period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value.
-
Measurement of GABA Levels in Rat Brain Tissue by HPLC
This protocol describes a method for quantifying GABA levels in brain tissue samples using high-performance liquid chromatography (HPLC) with pre-column derivatization.
Objective: To measure the concentration of GABA in brain tissue from rats treated with this compound or isoniazid.
Materials:
-
Rat brain tissue (e.g., cortex, hippocampus)
-
Homogenization buffer (e.g., perchloric acid)
-
Derivatization agent (e.g., o-phthalaldehyde (OPA))
-
HPLC system with a fluorescence or UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., phosphate buffer/methanol mixture)
-
GABA standard solutions
Procedure:
-
Sample Preparation:
-
Derivatization:
-
Mix a known volume of the supernatant with the OPA derivatizing reagent.
-
Allow the reaction to proceed for a specific time at room temperature in the dark. The OPA reacts with the primary amine group of GABA to form a fluorescent derivative.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the components on a C18 column using an isocratic or gradient mobile phase.
-
Detect the GABA derivative using a fluorescence detector (excitation/emission wavelengths specific for the OPA derivative) or a UV detector.[3]
-
-
Quantification:
-
Prepare a standard curve by derivatizing and analyzing known concentrations of GABA standards.
-
Quantify the GABA concentration in the brain samples by comparing their peak areas to the standard curve.
-
Express the results as nmol or µmol of GABA per gram of tissue.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the neurotoxic mechanisms of this compound and isoniazid.
References
A Comparative Guide to the In Situ Validation of Rapid Gyromitrin Detection Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of rapid and traditional methods for the in situ detection of gyromitrin, a potent toxin found in several species of Gyromitra fungi, commonly known as "false morels." The validation of rapid detection methods is crucial for timely risk assessment, clinical diagnosis, and ensuring food safety. This document outlines the performance of various analytical techniques, supported by experimental data, and provides detailed methodologies for key experiments.
Introduction to this compound and Detection Challenges
This compound is a volatile and heat-labile mycotoxin that can be hydrolyzed in the body to monomethylhydrazine (MMH), a highly toxic and carcinogenic compound.[1] Ingestion of this compound-containing mushrooms can lead to severe gastrointestinal distress, neurological symptoms, liver and kidney damage, and in some cases, death.[1] The concentration of this compound in mushrooms can vary significantly depending on the species, geographical location, and preparation methods.[1]
Traditional methods for this compound detection, such as thin-layer chromatography (TLC), are often laborious, time-consuming, and may lack the sensitivity and specificity required for rapid screening.[1] In recent years, several rapid and more sensitive methods have been developed, primarily based on chromatographic and molecular techniques. This guide focuses on the validation and comparison of these modern methods against traditional approaches.
Comparison of this compound Detection Methods
The following table summarizes the key performance characteristics of different methods for the detection of this compound.
| Method | Principle | Limit of Detection (LOD) / Sensitivity | Analysis Time | Specificity | Primary Application |
| UPLC-MS/MS | Direct detection of this compound | Method Detection Limit (MDL): 13 ng/g[2] | Rapid | High | Confirmatory analysis, quantification in food matrices |
| GC-MS | Detection of MMH after hydrolysis and derivatization | Minimum Detectable Concentration: 0.3 µg/g of dry matter[3][4] | Moderate | High | Quantification of total hydrazones |
| LAMP | DNA amplification for species identification | 1 ng/µL of genomic DNA[5][6][7] | < 90 minutes[5][6][7] | High (species-specific) | Rapid screening of mushroom species |
| TLC | Chromatographic separation and visualization | 10 µg[8] | Slow | Low to Moderate | Qualitative screening |
Experimental Protocols
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method, adapted from the U.S. Food and Drug Administration (FDA), allows for the direct, rapid, and sensitive quantification of this compound in mushroom samples.[2]
a. Sample Preparation (QuEChERS-based extraction):
-
Homogenize 2 g of the mushroom sample.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS salt packet (magnesium sulfate and sodium chloride) and shake for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant (acetonitrile layer) through a 0.22 µm filter into an autosampler vial for analysis.[2]
b. UPLC-MS/MS Analysis:
-
Column: Kinetex XB-C18 column (or equivalent).
-
Mobile Phase: A gradient of water and methanol.
-
Injection Volume: 5 µL.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound (e.g., m/z 101 -> 60 and 101 -> 73 for quantification and confirmation, respectively).[2]
c. Validation Data:
-
Recovery: 81-106% in various mushroom matrices.[2]
-
Relative Standard Deviation (RSD): ≤ 8%.[2]
-
Method Quantification Limit (MQL): 39 ng/g.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the acid hydrolysis of this compound to its more stable derivative, monomethylhydrazine (MMH), followed by derivatization and GC-MS analysis.[3]
a. Sample Preparation and Hydrolysis:
-
Dry the mushroom sample.
-
Extract the dried sample with an appropriate solvent (e.g., ethanol).
-
Perform acid hydrolysis of the extract to convert this compound and other hydrazones to MMH.
b. Derivatization:
-
Derivatize the MMH in the hydrolyzed extract with pentafluorobenzoyl chloride (PFBCI) to form a stable, volatile derivative suitable for GC analysis.[3]
c. GC-MS Analysis:
-
Column: A suitable capillary column for the separation of the derivatized MMH.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Mass Spectrometry: Electron ionization (EI) with monitoring of characteristic ions for the MMH derivative.
Loop-Mediated Isothermal Amplification (LAMP)
This rapid molecular method does not detect the this compound toxin itself but rather identifies the DNA of the mushroom species known to produce it, such as Gyromitra infula.[5][6][7] This serves as an effective in situ screening tool to prevent the consumption of potentially toxic mushrooms.
a. DNA Extraction:
-
Homogenize a small piece of the mushroom fruiting body.
-
Extract genomic DNA using a suitable plant DNA extraction kit or a CTAB-based protocol.
b. LAMP Reaction:
-
Prepare a LAMP reaction mixture containing Bst DNA polymerase, a set of four to six specific primers targeting a unique gene of the target Gyromitra species (e.g., the internal transcribed spacer (ITS) region), dNTPs, and a fluorescent dye or colorimetric indicator.[5][6][7]
-
Add the extracted DNA to the reaction mixture.
-
Incubate the reaction at a constant temperature (typically 60-65°C) for 30-60 minutes.
c. Detection of Amplification:
-
Visual Detection: Observe a color change in the reaction tube if a pH-sensitive dye is used.
-
Fluorescence Detection: Monitor the increase in fluorescence in real-time using a portable fluorometer.
-
Gel Electrophoresis: Confirm the presence of a characteristic ladder-like pattern of LAMP amplicons.
d. Validation Data:
-
Sensitivity: Can detect as low as 1 ng/µL of genomic DNA.[5][6][7]
-
Specificity: Highly specific to the target Gyromitra species, with no cross-reactivity with other tested fungal species.[5]
-
Applicability: Can successfully detect target DNA in samples that have been boiled or subjected to simulated gastric digestion.[5][6]
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for the validation of a rapid this compound detection method and the signaling pathway of this compound toxicity.
Caption: Workflow for the validation of this compound detection methods.
Caption: Simplified signaling pathway of this compound toxicity.
Conclusion
The validation of rapid detection methods for this compound is essential for public health and safety. UPLC-MS/MS offers a highly sensitive and specific method for the direct quantification of this compound, making it suitable for confirmatory analysis in a laboratory setting. GC-MS provides a robust alternative, particularly for assessing total hydrazone content. The LAMP-based method, while indirect, is an invaluable tool for rapid, on-site screening of potentially toxic Gyromitra species, enabling quick risk assessment before consumption or distribution. The choice of method will depend on the specific application, required sensitivity, and available resources. For comprehensive food safety and clinical diagnostics, a combination of a rapid screening method like LAMP and a confirmatory method such as UPLC-MS/MS or GC-MS is recommended.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatography-mass spectrometry determination of the pentafluorobenzoyl derivative of methylhydrazine in false morel (Gyromitra esculenta) as a monitor for the content of the toxin this compound | SLU publication database (SLUpub) [publications.slu.se]
- 5. Identification of Gyromitra infula: A Rapid and Visual Method Based on Loop-Mediated Isothermal Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification of Gyromitra infula: A Rapid and Visual Method Based on Loop-Mediated Isothermal Amplification [frontiersin.org]
- 7. Identification of Gyromitra infula: A Rapid and Visual Method Based on Loop-Mediated Isothermal Amplification [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C4H8N2O | CID 9548611 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Impact of Culinary Preparation on Gyromitrin Levels in False Morel Mushrooms: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of different cooking methods in reducing the mycotoxin gyromitrin in false morel mushrooms (Gyromitra spp.). The information is supported by available experimental data on this compound reduction and detailed methodologies for its quantification.
This compound, a volatile and water-soluble toxin found in several species of Gyromitra, is infamous for its acute toxicity and potential carcinogenicity. Upon ingestion, it is hydrolyzed into the highly toxic compound monomethylhydrazine (MMH), which primarily affects the central nervous system and liver. Due to these health risks, proper preparation of false morels is crucial. This guide examines the effectiveness of common household cooking methods—boiling and drying—in mitigating this compound content. Despite a comprehensive literature search, no quantitative experimental data on the effects of frying on this compound levels could be located.
Quantitative Comparison of Cooking Methods
The following table summarizes the reported quantitative effects of boiling and drying on the this compound content of false morel mushrooms. It is important to note that the initial concentration of this compound in fresh false morels can vary significantly, ranging from 40 to 732 mg/kg (wet weight).
| Cooking Method | Description | This compound Reduction | Residual this compound | Source(s) |
| Boiling (Single) | Boiling in a large volume of water for 10 minutes. | ~99.5% | ~0.5% | |
| Boiling (Double) | Two sequential boilings in plentiful water (1 part mushrooms to 3 parts water) for five minutes each time, with rinsing between boils. | ~82% | ~18% | |
| Drying | Air drying until crispy. | Highly variable; 50% to nearly 100% | Up to 50% may remain. | |
| Frying | Not available | No quantitative data found. | Not available | - |
Note: The significant discrepancy in the reported effectiveness of drying may be attributed to variations in drying time, temperature, and air circulation.
Mechanisms of this compound Reduction
The primary mechanisms for this compound reduction during cooking are its volatility and water solubility.
-
Boiling: As a water-soluble compound, this compound leaches into the cooking water, which is then discarded. Furthermore, this compound is a volatile compound, and its hydrolysis product, MMH, has a boiling point of 87.5°C (190°F), allowing it to vaporize during boiling. It is crucial to ensure good ventilation when boiling false morels to avoid inhaling the toxic fumes.
-
Drying: Prolonged air drying also leads to the volatilization of this compound. However, the effectiveness of this method appears to be inconsistent.
Experimental Protocols for this compound Quantification
Accurate determination of this compound content is essential for assessing the efficacy of different cooking methods. The following outlines a general workflow for this compound analysis in mushroom samples, based on methods described in scientific literature.
Sample Preparation and Extraction
-
Homogenization: A representative sample of the cooked or uncooked mushroom is homogenized.
-
Extraction: The homogenized sample is extracted with an organic solvent, typically acetonitrile.
-
Cleanup (Salting-out): Anhydrous salts (e.g., magnesium sulfate and sodium chloride) are added to the extract. This step separates the acetonitrile layer, containing this compound, from the aqueous layer and many water-soluble interfering compounds.
-
Concentration: The acetonitrile extract is concentrated to a known volume before analysis.
Analytical Determination
This compound is typically quantified using chromatographic techniques coupled with mass spectrometry.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a common and highly sensitive method.
-
Chromatographic Separation: The sample extract is injected into a liquid chromatograph, where this compound is separated from other components on a C18 column.
-
Mass Spectrometric Detection: The separated compounds are ionized and detected by a tandem mass spectrometer. Specific precursor and product ion transitions for this compound are monitored for accurate identification and quantification.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method often involves a derivatization step.
-
Hydrolysis and Derivatization: this compound in the sample is first hydrolyzed to MMH. The MMH is then derivatized, for example, with pentafluorobenzoyl chloride, to make it more volatile and suitable for GC analysis.
-
GC-MS Analysis: The derivatized sample is analyzed by GC-MS to quantify the amount of the MMH derivative, which is then correlated back to the original this compound concentration.
-
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Logical flow of this compound reduction by different cooking methods.
Safety Operating Guide
Safe Disposal of Gyromitrin: A Guide for Laboratory Professionals
Essential protocols for the safe handling and disposal of Gyromitrin and its hazardous byproducts in a laboratory setting.
This compound, a naturally occurring toxin and suspected carcinogen found in certain species of false morel mushrooms, presents significant health risks to researchers, scientists, and drug development professionals. Proper disposal of this compound is critical to ensure laboratory safety and prevent environmental contamination. This compound readily hydrolyzes to form monomethylhydrazine (MMH), a volatile, toxic, and carcinogenic compound, which is the primary substance of concern for disposal.
This guide provides essential safety and logistical information, including detailed operational and disposal plans, to address the specific challenges of managing this compound waste.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound and its waste with extreme caution in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile), safety goggles, and a lab coat, must be worn at all times.
Disposal Overview
Direct disposal of this compound or MMH into sanitary sewer systems or as general waste is strictly prohibited due to their toxicity and potential for environmental harm. The recommended procedure involves the chemical degradation of MMH into less toxic substances before final disposal. This guide outlines three effective chemical degradation methods.
It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for guidance on specific local and national regulations before proceeding with any disposal protocol.
Chemical Degradation Protocols for this compound Waste
The following protocols are designed for the laboratory-scale degradation of aqueous solutions containing this compound, which will have hydrolyzed to monomethylhydrazine (MMH).
| Parameter | Method 1: Sodium Hypochlorite Oxidation | Method 2: Hydrogen Peroxide Oxidation | Method 3: Alpha-Ketoglutaric Acid (AKGA) Neutralization |
| Reagents | Sodium hypochlorite (NaOCl) solution (household bleach, ~5-6%), Sodium hydroxide (NaOH) | 30% Hydrogen peroxide (H₂O₂), Copper(II) sulfate solution (catalyst) | Alpha-ketoglutaric acid (AKGA), Sodium bicarbonate (NaHCO₃) |
| Molar Ratio | >2:1 (NaOCl:MMH) | >2:1 (H₂O₂:MMH) | 1.3:1 (AKGA:MMH) |
| pH | Alkaline (>10) | Neutral to slightly acidic | ~7 |
| Temperature | Room temperature with cooling | Room temperature | Room temperature |
| Reaction Time | ~2 hours | ~2 hours | ~30 minutes |
| Verification | Iodometric test for residual hypochlorite | Peroxide test strips | Disappearance of yellow color (visual) |
Experimental Protocols
Method 1: Oxidation with Sodium Hypochlorite
This method utilizes the strong oxidizing properties of bleach to degrade MMH.
Materials:
-
This compound/MMH waste solution
-
Sodium hypochlorite (NaOCl) solution (e.g., household bleach, ~5.25%)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH paper or meter
-
Potassium iodide-starch paper or solution for verification
Procedure:
-
Place the beaker or flask containing the aqueous this compound/MMH waste solution on a stir plate within a chemical fume hood. Begin stirring.
-
Adjust the pH of the waste solution to >10 by slowly adding 1 M NaOH solution.
-
Slowly add an excess of sodium hypochlorite solution to the stirring waste solution. A molar ratio of at least 2:1 of NaOCl to the estimated amount of MMH is recommended. The addition should be done in small portions to control the exothermic reaction. Monitor the temperature of the solution and cool in an ice bath if necessary.
-
Continue stirring the reaction mixture at room temperature for at least 2 hours to ensure complete degradation.
-
Verification: Test for the presence of excess hypochlorite using potassium iodide-starch paper or solution. A blue-black color indicates that the hypochlorite is in excess and the MMH has been consumed. If the test is negative, add more sodium hypochlorite solution and continue stirring for another hour before re-testing.
-
Once degradation is confirmed, the resulting solution can be neutralized with a suitable acid (e.g., hydrochloric acid) and disposed of in accordance with local regulations for non-hazardous aqueous waste.
Method 2: Oxidation with Hydrogen Peroxide
This protocol uses hydrogen peroxide, catalyzed by copper ions, to oxidize MMH.
Materials:
-
This compound/MMH waste solution
-
30% Hydrogen peroxide (H₂O₂)
-
Copper(II) sulfate solution (e.g., 0.1 M)
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Peroxide test strips for verification
Procedure:
-
In a chemical fume hood, place the beaker or flask with the aqueous this compound/MMH waste solution on a stir plate and begin stirring.
-
Add a small amount of copper(II) sulfate solution to act as a catalyst.
-
Slowly and carefully add an excess of 30% hydrogen peroxide to the waste solution. A molar ratio of at least 2:1 of H₂O₂ to the estimated amount of MMH is recommended. The reaction can be vigorous and exothermic; add the peroxide in small portions and use an ice bath to control the temperature.
-
Stir the reaction mixture at room temperature for a minimum of 2 hours.
-
Verification: Use peroxide test strips to confirm the presence of excess hydrogen peroxide, which indicates that the MMH has been degraded. If no excess peroxide is detected, add more hydrogen peroxide and continue the reaction for another hour before re-testing.
-
After confirming complete degradation, the excess hydrogen peroxide can be decomposed by adding a small amount of a reducing agent like sodium metabisulfite. The final solution should be neutralized and disposed of according to institutional guidelines.
Method 3: Neutralization with Alpha-Ketoglutaric Acid (AKGA)
This method provides a safer alternative, forming a stable and less toxic product.[1]
Materials:
-
This compound/MMH waste solution
-
Alpha-ketoglutaric acid (AKGA)
-
Sodium bicarbonate (NaHCO₃)
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH paper or meter
Procedure:
-
In a chemical fume hood, place the beaker or flask containing the aqueous this compound/MMH waste solution on a stir plate.
-
For each mole of estimated MMH in the waste, add approximately 1.3 moles of alpha-ketoglutaric acid.
-
Slowly add sodium bicarbonate to the solution to adjust the pH to approximately 7. This will facilitate the reaction.
-
Stir the mixture at room temperature. The reaction is typically complete within 30 minutes.[2]
-
Verification: The reaction of MMH with AKGA often produces a colored solution that fades upon completion.[2] For more rigorous verification, analytical methods such as GC-MS or HPLC would be required to confirm the absence of MMH.
-
The resulting solution, containing the stable pyridazine derivative, can be disposed of as non-hazardous aqueous waste, in compliance with local regulations.
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can effectively and safely manage this compound waste, minimizing risks to personnel and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
